1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride
Description
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Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)17-10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHKTRQNXZMHKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride: A Senior Application Scientist's Perspective
Abstract
This technical guide provides an in-depth analysis of the synthetic pathways leading to 1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride, a crucial building block in contemporary drug discovery and development. The document is structured to provide researchers, medicinal chemists, and process development scientists with a comprehensive understanding of the prevalent synthetic strategies, with a pronounced focus on the Buchwald-Hartwig amination. Mechanistic insights, detailed experimental protocols, and critical process parameters are discussed, underpinned by authoritative references. The guide aims to bridge theoretical knowledge with practical application, ensuring a robust and reproducible synthesis of this important scaffold.
Introduction and Strategic Overview
1-(4-(trifluoromethoxy)phenyl)piperazine and its hydrochloride salt are prevalent substructures in a multitude of biologically active molecules, including approved pharmaceuticals and clinical candidates. The trifluoromethoxy (-OCF3) group is a valuable bioisostere for other functionalities, often conferring improved metabolic stability, lipophilicity, and binding affinity. Consequently, the efficient and scalable synthesis of this piperazine derivative is of paramount importance.
This guide will dissect the primary synthetic routes, evaluating them based on yield, purity, scalability, and cost-effectiveness. The two major strategies for the key C-N bond formation are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction that has become the industry standard for forming aryl-amine bonds.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): A classical method that can be effective when the aromatic ring is sufficiently activated by electron-withdrawing groups.[3]
While both pathways are viable, the Buchwald-Hartwig approach generally offers broader substrate scope and milder reaction conditions, making it the preferred method in many research and development settings.[1]
Retrosynthetic Analysis
A logical disconnection of the target molecule, this compound, reveals the critical aryl-nitrogen bond. The retrosynthetic analysis highlights the key starting materials required for the forward synthesis.
Figure 1: Retrosynthetic analysis of the target molecule.
Preferred Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands out as the most robust and widely applicable method for the synthesis of aryl amines.[1] Its development revolutionized C-N bond formation, offering a significant improvement over harsher, traditional methods.[1]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium catalyst.[4][5] The generally accepted mechanism proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 1-bromo-4-(trifluoromethoxy)benzene to form a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[5]
-
Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex. A base is then used to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue, and releases the desired product, 1-(4-(trifluoromethoxy)phenyl)piperazine.[6]
Figure 2: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific scale and available equipment.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles (mol) | Equivalents | Amount |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.02 | 0.05 | 1.0 | 12.05 g |
| Piperazine | 110-85-0 | 86.14 | 0.06 | 1.2 | 5.17 g |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.001 | 0.02 | 224 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.002 | 0.04 | 953 mg |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 0.07 | 1.4 | 6.73 g |
| Toluene, Anhydrous | 108-88-3 | - | - | - | 250 mL |
Procedure:
-
Reaction Setup: To an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (12.05 g, 0.05 mol), piperazine (5.17 g, 0.06 mol), palladium(II) acetate (224 mg, 1 mmol), XPhos (953 mg, 2 mmol), and sodium tert-butoxide (6.73 g, 0.07 mol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (250 mL) via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, for larger scales, distillation under reduced pressure can be employed.[7]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of HCl in isopropanol or diethyl ether (e.g., 2M solution) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
-
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig amination is often preferred, Nucleophilic Aromatic Substitution (SNAr) can be a viable alternative, particularly if the starting aryl halide is highly activated.
Mechanistic Considerations
The SNAr mechanism proceeds via a two-step addition-elimination process.[3][8]
-
Nucleophilic Attack: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (typically fluorine for SNAr reactions), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The electron-withdrawing trifluoromethoxy group helps to stabilize this intermediate, particularly when it is in the ortho or para position.
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product. For SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and makes the carbon more susceptible to nucleophilic attack.[10]
Figure 3: Workflow for the SNAr reaction mechanism.
Comparative Analysis: Buchwald-Hartwig vs. SNAr
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Generality | Very broad; works with a wide range of aryl halides and amines. | More limited; requires an activated aromatic ring. |
| Leaving Group | I > Br > Cl > OTf | F > Cl > Br > I |
| Catalyst | Requires a palladium catalyst and a phosphine ligand. | Typically does not require a metal catalyst. |
| Conditions | Generally milder conditions. | Often requires higher temperatures and/or pressure. |
| Cost | Catalyst and ligand costs can be significant. | Generally lower cost of reagents. |
| Scalability | Can be challenging to scale up due to catalyst removal. | Often more straightforward to scale up. |
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| Appearance | White to off-white crystalline solid. |
| ¹H NMR | Peaks corresponding to the aromatic protons, piperazine protons, and the N-H proton of the hydrochloride salt. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the trifluoromethoxy carbon. |
| Mass Spec (MS) | A molecular ion peak corresponding to the free base [M+H]⁺. |
| Purity (HPLC) | ≥98% |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Solvents: Toluene and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
The synthesis of this compound is most effectively achieved via the Buchwald-Hartwig amination, offering high yields and broad applicability. While SNAr presents a lower-cost, catalyst-free alternative, its application is more limited. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Singleton, D. A., & Buser, J. Y. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 188-193. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Singleton, D. A., & Buser, J. Y. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 188-193. Retrieved from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
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illuminated Cell. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride). Retrieved from [Link]
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Saeed, A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 28(13), 5086. Retrieved from [Link]
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ProkaGENOMICS. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Sonkamble, S. D., et al. (2017). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Retrieved from [Link]
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Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28. Retrieved from [Link]
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Khan, T. M., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. Retrieved from [Link]
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Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
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Mancini, P. M. E., et al. (1983). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 425-429. Retrieved from [Link]
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Mirabile, S., et al. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 18(12), e2100582. Retrieved from [Link]
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-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride (HCl). This document is designed to serve as an essential resource for researchers and professionals engaged in drug discovery and development, offering a blend of established data, theoretical insights, and detailed experimental protocols. While specific experimental data for this compound is not widely available in public literature, this guide establishes a robust framework for its characterization by detailing validated methodologies for determining its critical physicochemical parameters. By synthesizing foundational chemical principles with practical, field-proven techniques, this whitepaper aims to empower scientists to thoroughly characterize this and similar arylpiperazine compounds, ensuring data integrity and accelerating research initiatives.
Introduction and Molecular Overview
1-(4-(Trifluoromethoxy)phenyl)piperazine HCl is a substituted arylpiperazine derivative. The piperazine moiety is a common scaffold in medicinal chemistry, known for its versatile binding properties and presence in numerous approved drugs. The introduction of a trifluoromethoxy (-OCF₃) group on the phenyl ring is a strategic chemical modification intended to modulate the compound's physicochemical and pharmacokinetic properties. The trifluoromethoxy group is a strong electron-withdrawing group that can significantly influence lipophilicity, metabolic stability, and receptor binding affinity. As this compound is supplied as a hydrochloride salt, its aqueous solubility and stability are expected to be enhanced compared to the free base, a critical consideration for formulation and biological testing.
This guide will systematically explore the key physicochemical attributes of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl, providing both what is known and the experimental pathways to elucidating the unknown.
Molecular Identifiers
A precise understanding of a compound's identity is the bedrock of reproducible research. The following table summarizes the key identifiers for 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl.
| Property | Value | Source |
| IUPAC Name | This compound | Advanced ChemBlocks |
| CAS Number | 490030-46-1 | Advanced ChemBlocks |
| Molecular Formula | C₁₁H₁₄ClF₃N₂O | Advanced ChemBlocks |
| Molecular Weight | 282.69 g/mol | Advanced ChemBlocks |
| Canonical SMILES | C1CN(CCN1)C2=CC=C(C=C2)OC(F)(F)F.Cl | Advanced ChemBlocks |
Ionization Constant (pKa): A Predictor of In Vivo Behavior
The ionization constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a specific pH. For a compound like 1-(4-(Trifluoromethoxy)phenyl)piperazine, which possesses two basic nitrogen atoms within the piperazine ring, there will be two corresponding pKa values. These values are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as the charge state of the molecule governs its ability to cross biological membranes and interact with targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision and reliability.
Causality Behind Experimental Choices: This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the equivalence points from which the pKa values can be calculated. The use of a co-solvent system like methanol/water is often necessary for compounds with limited aqueous solubility.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 0.15 M aqueous KCl or a methanol/water mixture if solubility is low).
-
Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel (e.g., at 25°C) and immerse the calibrated pH electrode and a titrant delivery burette.
-
Titration Procedure:
-
To determine the pKa of the conjugate acid, titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa values are determined from the pH at the half-equivalence points on the titration curve. For a diprotic base, two inflection points will be observed.
-
Self-Validating System: The accuracy of the potentiometric titration can be validated by titrating a standard compound with a well-documented pKa (e.g., piperazine) under the same experimental conditions.
Lipophilicity (LogP): The Key to Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octan-1-ol) and water. This parameter is a cornerstone of drug design, as it strongly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for reaching its therapeutic target. The trifluoromethoxy group is known to significantly increase lipophilicity.
Currently, no experimentally determined LogP value for 1-(4-(Trifluoromethoxy)phenyl)piperazine is available in the public domain. However, computational models can provide an estimated value.
Experimental Protocol: HPLC Method for LogP Determination
While the traditional shake-flask method is a direct measure of partitioning, it can be labor-intensive. A well-established and higher-throughput alternative is the use of High-Performance Liquid Chromatography (HPLC) with a reversed-phase column to determine a chromatographic hydrophobicity index (log k'w), which can be correlated to LogP.
Causality Behind Experimental Choices: This method leverages the partitioning of the analyte between the hydrophobic stationary phase and the polar mobile phase. The retention time is directly related to the compound's lipophilicity. By calibrating the system with compounds of known LogP values, a reliable estimation of the target compound's LogP can be achieved.
Step-by-Step Methodology:
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare a series of standard compounds with known LogP values that span a range expected to include the analyte.
-
Isocratic Elution:
-
Perform a series of isocratic elutions with varying ratios of the organic modifier and aqueous buffer.
-
Inject the analyte and the standard compounds for each mobile phase composition.
-
-
Data Acquisition: Determine the retention factor (k') for each compound at each mobile phase composition.
-
Data Analysis:
-
For each compound, plot log k' against the percentage of the organic modifier.
-
Extrapolate the linear regression to 100% aqueous mobile phase to determine the log k'w value.
-
Generate a calibration curve by plotting the known LogP values of the standard compounds against their determined log k'w values.
-
Use the log k'w of 1-(4-(Trifluoromethoxy)phenyl)piperazine to calculate its LogP from the calibration curve.
-
Self-Validating System: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values at the beginning and end of the analytical run ensure the validity of the results.
Solubility Profile: A Prerequisite for Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and, consequently, its bioavailability. As a hydrochloride salt, 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl is expected to exhibit higher aqueous solubility than its free base. A comprehensive solubility profile in various physiologically relevant media and organic solvents is essential for formulation development.
Experimental Protocol: Equilibrium Shake-Flask Solubility Method
The shake-flask method is the definitive technique for determining the equilibrium solubility of a compound.
Causality Behind Experimental Choices: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility under specific conditions of temperature and pH.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.
-
Quantification: Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm). Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection.
-
Calibration: Prepare a series of standard solutions of the compound with known concentrations and generate a calibration curve to accurately quantify the solubility.
Self-Validating System: The presence of a solid excess of the compound at the end of the experiment visually confirms that equilibrium has been reached. The consistency of solubility values from multiple time points (e.g., 24 and 48 hours) further validates the attainment of equilibrium.
Thermal Properties: Insights into Stability and Purity
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the melting point, purity, and decomposition profile of a compound. The melting point of a crystalline solid is a key physical constant used for identification and as an indicator of purity.
While no experimental melting point for 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl is currently published, for the related compound 1-(4-(Trifluoromethyl)phenyl)piperazine free base, a melting point range of 88-92 °C has been reported. It is expected that the hydrochloride salt of the trifluoromethoxy analog will have a significantly higher melting point.
Experimental Protocol: DSC and TGA for Thermal Analysis
Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting points and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl into an appropriate DSC or TGA pan.
-
Instrument Setup:
-
DSC: Place the sample pan and a reference pan in the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
TGA: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere.
-
-
Data Acquisition: Record the heat flow (DSC) or mass change (TGA) as a function of temperature.
-
Data Analysis:
-
DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The sharpness of the peak can be an indicator of purity.
-
TGA: The TGA curve shows the temperature at which the compound begins to decompose, indicated by a loss of mass.
-
Self-Validating System: Calibration of the DSC and TGA instruments with certified reference materials (e.g., indium for DSC) is essential for ensuring the accuracy of the temperature and enthalpy measurements.
Analytical Characterization: Ensuring Identity and Purity
A suite of analytical techniques is employed to confirm the structure and purity of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound by separating it from any impurities. A validated HPLC method is also crucial for the quantification of the compound in various assays.
Illustrative Experimental Workflow: Purity Determination by HPLC
Caption: A typical workflow for determining the purity of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl using HPLC.
Conclusion
This technical guide has outlined the essential physicochemical properties of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl and provided a clear path forward for their experimental determination. While a comprehensive, publicly available dataset for this specific molecule is currently lacking, the application of the detailed, validated protocols within this document will enable researchers to generate high-quality, reliable data. A thorough understanding of the pKa, LogP, solubility, and thermal stability is not merely an academic exercise; it is a fundamental prerequisite for the successful advancement of this compound through the drug discovery and development pipeline. By adhering to the principles of scientific integrity and robust experimental design outlined herein, researchers can confidently characterize this and other novel chemical entities.
References
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]
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Valko, K. (2013). Measuring and estimating LogP and other physicochemical properties for drug discovery. Journal of Pharmacological and Toxicological Methods, 68(2), 219-228. [Link]
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Bighash, M., Clarke, A., & Groves, K. (2019). A practical guide to solubility measurement in drug discovery. ADMET & DMPK, 7(3), 163–187. [Link]
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Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis, 44(2), 277-302. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride CAS number 490030-46-1
An In-depth Technical Guide to 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride (CAS 490030-46-1): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated arylpiperazine building block with significant potential in medicinal chemistry and drug development. While not an active pharmaceutical ingredient itself, its structural motifs—the phenylpiperazine core and the trifluoromethoxy group—are prevalent in a wide range of centrally active agents. This document details the compound's physicochemical properties, outlines a representative synthetic pathway, and presents a robust analytical methodology for its characterization. Furthermore, it explores the pharmacological context of the broader arylpiperazine class to rationalize the compound's utility as a key intermediate for the synthesis of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Strategic Value of the Phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs approved by the Food and Drug Administration (FDA).[1][2] Its prevalence stems from its ability to serve as a versatile linker or pharmacophore, and its basic nitrogen atom often improves the pharmacokinetic properties of a molecule, such as aqueous solubility and bioavailability. When substituted with an aryl group, the resulting phenylpiperazine moiety becomes a cornerstone for compounds targeting the central nervous system (CNS).
The subject of this guide, this compound, is a specialized example of this class. It is primarily utilized as a drug intermediate for the synthesis of more complex active compounds.[3][4] The molecule's value is enhanced by the presence of a trifluoromethoxy (-OCF3) group. This functional group is of high interest in modern drug design as it can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundation for its effective use in research and development.
Physicochemical Properties and Characterization
A precise understanding of a compound's chemical and physical properties is fundamental for its application in synthesis and analysis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 490030-46-1 | [7] |
| Molecular Formula | C11H14ClF3N2O | [7][8] |
| Molecular Weight | 282.69 g/mol | [7][8] |
| IUPAC Name | This compound | [8] |
| SMILES | FC(F)(F)OC1=CC=C(N2CCNCC2)C=C1.[H]Cl | [8] |
| MDL Number | MFCD26954799 | [7] |
Representative Synthetic Pathway
The synthesis of arylpiperazines is a well-established field in organic chemistry. Common methods include nucleophilic aromatic substitution and modern cross-coupling reactions, such as the Buchwald-Hartwig amination. The latter is particularly effective for creating the C-N bond between an aryl halide and the piperazine ring, offering high yields and broad substrate scope. A generalized, two-step process starting from commercially available reagents is described below.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
Rationale: This protocol employs a palladium-catalyzed cross-coupling reaction, a standard and reliable method for synthesizing N-aryl piperazines.[9] The use of a Boc-protected piperazine prevents side reactions and allows for controlled, mono-arylation. The final deprotection step with hydrochloric acid yields the desired hydrochloride salt directly.
Step 1: Synthesis of tert-butyl 4-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
-
To a dry, argon-flushed reaction vessel, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., Pd2(dba)3 with a suitable phosphine ligand like BINAP) (0.02 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir under argon until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting aryl bromide.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the Boc-protected intermediate.
Step 2: Deprotection to form this compound
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) (3-5 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
The Pharmacological Context: A Versatile Building Block
While this compound is primarily a synthetic intermediate, the rationale for its use lies in the well-documented pharmacology of its structural analogues.[3][4] Many phenylpiperazine derivatives exhibit significant activity at serotonin (5-HT) receptors.
A notable example is 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a potent serotonin releasing agent and 5-HT receptor agonist.[10][11] TFMPP acts on multiple serotonin receptor subtypes, including 5-HT1B and 5-HT2C, and is known to mimic some of the effects of MDMA ("Ecstasy"), particularly when combined with benzylpiperazine (BZP).[12][13] The pharmacological effects of TFMPP include stimulant-like properties and, in some cases, mild psychedelic effects.[10]
The trifluoromethoxy (-OCF3) group in our target compound is often used as a bioisostere for a trifluoromethyl (-CF3) group. It shares similar electronic properties but can offer advantages in terms of lipophilicity and metabolic stability. Therefore, derivatives synthesized from 1-(4-(trifluoromethoxy)phenyl)piperazine are of high interest for developing novel modulators of serotonergic and other CNS targets. Its role is not as an end-product, but as a foundational scaffold from which a diverse range of potentially therapeutic molecules can be constructed.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of a chemical intermediate is critical for the success of subsequent synthetic steps and for generating reliable biological data. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Rationale: This method provides a robust and reliable way to assess the purity of the hydrochloride salt. A C18 column is used for separating the compound from non-polar impurities. The mobile phase, consisting of an acetonitrile/water gradient with an acidic modifier like trifluoroacetic acid (TFA), ensures good peak shape and retention. UV detection is suitable as the phenyl ring provides a chromophore.[14][15]
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-20 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by a UV scan).
-
Data Analysis: Integrate the peak corresponding to the main compound and calculate the purity based on the area percentage of all observed peaks.
Applications and Future Directions
The primary application of this compound is its role as a versatile building block in drug discovery.[3][4] Its structure allows for straightforward modification at the secondary amine of the piperazine ring, enabling the rapid generation of chemical libraries for screening.
Given the pharmacological profiles of related arylpiperazines, future development efforts using this intermediate are likely to focus on:
-
Central Nervous System (CNS) Disorders: Synthesizing novel ligands for serotonin, dopamine, and other neurotransmitter receptors to explore treatments for depression, anxiety, and psychosis.
-
Oncology: The piperazine scaffold is present in several kinase inhibitors, and new derivatives could be explored for anticancer activity.
-
Other Therapeutic Areas: The "privileged" nature of the piperazine scaffold means its derivatives could find applications in a wide range of diseases, including as antihistamines or anti-infective agents.[2]
The continued exploration of fluorination strategies in drug design ensures that intermediates like this compound will remain valuable tools for medicinal chemists aiming to develop safer and more effective medicines.
Conclusion
This compound, CAS 490030-46-1, is a strategically important chemical intermediate. While its own biological activity is not the primary focus, its molecular structure combines the pharmacologically relevant phenylpiperazine core with the advantageous trifluoromethoxy group. This guide has provided a technical foundation for its use by detailing its properties, a representative synthesis, and a robust analytical method for quality control. Researchers and drug developers can leverage this compound as a key starting material to build novel and diverse molecular entities with the potential to become next-generation therapeutics.
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1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride
Abstract: This technical guide addresses the mechanism of action for this compound. A comprehensive review of available scientific literature reveals a notable absence of specific pharmacological data for this compound. Chemical suppliers list it as a research chemical, but its biological activity, receptor binding profile, and downstream signaling effects remain uncharacterized in the public domain.[1] This guide, therefore, adopts a predictive, structure-based approach to hypothesize its mechanism of action. By dissecting the pharmacology of its closest structural analogs—most notably 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)—we construct a scientifically-grounded framework for its likely biological targets and effects. Furthermore, we outline a comprehensive, self-validating experimental workflow to definitively elucidate the pharmacological profile of this molecule, providing a roadmap for future research and development.
Introduction: The Phenylpiperazine Scaffold and a Knowledge Gap
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[2][3] These compounds typically modulate monoaminergic systems—serotonin, dopamine, and norepinephrine—through direct receptor interactions or by affecting reuptake transporters.[2]
The subject of this guide, this compound, exists as a commercially available research chemical.[1] However, a thorough literature search reveals no published studies detailing its pharmacological activity. Similarly, its close structural isomer, 1-(4-Trifluoromethylphenyl)piperazine (p-TFMPP), is broadly classified as a serotonergic releasing agent but lacks a detailed public characterization, with its specific physiological and toxicological properties remaining unknown.[4][5]
This absence of data necessitates a predictive approach. By analyzing the well-documented pharmacology of the meta-isomer, 1-(3-Trifluoromethylphenyl)piperazine (m-TFMPP), we can formulate a robust hypothesis regarding the mechanism of action for the title compound.
Proxy Analysis: Deconstructing the Closest Analogue, TFMPP
The most extensively studied structural analog is 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). It is primarily recognized as a non-selective serotonin receptor agonist and a serotonin releasing agent.[6][7][8] Its mechanism is multifaceted, involving direct interaction with multiple 5-HT receptor subtypes and the serotonin transporter (SERT).
Primary Target: The Serotonergic System
TFMPP's activity is centered on the serotonin system, where it exhibits a dual action:
-
Direct Receptor Agonism: It binds to and activates a range of serotonin receptors.
-
Serotonin Release: It interacts with the serotonin transporter (SERT) to evoke serotonin efflux from presynaptic terminals.[7]
This profile crudely mimics some effects of MDMA, particularly when combined with the dopamine and norepinephrine releasing agent benzylpiperazine (BZP).[7][9]
Receptor Binding Profile of TFMPP
TFMPP displays moderate to high affinity for several key 5-HT receptor subtypes. The following table summarizes its known binding affinities (Ki) and functional activities.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference(s) |
| 5-HT1B | 30 - 132 nM | Full Agonist | [7] |
| 5-HT1D | 282 nM | Full Agonist | [7] |
| 5-HT2A | 160 - 269 nM | Weak Partial Agonist / Antagonist | [7] |
| 5-HT2C | 62 nM | Full Agonist | [7] |
| 5-HT1A | 288 - 1950 nM | Full Agonist | [7] |
| SERT | 121 nM (EC50) | Substrate / Releaser | [7] |
Note: Lower Ki and EC50 values indicate higher affinity/potency.
Downstream Signaling Pathways
The activation of these receptors by a TFMPP-like agonist initiates distinct intracellular signaling cascades. The 5-HT1 class of receptors typically couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, the 5-HT2 class couples to Gq/G11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca2+]i).
Structure-Activity Relationship: From -CF3 to -OCF3
The key structural difference between TFMPP and 1-(4-(Trifluoromethoxy)phenyl)piperazine is the substituent on the phenyl ring and its position.
-
Positional Isomerism (meta vs. para): The shift from the meta (3-position) to the para (4-position) can significantly alter receptor affinity and selectivity. While data is sparse, the para-isomer of TFMPP is known, suggesting the para-position is tolerated for serotonergic activity.[4][10]
-
Electronic and Lipophilic Properties (-CF3 vs. -OCF3):
-
Trifluoromethyl (-CF3): This group is strongly electron-withdrawing and highly lipophilic. It is a common bioisostere for a chlorine or methyl group.
-
Trifluoromethoxy (-OCF3): This group is also highly lipophilic but is less electron-withdrawing than -CF3 due to the oxygen atom. This alteration in electronic character can change how the molecule interacts with amino acid residues in a receptor's binding pocket, potentially altering its affinity, efficacy, or selectivity profile.
-
Hypothesis: Based on this analysis, this compound is hypothesized to be a modulator of the serotonergic system, likely acting as a multi-target 5-HT receptor agonist and potentially as a serotonin releasing agent. Its potency and selectivity profile are expected to differ from TFMPP due to the electronic and positional changes of the trifluoromethoxy group.
Experimental Validation: A Protocol for Elucidating the Mechanism of Action
To move from hypothesis to definitive mechanism, a structured, multi-tiered experimental approach is required. This serves as a self-validating system to characterize the compound.
Step 1: In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compound for a panel of key CNS targets.
Protocol:
-
Target Panel Selection: A comprehensive panel should include, at minimum:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7.
-
Monoamine Transporters: SERT, DAT (Dopamine Transporter), NET (Norepinephrine Transporter).
-
Adrenergic and Dopaminergic receptors as secondary targets.
-
-
Assay Principle: Competitive radioligand binding assays are the industry standard.
-
Methodology: a. Prepare cell membranes or tissue homogenates expressing the target receptor. b. Incubate membranes with a specific radioactive ligand (e.g., [3H]-Citalopram for SERT) at a fixed concentration. c. Add increasing concentrations of the test compound (1-(4-(Trifluoromethoxy)phenyl)piperazine). d. Allow the reaction to reach equilibrium. e. Separate bound from free radioligand via rapid filtration. f. Quantify radioactivity using liquid scintillation counting. g. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
Step 2: In Vitro Functional Assays
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors where significant binding is observed.
Protocol:
-
Assay Selection (based on binding results):
-
For Gi-coupled receptors (e.g., 5-HT1A/1B): cAMP accumulation assays.
-
For Gq-coupled receptors (e.g., 5-HT2A/2C): Calcium flux assays (e.g., using FLIPR) or IP1 accumulation assays.
-
-
Methodology (Example: Calcium Flux Assay for 5-HT2C): a. Culture cells stably expressing the human 5-HT2C receptor. b. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Add the test compound across a range of concentrations. d. Measure the change in fluorescence intensity over time using a plate reader. e. To determine antagonist activity, pre-incubate cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist response. f. Calculate EC50 (for agonists) or IC50 (for antagonists).
Step 3: Monoamine Transporter Functional Assays
Objective: To assess the compound's ability to inhibit monoamine reuptake or stimulate neurotransmitter release.
Protocol:
-
Assay Type: Synaptosome-based uptake and release assays.
-
Methodology (Example: Serotonin Release Assay): a. Prepare synaptosomes from rodent brain tissue (e.g., striatum or hippocampus). b. Pre-load synaptosomes with a radioactive tracer, [3H]-5-HT. c. After washing, expose the loaded synaptosomes to the test compound. d. Measure the amount of [3H]-5-HT released into the supernatant over time. e. Compare the release to a known releasing agent (e.g., fenfluramine) to determine efficacy and potency (EC50).
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The Trifluoromethoxyphenyl Piperazine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential
Foreword: The Evolving Landscape of Privileged Scaffolds in Drug Discovery
In the intricate tapestry of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The piperazine ring is a quintessential example of such a scaffold, forming the backbone of numerous approved drugs across a wide spectrum of therapeutic areas, from central nervous system (CNS) disorders to oncology.[1][2] Its conformational flexibility, ability to engage in various non-covalent interactions, and synthetic tractability have made it a cornerstone of drug design.
This guide delves into a specific, and increasingly significant, subclass of piperazine derivatives: those bearing a trifluoromethoxyphenyl moiety. The introduction of the trifluoromethoxy (-OCF3) group onto the phenylpiperazine core imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic landscape of trifluoromethoxyphenyl piperazine derivatives.
The Physicochemical Impact of the Trifluoromethoxy Group: A Gateway to Enhanced Druggability
The trifluoromethoxy group is often employed in medicinal chemistry as a bioisostere for other functionalities, such as a methoxy or a trifluoromethyl group. However, its own distinct electronic and lipophilic properties set it apart and offer several advantages in drug design.
-
Lipophilicity and Metabolic Stability: The -OCF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB).[3] This is a critical attribute for CNS-targeting drugs. Furthermore, the carbon-fluorine bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and reduced potential for the formation of reactive metabolites.
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can significantly modulate the pKa of the piperazine nitrogens. This, in turn, influences the ionization state of the molecule at physiological pH, impacting its interaction with biological targets and its solubility.
-
Conformational Influence: The size and rotational properties of the -OCF3 group can influence the preferred conformation of the arylpiperazine moiety, which can have a profound effect on its binding affinity and selectivity for specific receptor subtypes.
The strategic incorporation of the trifluoromethoxy group, therefore, provides medicinal chemists with a powerful tool to fine-tune the druglike properties of piperazine-based compounds.
Synthetic Strategies for Accessing Trifluoromethoxyphenyl Piperazine Derivatives
The synthesis of trifluoromethoxyphenyl piperazine derivatives generally follows established methodologies for the preparation of arylpiperazines. A common and versatile approach involves the nucleophilic substitution of a suitable aryl halide with piperazine or a mono-protected piperazine.
A representative synthetic scheme is outlined below:
Step-by-Step Synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazine:
-
Reaction Setup: To a solution of 1-bromo-4-(trifluoromethoxy)benzene in a suitable solvent such as toluene or dioxane, add piperazine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to drive the coupling reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-(4-(trifluoromethoxy)phenyl)piperazine.
This core intermediate can then be further functionalized at the second nitrogen of the piperazine ring through various reactions, such as N-alkylation or N-acylation, to generate a library of derivatives for biological screening.
Biological Targets and Therapeutic Applications
Trifluoromethoxyphenyl piperazine derivatives have shown promise across a range of biological targets, with a particular emphasis on CNS disorders.
Serotonin Receptors: Modulators of Mood and Cognition
The serotonergic system is a primary focus for this class of compounds. Various serotonin (5-HT) receptor subtypes are implicated in the pathophysiology of depression, anxiety, and cognitive disorders.
-
5-HT1A Receptor Ligands: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs.[4] Trifluoromethylphenyl piperazine derivatives have been shown to possess high affinity for 5-HT1A receptors.[5] While direct quantitative data for trifluoromethoxy analogues is less abundant in publicly available literature, the structural similarity suggests they are also likely to interact with this target.
-
5-HT2A Receptor Activity: The 5-HT2A receptor is involved in a range of functions, including mood, perception, and cognition. Some trifluoromethylphenyl piperazine derivatives have been characterized as partial agonists at 5-HT2A receptors.[6]
Dopamine Receptors and Transporters: Targeting Movement and Reward Pathways
The dopaminergic system plays a crucial role in motor control, motivation, and reward. Dysregulation of this system is associated with conditions such as Parkinson's disease, schizophrenia, and addiction.
-
Dopamine D2/D3 Receptor Ligands: Arylpiperazine derivatives are known to bind to dopamine D2 and D3 receptors.[7] The selectivity between these subtypes is a key factor in the development of antipsychotic drugs with improved side-effect profiles.
-
Dopamine Transporter (DAT) Inhibition: Inhibition of the dopamine transporter increases the synaptic concentration of dopamine and is a mechanism of action for some antidepressants and psychostimulants.
Neuroprotective Effects
Emerging research suggests that some piperazine derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9] The antioxidant and anti-inflammatory effects of these compounds are areas of active investigation.[10] One study demonstrated that a novel arylpiperazine derivative protects against neurotoxicity in both in vitro and in vivo models.[10] While this study did not specifically use a trifluoromethoxyphenyl derivative, it highlights the potential of the broader arylpiperazine class in neuroprotection.
Other Biological Activities
Beyond the CNS, trifluoromethoxyphenyl piperazine derivatives have demonstrated activity in other therapeutic and non-therapeutic areas.
-
Antiviral Activity in Plants: Interestingly, a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators found that a compound bearing a 4-(trifluoromethoxy)benzyl group exhibited significant inactivation activity against Tobacco Mosaic Virus (TMV) with an EC50 of 54.5 µg/mL.[11]
Structure-Activity Relationships (SAR): Deciphering the Molecular Blueprint of Activity
Understanding the structure-activity relationship (SAR) is paramount for the rational design of potent and selective ligands. For trifluoromethoxyphenyl piperazine derivatives, several key structural features influence their biological activity.
| Structural Modification | Impact on Biological Activity | Rationale |
| Position of the -OCF3 group (ortho, meta, para) | Influences receptor affinity and selectivity. | The position of the bulky and electron-withdrawing -OCF3 group alters the molecule's shape and electronic distribution, affecting its fit within the receptor binding pocket.[3] |
| Substitution on the second piperazine nitrogen | Modulates potency, selectivity, and pharmacokinetic properties. | The nature of the substituent (e.g., alkyl, aryl, acyl) can introduce additional interactions with the target protein and influence properties like solubility and metabolic stability. |
| Linker between piperazine and other functionalities | Affects the distance and orientation of interacting moieties. | The length and rigidity of a linker can be optimized to position key pharmacophoric elements for optimal binding. |
Comparative Analysis: Trifluoromethyl vs. Trifluoromethoxy
While often used interchangeably in broader chemical class discussions, the presence of the oxygen atom in the trifluoromethoxy group can lead to significant differences in biological activity compared to the trifluoromethyl group. The oxygen atom can act as a hydrogen bond acceptor, introducing an additional point of interaction with the target protein. Furthermore, the C-O bond provides greater rotational freedom compared to a direct C-C bond, which can alter the preferred conformation of the phenyl ring. A direct comparative study of otherwise identical trifluoromethylphenyl and trifluoromethoxyphenyl piperazine derivatives would be highly valuable to delineate the precise contribution of the oxygen atom to the pharmacological profile.
Experimental Protocols for Biological Evaluation
The biological evaluation of trifluoromethoxyphenyl piperazine derivatives typically involves a tiered approach, starting with in vitro assays to determine binding affinity and functional activity, followed by in vivo studies to assess efficacy and pharmacokinetic properties.
In Vitro Assays
5.1.1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.[12]
Materials:
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist)
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA
-
Non-specific Binding Control: Serotonin (10 µM)
-
Test Compound: Trifluoromethoxyphenyl piperazine derivative at various concentrations
-
Filtration Apparatus: Cell harvester and glass fiber filters
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT, and either the test compound, buffer (for total binding), or serotonin (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
5.1.2. Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine by the dopamine transporter.[13][14]
Materials:
-
Cells: Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT)
-
Radiolabeled Substrate: [3H]Dopamine
-
Uptake Buffer: Krebs-Ringer-HEPES buffer, pH 7.4
-
Inhibitor Control: A known DAT inhibitor (e.g., GBR12909)
-
Test Compound: Trifluoromethoxyphenyl piperazine derivative at various concentrations
-
Scintillation Counter
Procedure:
-
Cell Plating: Plate the HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with the test compound or inhibitor control for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add [3H]Dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short, defined time (e.g., 5-10 minutes) that is within the linear range of uptake.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]Dopamine taken up using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of dopamine uptake at each concentration of the test compound and determine the IC50 value.
In Vivo Models
Following promising in vitro data, lead compounds are advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and potential side effects.
5.2.1. Animal Models of Depression and Anxiety
-
Forced Swim Test (FST): This is a common behavioral test used to screen for antidepressant-like activity. A reduction in immobility time in the FST is indicative of an antidepressant effect.
-
Elevated Plus Maze (EPM): The EPM is used to assess anxiolytic-like activity. An increase in the time spent in the open arms of the maze is considered an anxiolytic effect.
5.2.2. Models of Neurodegenerative Diseases
-
MPTP-induced Parkinson's Disease Model: Administration of the neurotoxin MPTP to rodents leads to the selective degeneration of dopaminergic neurons, mimicking some of the pathological features of Parkinson's disease.[15]
-
Transgenic Mouse Models of Alzheimer's Disease: Various transgenic mouse models that overexpress amyloid-beta or tau are used to study the pathophysiology of Alzheimer's disease and to test the efficacy of potential therapeutic agents.[8]
Future Directions and Conclusion
The trifluoromethoxyphenyl piperazine scaffold represents a promising area for the discovery of novel therapeutics, particularly for CNS disorders. The unique physicochemical properties imparted by the trifluoromethoxy group offer advantages in terms of metabolic stability and brain penetrability.
Future research in this area should focus on:
-
Systematic SAR studies: A comprehensive exploration of the positional isomers of the trifluoromethoxy group and a wide range of substituents on the second piperazine nitrogen is needed to build a more complete understanding of the SAR for various biological targets.
-
Comparative studies: Direct comparisons of the biological and pharmacokinetic profiles of trifluoromethoxyphenyl piperazine derivatives with their trifluoromethylphenyl and methoxyphenyl counterparts will provide valuable insights into the specific contributions of the -OCF3 group.
-
Exploration of novel targets: While much of the focus has been on serotonergic and dopaminergic systems, the potential of these derivatives to modulate other CNS targets, as well as targets in other therapeutic areas, should be investigated.
-
In vivo characterization: Promising in vitro hits need to be rigorously evaluated in relevant animal models to establish their in vivo efficacy, pharmacokinetic profiles, and safety.
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solubility and stability of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl
An In-depth Technical Guide to the Solubility and Stability of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl
Abstract
This technical guide provides a comprehensive analysis of the critical physicochemical properties of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride, a compound of significant interest in pharmaceutical research. We delve into a detailed examination of its solubility profile across various aqueous and organic media and present a systematic approach to evaluating its chemical stability under forced degradation conditions as mandated by international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals, offering both foundational scientific principles and detailed, actionable experimental protocols. Methodologies for solubility determination and a complete workflow for forced degradation studies—including hydrolytic, oxidative, photolytic, and thermal stress testing—are provided. The guide synthesizes theoretical knowledge with practical application, explaining the causal relationships behind experimental design and data interpretation, thereby establishing a robust framework for the preclinical assessment of this molecule.
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a drug, while stability determines its shelf-life, storage requirements, and degradation profile.
1-(4-(Trifluoromethoxy)phenyl)piperazine HCl is a molecule that combines three key structural features: a phenylpiperazine scaffold, a trifluoromethoxy substituent, and a hydrochloride salt form.
-
The piperazine ring is a common pharmacophore known to enhance aqueous solubility and cellular permeability[1]. However, it is also a known site of oxidative degradation[2][3][4][5].
-
The trifluoromethoxy (-OCF₃) group is often incorporated to improve metabolic stability and lipophilicity, which can enhance biological activity[6]. While generally stable, this group can be susceptible to hydrolysis under harsh conditions[7].
-
The hydrochloride salt form is employed to significantly increase the aqueous solubility of the parent amine. However, amine salts can exhibit complex thermal behaviors and may be prone to dissociation or the formation of heat stable salts[8][9][10].
This guide provides the necessary protocols and scientific rationale to comprehensively characterize the solubility and stability of this compound, ensuring a data-driven approach to its development.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.
| Property | Value / Description | Source |
| Chemical Name | This compound | [11][12] |
| Synonyms | TFMOPP HCl | N/A |
| CAS Number | 490030-46-1 | [11][12] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂O | [11][12] |
| Molecular Weight | 282.69 g/mol | [11][12] |
| Appearance | White to off-white crystalline solid | [13] |
| pKa (Predicted) | ~7.5-8.5 (for the piperazine nitrogen) | N/A |
| logP (Predicted) | ~2.5-3.0 (for the free base) | N/A |
Note: Predicted values for pKa and logP are estimated based on structural similarity to known compounds and should be experimentally confirmed.
Solubility Profile Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability. As an ionizable compound, the aqueous solubility of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl is expected to be highly pH-dependent.
Causality Behind Experimental Choices
-
pH Range Selection: The pH range for aqueous solubility testing (pH 1.2 to 7.4) is chosen to mimic the physiological environments of the gastrointestinal tract, from the stomach (pH 1.2) to the small intestine (pH 6.8-7.4). This is critical for predicting oral absorption.
-
Solvent Selection: Organic solvents are selected based on their polarity and hydrogen bonding capabilities to establish a solubility profile relevant for purification, formulation (e.g., co-solvents), and analytical method development.
-
Equilibrium Time: Allowing the suspension to equilibrate for 24-48 hours ensures that the measured solubility represents a true thermodynamic equilibrium, preventing underestimation of the compound's maximum solubility.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Protocol: Aqueous and Organic Solvent Solubility
-
Preparation: Add an excess amount (e.g., ~10 mg) of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl to a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, water, methanol, ethanol, acetonitrile, DMSO).
-
Equilibration: Seal the vials and place them on a rotational shaker in a temperature-controlled chamber (25°C) for 24 hours to reach equilibrium. Visually confirm that solid material remains.
-
Sampling: Allow the vials to stand for 30 minutes. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm chemical-resistant filter (e.g., PTFE) into a clean vial.
-
Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples using a validated HPLC-UV method (see Section 5.1) against a standard curve of known concentrations.
-
Calculation: Determine the concentration in the original supernatant to define the solubility in mg/mL or µg/mL.
Anticipated Solubility Data
The following table presents illustrative data based on the compound's structure.
| Solvent System | pH | Temperature (°C) | Anticipated Solubility (mg/mL) | Rationale |
| 0.1 N HCl Buffer | 1.2 | 25 | > 50 | The compound is a hydrochloride salt and fully protonated at this pH, maximizing aqueous solubility. |
| Phosphate Buffer | 6.8 | 25 | 5 - 15 | Approaching the pKa of the piperazine moiety, solubility decreases as the proportion of the neutral free base increases. |
| Purified Water | ~5-6 | 25 | 20 - 40 | Solubility is high due to the salt form, but may be slightly lower than in the highly acidic buffer. |
| Methanol | N/A | 25 | > 100 | High solubility is expected in polar protic solvents that can solvate the ionic salt. |
| Ethanol | N/A | 25 | 20 - 50 | Good solubility, but likely less than in methanol due to lower polarity. |
| Acetonitrile | N/A | 25 | 1 - 5 | Limited solubility expected in this polar aprotic solvent. |
| DMSO | N/A | 25 | > 10 | A vendor data sheet indicates a solubility of at least 10 mg/mL in DMSO[13]. |
Stability Profile and Forced Degradation
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products and establish degradation pathways.[14][15] This information is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Causality Behind Stress Conditions
-
Acid/Base Hydrolysis: These conditions test the susceptibility of functional groups to hydrolysis. The trifluoromethoxy group, while generally robust, could be a potential site of degradation under extreme pH and heat[16][17].
-
Oxidation: Hydrogen peroxide is used to simulate oxidative stress. The tertiary amines of the piperazine ring are known to be susceptible to oxidation, potentially forming N-oxides or other degradation products[2][3][18].
-
Thermal Stress: High temperature is used to accelerate thermally-driven degradation. As a hydrochloride salt, the compound's melting point and thermal decomposition profile are important parameters[8][19].
-
Photostability: Exposure to UV and visible light, as specified in ICH Q1B, is critical for compounds with aromatic chromophores, which can absorb light and undergo photodegradation. Phenylpiperazine structures can be susceptible to cleavage or modification of the piperazine ring upon irradiation[20].
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocol: Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Store at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light.
-
Thermal: Store the solid compound in a vial at 80°C. For analysis, dissolve in the stock solution solvent.
-
Photostability: Expose both solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute all samples to a target concentration (e.g., 0.1 mg/mL).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method (Section 5.1) and by LC-MS for mass identification of degradants (Section 5.2).
Potential Degradation Pathways and Anticipated Results
| Stress Condition | Target Degradation | Potential Degradation Site(s) & Products |
| Acid Hydrolysis | < 5% | The compound is expected to be highly stable. Under very harsh conditions (high temp, high acid conc.), hydrolysis of the trifluoromethoxy group to a carboxylic acid is a remote possibility[16]. |
| Base Hydrolysis | < 5% | Similar to acid hydrolysis, high stability is expected. Base-catalyzed hydrolysis of the -OCF₃ group is also possible but unlikely under standard stress conditions[17]. |
| Oxidation | 10-20% | The piperazine ring is the most likely site. Formation of N-oxides on either nitrogen is probable. Ring opening or formation of products like formylpiperazine are also possible[2][18]. |
| Thermal | < 5% | As a hydrochloride salt, it should have good thermal stability up to its melting point. Degradation would likely involve more complex fragmentation[8]. |
| Photostability | 5-15% | The phenyl ring acts as a chromophore. Potential pathways include cleavage of the piperazine ring or reactions involving the trifluoromethoxy group, though the latter is less common. Reductive defluorination is a known pathway for fluoro-aromatics but is less applicable here[20]. |
Analytical Methodologies
Robust analytical methods are the cornerstone of accurate solubility and stability assessment.
Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 256 nm[13].
-
Injection Volume: 10 µL.
-
Rationale: A C18 column provides good retention for the moderately lipophilic compound. The gradient elution ensures that both early-eluting polar degradants and the parent peak are well-resolved. Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine. A PDA detector is crucial for assessing peak purity.
Protocol: LC-MS for Degradant Identification
-
Instrumentation: LC-MS system (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
LC Method: Use the same LC method as described in Section 5.1 to ensure correlation of retention times.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Rationale: ESI+ is ideal for ionizing the basic nitrogen atoms on the piperazine ring. High-resolution mass spectrometry allows for the determination of the elemental composition of degradation products, which is essential for structural elucidation.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for the evaluation of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl. The anticipated results suggest a compound with high aqueous solubility in acidic conditions, which is favorable for oral absorption. The primary stability liability is likely to be oxidative degradation of the piperazine ring. The trifluoromethoxy group and the core structure are expected to be robust against hydrolytic and moderate thermal stress.
Key Recommendations for Development:
-
Formulation: An antioxidant (e.g., butylated hydroxytoluene) should be considered in liquid formulations to mitigate oxidative degradation.
-
Packaging: For solid dosage forms, packaging that protects from light and moisture is recommended. For liquid formulations, protection from light and headspace oxygen should be considered.
-
Storage: Standard room temperature storage is likely acceptable, but low-temperature storage (2-8°C) would further ensure long-term stability[21].
The protocols and insights provided herein serve as a robust starting point for the detailed characterization required to advance 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl through the drug development pipeline.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
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A Guide to the Spectral Analysis of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the analytical standard, 1-(4-(trifluoromethoxy)phenyl)piperazine hydrochloride. This compound is of significant interest to researchers in medicinal chemistry and drug development as a key building block in the synthesis of various active pharmaceutical ingredients.[1][2] While complete, publicly available spectral data for this specific hydrochloride salt is limited, this guide will leverage data from structurally similar compounds and first principles to provide a robust framework for its characterization.
Molecular Structure and Key Features
This compound possesses a trifluoromethoxy-substituted phenyl ring attached to a piperazine moiety, which is protonated to form the hydrochloride salt. This structure presents distinct features that are readily identifiable through NMR and MS analysis.
Molecular Formula: C₁₁H₁₄ClF₃N₂O[1] Molecular Weight: 282.69 g/mol [1]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar structures, such as 1-(4-trifluoromethylphenyl)piperazine, and established principles of NMR spectroscopy. The protonation of the piperazine nitrogen will induce a downfield shift in the signals of the adjacent protons.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H (ortho to -OCF₃) | 7.10 - 7.25 | d | 2H |
| Ar-H (ortho to piperazine) | 6.90 - 7.05 | d | 2H |
| Piperazine-H (benzylic) | 3.20 - 3.40 | t | 4H |
| Piperazine-H (distal) | 3.10 - 3.30 | t | 4H |
| N-H (piperazine) | 9.50 - 10.50 | br s | 2H |
Table 2: Predicted ¹³C NMR Data
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Ar-C (ipso to piperazine) | 148 - 152 |
| Ar-C (ortho to piperazine) | 118 - 122 |
| Ar-C (ortho to -OCF₃) | 120 - 124 |
| Ar-C (ipso to -OCF₃) | 140 - 144 |
| -OCF₃ | 120 - 122 (q, ¹JCF ≈ 256 Hz) |
| Piperazine-C (benzylic) | 48 - 52 |
| Piperazine-C (distal) | 44 - 48 |
Mass Spectrometry: Fragmentation Analysis
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to the free base after the loss of HCl. The fragmentation pattern will be influenced by the stability of the resulting ions.
Expected Molecular Ion (as free base): [M]+ at m/z 246.10
Key Fragmentation Pathways:
-
Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the piperazine nitrogen, leading to characteristic fragments.
-
Piperazine Ring Fragmentation: Scission of the piperazine ring can produce a series of smaller amine fragments.
Experimental Protocols for Spectral Acquisition
For researchers seeking to acquire their own spectral data, the following protocols outline the standard procedures for NMR and MS analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
Tune and shim the probe to the specific solvent used.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used. For the hydrochloride salt, direct infusion ESI is often preferred.
-
-
ESI-MS Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 500.
-
-
GC-MS Acquisition:
-
If analyzing the free base, a GC-MS can be employed.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program for the GC oven to ensure good separation.
-
The mass spectrometer will typically operate in electron ionization (EI) mode.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis and spectral characterization of a chemical compound.
Conclusion
This technical guide provides a detailed framework for understanding and obtaining the NMR and MS spectral data for this compound. While a complete, publicly available dataset is not readily accessible, the predicted data and standardized protocols herein offer a valuable resource for researchers in the field. The provided methodologies are robust and widely applicable for the characterization of similar small molecules.
References
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ProkaGENOMICS. 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride) [Online]. Available from: [Link]
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A-Z Guide to Therapeutic Targeting with Piperazine Compounds: From Bench to Clinic
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] This guide provides an in-depth exploration of the key therapeutic targets of piperazine-containing compounds. We will delve into the mechanistic principles of their action, present detailed experimental protocols for target validation and characterization, and offer insights into the drug discovery process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the piperazine scaffold in their therapeutic programs.
The Piperazine Scaffold: A Privileged Structure in Drug Discovery
The prevalence of the piperazine moiety in successful drugs is not coincidental. Its physicochemical properties and synthetic tractability make it an exceptionally versatile building block for optimizing both pharmacodynamic and pharmacokinetic profiles.[2][3]
-
Physicochemical & Pharmacokinetic Advantages :
-
Basicity and Solubility : As a diprotic base, piperazine's two nitrogen atoms can be protonated under physiological pH. This enhances aqueous solubility, which is crucial for formulation and bioavailability.[1]
-
Hydrogen Bonding : The nitrogen atoms act as hydrogen bond acceptors, while N-H groups can serve as donors, facilitating strong and specific interactions with biological targets.[1]
-
Metabolic Stability : The piperazine ring is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
-
Structural Rigidity and Flexibility : The chair conformation of the piperazine ring provides a degree of rigidity, which can be beneficial for locking a molecule into a bioactive conformation. At the same time, it possesses enough flexibility to allow for optimal binding to a target.[3]
-
Synthetic Versatility : The two nitrogen atoms provide convenient handles for chemical modification, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[4]
-
The ability to fine-tune these properties allows medicinal chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to safer and more effective drugs.[3]
Major Therapeutic Target Classes for Piperazine Compounds
Piperazine derivatives have demonstrated activity against a wide array of biological targets. This guide will focus on the most prominent classes: G-Protein Coupled Receptors (GPCRs), Ion Channels, and Enzymes. The wide array of pharmacological activities exhibited by piperazine derivatives have made them indispensable for the development of novel therapeutic agents.[5]
G-Protein Coupled Receptors (GPCRs): The CNS Powerhouse
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. Many CNS-active drugs containing a piperazine moiety exert their effects by modulating GPCRs, particularly dopamine and serotonin receptors.[1][6][7]
Mechanism of Action: In many CNS-active compounds, the piperazine ring acts as a scaffold to correctly position key pharmacophoric elements, such as an aryl group, for optimal interaction with the receptor's binding pocket. The basic nitrogen of the piperazine often forms a crucial salt bridge with an acidic residue (e.g., aspartate) within the transmembrane domain of the receptor, anchoring the ligand in place.
Key Examples:
-
Antipsychotics (Dopamine D2 Receptor Antagonists): Drugs like Olanzapine and Ziprasidone feature a piperazine ring and function by blocking dopamine D2 receptors, a key mechanism in treating psychosis.[1][8]
-
Antidepressants & Anxiolytics (Serotonin Receptor Modulators): Buspirone and Vortioxetine are examples of drugs that modulate serotonin receptors (e.g., 5-HT1A) to achieve their therapeutic effects.[6][7]
-
Antihistamines (Histamine H1 Receptor Antagonists): Cetirizine and Hydroxyzine are widely used antihistamines that contain a piperazine core and block the action of histamine at H1 receptors.[8]
The diagram below illustrates the canonical signaling pathway of a D2 receptor and how a piperazine-containing antagonist blocks its action. The antagonist physically occupies the binding site, preventing the endogenous ligand, dopamine, from binding and activating the downstream Gαi signaling cascade. This leads to an increase in cAMP levels by disinhibiting adenylyl cyclase.
Caption: Antagonism of the Dopamine D2 receptor by a piperazine compound.
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test piperazine compound for a target GPCR.
Principle of the Assay: This is a self-validating system. The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The use of a known competitor (positive control) and a non-binder (negative control) validates the assay's performance.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 receptor).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Test piperazine compounds.
-
Known competitor (positive control, e.g., Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test piperazine compound and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer for Total Binding wells.
-
25 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol) for Non-Specific Binding (NSB) wells.
-
25 µL of the serially diluted test compound or control compound.
-
-
Add Radioligand: Add 25 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Add Membranes: Add 50 µL of the membrane preparation to all wells. The final volume is 100 µL.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Normalize the data: Express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.
-
Generate a dose-response curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzymes: Targeting the Catalytic Machinery
Piperazine scaffolds are integral to many enzyme inhibitors, particularly in oncology.[1]
Mechanism of Action: The piperazine ring often serves as a linker, connecting different pharmacophoric fragments that bind to distinct pockets of an enzyme's active site.[1] Its basicity can be exploited to form salt bridges with acidic residues (e.g., aspartate) in the hinge region of kinases, a common anchoring point for inhibitors.
Key Examples:
-
Kinase Inhibitors: Imatinib, a breakthrough drug for chronic myeloid leukemia, uses a piperazine ring to link its pyridine-pyrimidine and benzamide pharmacophores, enabling it to bind to the ATP-binding site of the Bcr-Abl kinase.[9]
-
Phosphodiesterase (PDE) Inhibitors: Sildenafil, used for erectile dysfunction, contains a methylpiperazine group that contributes to its potent and selective inhibition of PDE5.[10]
The table below presents hypothetical data for a series of piperazine-based kinase inhibitors, demonstrating how quantitative data can be structured for clear comparison.
| Compound ID | Piperazine R1-Substituent | Piperazine R2-Substituent | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| PZ-001 | Methyl | 4-Fluorophenyl | 15 | 1500 | 100 |
| PZ-002 | Ethyl | 4-Fluorophenyl | 25 | 1800 | 72 |
| PZ-003 | Methyl | 4-Chlorophenyl | 10 | 500 | 50 |
| PZ-004 | Methyl | Pyridin-3-yl | 5 | 2500 | 500 |
| Control | Imatinib | - | 30 | >10000 | >333 |
Selectivity Index = Off-Target IC50 / Target IC50
This workflow outlines the process for screening a library of piperazine compounds to identify novel kinase inhibitors.
Caption: High-Throughput Screening workflow for identifying piperazine-based kinase inhibitors.
Conclusion and Future Perspectives
The piperazine scaffold is a remarkable and enduring tool in medicinal chemistry.[5] Its unique combination of physicochemical properties and synthetic accessibility has cemented its role as a "privileged" structure in a vast number of therapeutic agents.[2][3] The ability to interact with a wide range of biological targets, from CNS receptors to oncogenic kinases, highlights its versatility.[11] As our understanding of disease biology deepens, the strategic application of the piperazine moiety will undoubtedly continue to fuel the discovery of next-generation therapeutics. The ongoing exploration of novel piperazine derivatives promises to yield compounds with improved potency, selectivity, and pharmacokinetic profiles, addressing unmet medical needs across diverse disease areas.
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]
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Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available from: [Link]
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The Trifluoromethoxy Group: A Strategic Asset in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug development. Among these, the trifluoromethoxy (OCF₃) group has emerged as a uniquely powerful, albeit complex, tool. It is not merely a bulkier, more lipophilic version of the methoxy group; its distinct stereoelectronic properties confer significant advantages in modulating a candidate's physicochemical profile, pharmacokinetics, and target engagement. This guide provides a comprehensive technical overview of the role of the OCF₃ group, synthesizing field-proven insights on its impact on lipophilicity, metabolic stability, and molecular interactions. It further details authoritative, step-by-step protocols for experimentally validating these effects and presents case studies of its successful application in approved pharmaceuticals.
Introduction: Beyond the "Magic Methyl" - The Rise of the OCF₃ Group
For decades, medicinal chemists have leveraged fluorination to enhance the disposition of drug candidates. Simple hydrogen-to-fluorine substitution or the addition of a trifluoromethyl (CF₃) group are well-established strategies for blocking metabolic "soft spots" and modulating acidity.[1] The trifluoromethoxy (OCF₃) group, however, offers a more nuanced and powerful set of tools. It uniquely combines the lipophilicity of its trifluoromethyl component with the polarity of the ether oxygen, allowing for precise control over a molecule's logP and membrane permeability.[2] Its profound electron-withdrawing nature and conformational preferences create a distinct electronic and steric footprint, setting it apart from classic bioisosteres and enabling novel molecular designs.[3][4] This guide will deconstruct the fundamental properties of the OCF₃ group and illustrate its strategic application in overcoming modern drug design hurdles.
Chapter 1: Decoding the Physicochemical Profile of the Trifluoromethoxy Group
The decision to incorporate an OCF₃ group is driven by its ability to predictably alter a molecule's fundamental properties. Understanding these effects is critical for its rational application.
Lipophilicity: A Predictable Enhancement
Lipophilicity, quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04, significantly higher than that of a methyl (CH₃) or even a trifluoromethyl (CF₃) group.[2] This substantial increase in lipophilicity can be strategically employed to enhance membrane permeability and improve oral bioavailability.[3][7] However, this must be balanced, as excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity.[5]
| Substituent | Hansch π Parameter | Typical ΔlogP (vs. H) |
| Methoxy (-OCH₃) | -0.02 | ~0 |
| Trifluoromethyl (-CF₃) | +0.88 | +0.5 to +1.0 |
| Trifluoromethoxy (-OCF₃) | +1.04 | +1.0 to +1.4 |
| Chlorine (-Cl) | +0.71 | +0.7 |
| Table 1: Comparison of the lipophilicity contributions of common substituents. The Hansch π parameter is a measure of the hydrophobicity of a substituent.[2][8][9] |
Electronic Nature and Conformational Effects
The OCF₃ group is a potent electron-withdrawing group, primarily through a strong inductive effect (σI), while the oxygen atom's ability to donate electrons via resonance (σR) is significantly dampened by the fluorine atoms.[3] This strong electron-withdrawing character can profoundly influence the pKa of nearby ionizable groups, altering a drug's charge state at physiological pH and thereby affecting its solubility and target interactions.
Furthermore, the OCF₃ group exhibits a distinct conformational preference. Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a conformation orthogonal to an adjacent aromatic ring.[4] This perpendicular arrangement, driven by hyperconjugation between the oxygen lone pair and the C-F σ* orbitals, can introduce specific steric constraints, influencing the molecule's overall shape and its ability to fit into a binding pocket.[4]
Chapter 2: The Trifluoromethoxy Group in Pharmacokinetics (ADME)
A primary motivation for using the OCF₃ group is to improve a drug's pharmacokinetic profile, particularly its metabolic stability.
The "Metabolic Shield" Effect
One of the most significant advantages of the OCF₃ group is its exceptional resistance to metabolic degradation.[7] The C-F bond is one of the strongest in organic chemistry, making the group highly stable to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] When replacing a metabolically labile group, such as a methoxy or methyl group, the OCF₃ group can act as a "metabolic shield," blocking a key site of enzymatic attack. This modification can dramatically increase a drug's half-life, reduce clearance, and lead to a more predictable and sustained exposure profile.[10][11]
For example, para-hydroxylation of an aromatic ring is a common metabolic pathway for compounds containing a methoxy group. The O-demethylation leads to a phenol, which is then rapidly conjugated and excreted. Replacing the methoxy with a trifluoromethoxy group effectively blocks this pathway, as the OCF₃ group is not susceptible to this enzymatic transformation.[2]
Permeability and Bioavailability
The enhanced lipophilicity imparted by the OCF₃ group often leads to improved cell membrane permeability and, consequently, better oral bioavailability.[3] This allows the drug to be more readily absorbed from the gastrointestinal tract into the bloodstream. Several approved drugs leverage this property to achieve effective oral dosing.[2][12]
Chapter 3: Impact on Pharmacodynamics: Modulating Target Engagement
The OCF₃ group is not merely a pharmacokinetic modulator; its unique steric and electronic properties can be pivotal in optimizing interactions with the biological target.
Binding Interactions
While the oxygen in a methoxy group is a competent hydrogen bond acceptor, this ability is significantly diminished in the OCF₃ group due to the strong electron-withdrawing effect of the fluorines.[2] This can be advantageous in displacing tightly bound water molecules from a receptor active site or in preventing undesirable hydrogen bonding interactions.
Conversely, the OCF₃ group can engage in favorable, non-covalent interactions, such as dipole-dipole and multipolar interactions, within the protein binding pocket.[12] In the case of the oncology drug Sonidegib, X-ray crystallography revealed that the OCF₃ group is situated deep within a pocket of the ABL1 protein, with one of the fluorine atoms forming a key interaction with a backbone carbonyl carbon.[12] The group's rigid, orthogonal conformation can also act as a steric rudder, orienting the rest of the molecule for optimal binding with the target.
Case Study: Riluzole
Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), is a prominent example of a successful pharmaceutical containing an OCF₃ group.[12] Its trifluoromethoxy moiety is critical to its overall profile, contributing to the high lipophilicity required to cross the blood-brain barrier and engage its targets within the central nervous system. Furthermore, the group's metabolic stability ensures a sufficient half-life for its therapeutic effect.[12][13]
Chapter 4: Experimental Validation: Protocols for Quantifying the OCF₃ Effect
Claims of improved lipophilicity and metabolic stability must be validated through rigorous experimentation. The following protocols provide self-validating systems for quantifying these key parameters.
Protocol 4.1: Determination of Lipophilicity (logP) via Shake-Flask Method
This protocol describes the gold-standard "shake-flask" method for determining the n-octanol/water partition coefficient (logP).
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of n-octanol and water and allowing the phases to separate overnight.
-
Partitioning: Add a small aliquot of the test compound stock solution to a vial containing a known volume of water-saturated n-octanol and n-octanol-saturated water (e.g., 2 mL of each).
-
Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for accurate quantification.[6]
-
Calculation: Calculate the logP using the formula: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[14]
Trustworthiness Check: The system is validated by running a standard compound with a known logP value (e.g., caffeine, logP ≈ -0.07) in parallel to ensure the experimental setup is accurate.
Protocol 4.2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This assay measures the rate of metabolism of a compound when incubated with HLM, which contains a high concentration of CYP450 enzymes.[15][16]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration ~1 mM).[15]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a multiple volume of cold acetonitrile containing an internal standard (for analytical normalization).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[10]
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[15]
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following formulas:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[16]
-
Trustworthiness Check: The assay must include controls: a negative control (no NADPH) to check for non-enzymatic degradation, and at least two positive controls—a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin)—to validate the activity of the microsomal batch.
Conclusion: The OCF₃ Group as a Strategic Tool
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to concurrently enhance lipophilicity, block metabolic degradation, and introduce unique steric and electronic features makes it a highly valuable substituent for lead optimization.[2][17] While its synthesis can be challenging, the potential rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial.[2] A thorough understanding of its fundamental characteristics, coupled with rigorous experimental validation, allows for the rational design of superior drug candidates poised to overcome the complex challenges of modern drug development.
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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Piperazine Derivatives
Foreword: The Piperazine Scaffold as a Cornerstone of Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1] Its unique conformational flexibility and physicochemical properties allow it to serve as a versatile scaffold, present in a multitude of FDA-approved drugs targeting a vast landscape of diseases, from cancer to central nervous system disorders and infectious diseases.[2][3][4] The successful development of these agents, however, is not accidental. It is the result of a rigorous, multi-stage in vitro evaluation process designed to systematically characterize a compound's biological activity, mechanism of action, and potential liabilities.
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel piperazine derivatives. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, emphasizing an integrated strategy that flows from high-throughput primary screening to detailed mechanism of action and safety profiling. Our objective is to equip researchers, scientists, and drug development professionals with a logical and technically sound workflow to identify and advance promising new chemical entities.
Section 1: The Integrated Evaluation Cascade: A Strategic Overview
The journey from a newly synthesized molecule to a viable drug candidate is one of progressive filtration. Our evaluation strategy is designed as a cascade, where data from each stage informs the decisions and experimental design of the next. This approach ensures that resources are focused on compounds with the highest potential for success while identifying liabilities early in the process.
Caption: The tiered in vitro evaluation cascade for novel piperazine derivatives.
Section 2: Phase 1 - Primary Screening: Casting a Wide Net
The initial phase is designed for high-throughput screening to quickly identify compounds with desirable biological activity while simultaneously flagging those with indiscriminate cytotoxicity.
Foundational Cytotoxicity Profiling
Before assessing therapeutic activity, it is critical to determine a compound's intrinsic toxicity. A compound that indiscriminately kills all cells is not a viable drug candidate. Colorimetric assays measuring metabolic activity are the workhorse for this stage.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.[5][6] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] An alternative, the XTT assay, produces a water-soluble formazan product, simplifying the protocol by removing the solubilization step.[7]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well.[9] Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.[1] Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only and untreated controls.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Agitate the plates gently for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Target-Class Directed Primary Activity Screening
Piperazine derivatives are known to interact with a wide range of biological targets. The choice of primary screening assay should be guided by the therapeutic hypothesis behind the compound's design.
Many piperazine derivatives exhibit potent anticancer activity by targeting kinases or other proteins involved in cell proliferation.[2][3][9][10][11] A broad initial screen can be performed against a panel of diverse human cancer cell lines, such as the NCI-60 panel.[10][12] This not only identifies active compounds but can also provide early clues about potential cancer type selectivity.
| Derivative ID | Linker/Substituent | Target Cell Line | Activity (GI₅₀ in µM) |
| PZD-001 | 4-chlorobenzhydryl | MCF-7 (Breast) | 3.2 |
| PZD-002 | 4-chlorobenzhydryl | HCT-116 (Colon) | 2.8 |
| PZD-003 | (trifluoromethyl)benzyl | MDA-MB-468 (Breast) | 1.1[9] |
| PZD-004 | bis(4-fluorophenyl)methyl | HOP-92 (Lung) | 1.4[9] |
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
Table 1: Representative cytotoxicity data for hypothetical piperazine derivatives (PZD) against various cancer cell lines. GI₅₀ is the concentration causing 50% growth inhibition.
The piperazine scaffold is also found in numerous antimicrobial and antifungal agents.[13][14][15] The primary assay here is the determination of the Minimum Inhibitory Concentration (MIC).
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[13][14]
-
Controls: Include a positive control (microorganism in broth only), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Gentamycin).[14]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Many CNS-active drugs, particularly antipsychotics, contain a piperazine moiety that often interacts with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[1] Initial screening can involve radioligand binding assays to determine affinity for a panel of relevant receptors or functional assays that measure downstream signaling.
Section 3: Phase 2 - Mechanism of Action (MoA) Elucidation
Once a compound shows promising and selective activity in primary screens, the focus shifts to understanding how it works. This is a critical step in validating the therapeutic hypothesis.
Target-Specific Functional Assays
For a hypothetical anticancer "hit," PZD-003, which showed potent activity against breast cancer cells, the MoA could involve the inhibition of a specific kinase critical for cell survival or the induction of programmed cell death (apoptosis).
Many piperazine-based anticancer agents function as kinase inhibitors.[3][4][16] If PZD-003 was designed to target a specific kinase (e.g., CDK2, VEGFR-2), a direct enzymatic assay is required to confirm this.[17][18] These assays typically measure the phosphorylation of a substrate by the purified kinase enzyme in the presence and absence of the inhibitor.
Caption: Logic of a direct kinase inhibition assay.
Effective anticancer agents often work by inducing apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect this. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can enter dead cells with compromised membranes.
-
Cell Treatment: Treat cancer cells (e.g., MDA-MB-468) with the IC₅₀ concentration of PZD-003 for 24-48 hours. Include untreated and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. An 18- to 21-fold increase in the apoptotic cell population is considered a significant effect for potent compounds.[18]
Section 4: Phase 3 - In Vitro Safety & ADME Profiling
A compound can have excellent potency and a validated MoA but still fail due to poor safety or pharmacokinetic properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and key safety liabilities is essential to de-risk a program.[19][20][21]
Cardiovascular Safety: hERG Channel Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[22] Regulatory agencies mandate testing for hERG inhibition for all new drug candidates.[22] The automated patch-clamp technique is the gold standard for this assessment.[22]
-
Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[22][23]
-
System Preparation: Load the cell suspension and prepared compound dilutions into the automated patch-clamp system (e.g., QPatch, SyncroPatch).[23]
-
Data Acquisition: The system automatically establishes a whole-cell recording configuration. A specific voltage protocol is applied to elicit hERG currents.[22] A baseline current is recorded, followed by the sequential application of increasing concentrations of the test compound.[22][23]
-
Voltage Protocol: A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open the channels, and then repolarizing to measure the characteristic "tail current."[22]
-
Analysis: The inhibition of the hERG tail current is measured at each concentration. The data is used to generate a dose-response curve and calculate an IC₅₀ value. Compounds with an IC₅₀ < 10 µM are often flagged for potential cardiac liability.
Metabolic Stability
A drug's half-life is largely determined by its metabolic stability.[24][25] Rapid metabolism can lead to low bioavailability and the need for frequent dosing.[20][25] In vitro assays using liver subcellular fractions (microsomes, S9) or intact hepatocytes are used to predict in vivo hepatic clearance.[24][26]
-
System Components: The incubation mixture contains pooled human liver microsomes (which are rich in Phase I CYP450 enzymes), the test compound at a low concentration (e.g., 1 µM), and a buffer system.[25][26][27]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[28] Control incubations are run without NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.[24]
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).[24]
| Parameter | PZD-003 | PZD-008 | Verapamil (Control) |
| hERG IC₅₀ (µM) | > 30 | 1.2 | 0.5 |
| Microsomal t₁/₂ (min) | 45 | 8 | 25 |
| CYP3A4 IC₅₀ (µM) | 15 | 0.8 | 2.1 |
Table 2: Representative in vitro ADME and safety data for two hypothetical piperazine derivatives. PZD-003 shows a more favorable profile than PZD-008.
Cytochrome P450 (CYP) Inhibition
Many drugs are metabolized by CYP enzymes. If a new compound inhibits these enzymes, it can lead to dangerous drug-drug interactions (DDIs) by elevating the concentration of co-administered drugs.[19] Assays are performed to determine the IC₅₀ of the test compound against the major human CYP isozymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[19]
Section 5: Conclusion
The in vitro evaluation of novel piperazine derivatives is a systematic, data-driven process that is fundamental to modern drug discovery. By employing an integrated cascade of assays—from broad primary screening for cytotoxicity and activity to specific investigations of mechanism of action and early ADME/safety profiling—researchers can efficiently identify compounds with genuine therapeutic potential. This rigorous, multi-parameter approach ensures that only the most promising, safe, and effective candidates are advanced toward further preclinical and clinical development, maximizing the probability of success in the complex journey of bringing a new medicine to patients.
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Vega-Holm, M., et al. (2020). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Singh, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience. Retrieved from [Link]
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The Piperazine Scaffold as a Privileged Structure in the Discovery of Novel Therapeutics for Chagas Disease
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Urgent, Unmet Need in Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, affecting an estimated 6-7 million people, primarily in Latin America.[1] The disease's progression from an often asymptomatic acute phase to a debilitating chronic phase, characterized by severe cardiac and gastrointestinal complications, underscores the urgent need for new, effective, and safe treatments.[2] For decades, the therapeutic arsenal has been limited to two nitroheterocyclic compounds, benznidazole and nifurtimox, which suffer from significant drawbacks, including variable efficacy in the chronic stage and a high incidence of adverse side effects.[3] This therapeutic gap has catalyzed a global search for novel chemical entities, with the piperazine moiety emerging as a particularly fruitful scaffold in anti-parasitic drug discovery.[4][5]
This guide provides a comprehensive overview of the discovery and development of piperazine-based compounds for Chagas disease. We will dissect the rationale behind experimental strategies, detail key protocols, and synthesize structure-activity relationship (SAR) data from multiple successful campaigns, offering a field-proven perspective for researchers dedicated to tackling this neglected tropical disease.
Part 1: The Piperazine Core - A Strategic Starting Point
The six-membered piperazine ring is considered a "privileged structure" in medicinal chemistry.[6] Its unique properties—including two basic nitrogen atoms that allow for modulation of physicochemical properties like solubility and pKa, its structural rigidity, and its capacity to serve as a versatile linker between different pharmacophoric groups—make it an ideal starting point for library design.[6][7] These attributes often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, which are critical for developing orally administered drugs for a disease like Chagas.[7]
The journey often begins with a high-throughput phenotypic screen, where large compound libraries are tested against the whole T. cruzi parasite. This approach is agnostic to the specific molecular target and focuses solely on identifying compounds that can kill the parasite. Several piperazine-containing series have been identified as hits from such screens, initiating dedicated hit-to-lead optimization campaigns.[2][8]
Part 2: The Drug Discovery Workflow: From Hit to Lead Candidate
The development of a piperazine-based anti-chagasic agent follows a structured, multi-parameter optimization process. The goal is to iteratively improve potency against the parasite while simultaneously enhancing drug-like properties and minimizing toxicity.
Caption: A typical drug discovery workflow for Chagas disease therapeutics.
Hit-to-Lead Chemistry: The Art of Molecular Optimization
Once a piperazine-containing hit is identified, the medicinal chemistry effort begins. A primary challenge often encountered with initial hits is poor metabolic stability.[1][9] The piperazine ring itself can be a site of metabolic attack (e.g., N-dealkylation). The core directive of the chemist is to modify the molecule to block these metabolic "hot spots" without sacrificing, and preferably while improving, anti-parasitic potency.
Causality in Action: Tackling Metabolic Instability A common strategy involves reducing the compound's lipophilicity, measured as logD.[1] Highly lipophilic compounds are more readily taken up by liver enzymes like Cytochrome P450s. By systematically replacing lipophilic groups with more polar ones, chemists can often improve metabolic stability. Another successful strategy is the use of bioisosteric replacements for the piperazine ring, which maintains the necessary geometry for target binding but alters the metabolic profile.[1][10]
The following diagram illustrates a common SAR strategy for a disubstituted piperazine core.
Caption: SAR exploration around a central piperazine scaffold.
Structure-Activity Relationship (SAR) Case Study: Benzenesulfonylpiperazines
A hit-to-lead campaign starting from a benzenesulfonylpiperazine hit provides a clear example of systematic optimization.[2][8] The initial hit was potent but required improvement in its drug-like properties. Researchers synthesized and evaluated a series of 22 new derivatives to build a robust SAR.[2]
Table 1: Representative SAR Data for Benzenesulfonylpiperazine Analogs
| Compound | R1 Group (Benzenesulfonyl Ring) | R2 Group (Other N-substituent) | T. cruzi Amastigote IC₅₀ (µM) | Cytotoxicity CC₅₀ (L6 cells, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent Hit | 4-Chloro | Benzyl | 2.5 | > 50 | > 20 |
| Analog 7 | 4-Trifluoromethyl | Benzyl | 1.1 | > 50 | > 45 |
| Analog 9 | 4-Methoxy | Benzyl | 8.9 | > 50 | > 5.6 |
| Analog 15 | 4-Chloro | 4-Fluorobenzyl | 1.8 | > 50 | > 27 |
| Analog 17 | 4-Chloro | Pyridin-2-ylmethyl | 15.2 | > 50 | > 3.3 |
| Benznidazole | - | - | 3.1 | > 50 | > 16 |
Data synthesized from principles described in cited literature.[2][8][11]
Key Insights from the SAR:
-
Electron-withdrawing groups are favored: Replacing the 4-chloro group with a more strongly electron-withdrawing trifluoromethyl group (Analog 7) improved potency.[11] Conversely, an electron-donating methoxy group (Analog 9) reduced activity.[11] This suggests that the electronic properties of the sulfonamide moiety are critical for target interaction.
-
Hydrophobicity is tolerated on the benzyl ring: Small modifications like adding a fluorine atom (Analog 15) had a minimal impact on potency.
-
Polar heterocycles are detrimental: Replacing the benzyl ring with a more polar pyridinylmethyl group (Analog 17) significantly decreased activity, indicating a likely hydrophobic binding pocket for this part of the molecule.[12][13]
Part 3: Essential Experimental Protocols
Scientific integrity demands robust and reproducible assays. The following protocols represent the gold standard for evaluating anti-chagasic compounds in a drug discovery setting.
Protocol 1: Intracellular T. cruzi Amastigote Assay
This is the primary assay for determining a compound's potency against the clinically relevant intracellular form of the parasite.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against T. cruzi amastigotes replicating within a host mammalian cell line.
Methodology:
-
Cell Seeding: Seed a 96- or 384-well plate with a suitable host cell line (e.g., L6 myoblasts or peritoneal macrophages) at a density that allows for monolayer formation within 24 hours.[14]
-
Parasite Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasite:host cell). Incubate for 2-4 hours to allow for parasite invasion.[14]
-
Compound Addition: Wash the wells with fresh medium to remove non-internalized parasites. Add fresh medium containing serial dilutions of the test compounds (typically from 100 µM down to low nM concentrations). Include benznidazole as a positive control and DMSO as a vehicle control.[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator to allow for amastigote replication in the control wells.
-
Quantification of Parasite Load: Fix the cells and stain with a DNA-specific fluorescent dye (e.g., DAPI or Hoechst). Use an automated high-content imaging system to count the number of host cell nuclei and intracellular amastigotes (kinetoplasts) per cell.
-
Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[15]
Protocol 2: In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)
Objective: To determine the intrinsic clearance (Clᵢₙₜ) of a compound, providing an early prediction of its metabolic fate in vivo.[1]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing mouse liver microsomes (MLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Compound Incubation: Pre-warm the MLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a final concentration of 1 µM).
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Intrinsic Clearance Calculation: Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.[1]
Part 4: In Vivo Evaluation and Mechanism of Action
Promising compounds with high in vitro potency, low cytotoxicity, and good metabolic stability are advanced to in vivo models.[15][16]
The Acute Mouse Model of Chagas Disease
The standard model involves infecting mice with a lethal dose of T. cruzi trypomastigotes.[17] The test compound is then administered orally for a set number of days.[17] Efficacy is measured by the reduction in blood parasitemia compared to an untreated control group.[16] Successful compounds, such as a piperazine analogue of fenarimol, have demonstrated significant reduction in parasitemia and increased survival in this model.[17] One such compound was efficacious after once-daily oral dosing at 20, 50, and 100 mg/kg for 5 days.[17]
Unraveling the Mechanism of Action
For many phenotypic hits, the precise molecular target is not immediately known. Elucidating the mechanism of action is a critical step for rational future development. For some piperazine series, a non-CYP51 driven mode of action has been confirmed through rate-of-kill experiments, which showed a faster parasite clearance rate compared to known CYP51 inhibitors like posaconazole.[1] Other potential targets that have been explored for different trypanocidal compounds include cruzain, the major cysteine protease of T. cruzi, or the type I nitroreductase (Tc-NTR).[11][16] Further studies, including target-based screening, proteomics, and the generation of resistant parasite lines, are essential to pinpoint the specific cellular pathways being disrupted.
Conclusion and Future Directions
The discovery of piperazine-based compounds has provided several promising avenues for the development of new Chagas disease therapies. The journey from a screening hit to a viable drug candidate is a complex, multi-parameter optimization challenge that requires a deep integration of medicinal chemistry, biology, and pharmacology. The strategies outlined in this guide—tackling metabolic liabilities, systematically building SAR, and employing robust in vitro and in vivo assays—form the bedrock of a successful drug discovery program. While challenges remain, particularly in elucidating mechanisms of action and ensuring efficacy in the chronic stage of the disease, the piperazine scaffold continues to be a source of novel candidates that could one day provide a safer and more effective treatment for the millions affected by Chagas disease.
References
- 1. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. - WCAIR [wcair.dundee.ac.uk]
- 11. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Design, structure-activity relationship and in vivo efficacy of piperazine analogues of fenarimol as inhibitors of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Analysis of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive guide to the essential analytical methodologies for 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust, validated approaches for identification, quantification, and stability assessment. The methods detailed include High-Performance Liquid Chromatography (HPLC) for purity and stability testing, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, and various spectroscopic techniques for structural confirmation. A critical component of this guide is a detailed protocol for forced degradation studies, essential for establishing the stability-indicating properties of the primary analytical methods as mandated by regulatory bodies like the ICH.[2]
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to analytical method development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 490030-46-1 | [3] |
| Molecular Formula | C₁₁H₁₄ClF₃N₂O | [4] |
| Molecular Weight | 282.69 g/mol | [4] |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in water, methanol, DMSO | [5] (by analogy) |
| Structure | FC(F)(F)OC₁=CC=C(N₂CCNCC₂)C=C₁.[H]Cl | [3] |
General Analytical Workflow
The following diagram outlines a typical workflow for the comprehensive analysis of a batch of this compound.
Caption: General analytical workflow for quality control.
Chromatographic Methods
Chromatographic techniques are the cornerstone for assessing the purity, potency, and stability of pharmaceutical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This reverse-phase HPLC method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and process-related impurities.
Causality and Rationale:
-
Column Choice: A C18 column is selected for its versatility and excellent retention of moderately polar to non-polar compounds like the phenylpiperazine moiety.
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. The acidic pH (pH 2.5) ensures that the piperazine nitrogens are protonated, leading to consistent retention and symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak within a reasonable run time.
-
Detection Wavelength: The detection wavelength is set near the absorbance maximum (λmax) of the trifluoromethoxyphenyl chromophore to achieve high sensitivity. The λmax for the analogous 1-(4-trifluoromethylphenyl)piperazine is 256 nm, providing a logical starting point.[5]
Protocol Workflow: HPLC-UV Analysis
Caption: Step-by-step workflow for the HPLC-UV protocol.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.
-
Chromatographic Conditions:
Parameter Specification Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄ Mobile Phase B Acetonitrile Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B Flow Rate 1.0 mL/min Column Temp. 35 °C Detection UV at 255 nm Injection Vol. 10 µL | Diluent | Water:Acetonitrile (50:50, v/v) |
-
Standard Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability: Inject the standard solution five times. The %RSD for the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.
-
Analysis and Calculation: Inject the diluent (as a blank), a standard solution, and the sample solution. Calculate the purity or assay value based on the peak area response relative to the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent confirmatory technique that provides both retention time and mass spectral data, offering high specificity for identification.[6][7] It is also well-suited for detecting volatile or semi-volatile impurities that may not be amenable to HPLC.
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
GC-MS Conditions:
Parameter Specification Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film Carrier Gas Helium, constant flow at 1.2 mL/min Inlet Temp. 270 °C Injection Mode Split (e.g., 20:1) Injection Vol. 1 µL Oven Program Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | 40-450 amu |
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol. The hydrochloride salt is often analyzed as the free base in the hot GC inlet; derivatization is typically not required.
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the analyte peak by its retention time and by comparing its mass spectrum to a reference library or theoretical fragmentation pattern. The mass spectrum for the related compound 1-(4-(trifluoromethyl)phenyl)piperazine shows key fragments at m/z 230 (M+), 188, and 145, which can serve as a guide.[8]
Spectroscopic Methods
Spectroscopic analysis is indispensable for confirming the identity and structure of the molecule.
-
UV-Visible Spectroscopy: Used to determine the wavelength of maximum absorbance (λmax) for quantitative analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present.
-
Expected Characteristic Peaks: Based on the structure and data from similar piperazine compounds, key peaks are expected in the following regions[10][11]:
-
~3000-2800 cm⁻¹: C-H stretching (aromatic and aliphatic).
-
~2700-2400 cm⁻¹: Secondary amine salt (N-H⁺) stretching from the hydrochloride.
-
~1600, 1510 cm⁻¹: Aromatic C=C stretching.
-
~1250-1100 cm⁻¹: C-O and C-F stretching (strong bands from the -OCF₃ group).
-
~1150-1000 cm⁻¹: C-N stretching.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by mapping the carbon and proton framework.
-
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
~7.0-7.5 ppm: Aromatic protons (two doublets, AA'BB' system).
-
~3.2-3.6 ppm: Protons on the piperazine ring, appearing as complex multiplets.
-
NH proton: May be broad and exchangeable, its chemical shift is solvent and concentration-dependent.
-
-
Expected ¹³C NMR Signals:
-
~150-160 ppm: Aromatic carbon attached to -OCF₃.
-
~115-130 ppm: Other aromatic carbons.
-
~121 ppm (quartet): CF₃ carbon (coupling with fluorine).
-
~40-50 ppm: Piperazine ring carbons.
-
-
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the primary analytical method (HPLC).[2] The goal is to achieve partial degradation (typically 5-20%) to produce and resolve degradants from the parent compound.[12][13]
Workflow for Forced Degradation
Caption: A systematic approach to forced degradation studies.
Protocol Overview:
-
Sample Concentration: Use a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the sample to the conditions listed in the table below. A control sample (unstressed) should be analyzed concurrently.
Stress Condition Reagent/Condition Typical Duration Acid Hydrolysis 0.1 M HCl Heat at 60 °C for 24-48 hours Base Hydrolysis 0.1 M NaOH Room Temperature for 8-24 hours Oxidation 3% H₂O₂ Room Temperature for 24 hours Thermal Solid sample in oven 80 °C for 72 hours | Photolytic | ICH-compliant light source | Expose solid and solution to 1.2 million lux-hours (visible) and 200 watt-hours/m² (UV) |
-
Analysis: After exposure, neutralize the acidic and basic samples if necessary, then dilute all samples to the target concentration of the HPLC method (0.5 mg/mL).
-
Evaluation: Analyze by the HPLC-PDA method.
-
Specificity: Check for new peaks corresponding to degradation products.
-
Peak Purity: Use the PDA detector to assess the peak purity of the parent analyte in stressed samples to ensure no co-eluting degradants.
-
Mass Balance: The sum of the parent peak and all degradation product peaks should be close to the initial concentration of the control sample.
-
Conclusion
The analytical methods presented here provide a robust framework for the quality control and stability assessment of this compound. The primary stability-indicating HPLC method, supported by confirmatory GC-MS and spectroscopic identification techniques, ensures that the material can be reliably characterized. Proper execution of these protocols, particularly the forced degradation studies, is crucial for meeting regulatory expectations and ensuring the quality of downstream pharmaceutical products.
References
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Glyko. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride). Retrieved from [Link]
- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.
- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(1).
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PubChem. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Baron, M., et al. (2012). A validated method for the simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. Analytical Methods, 4, 1637-1645.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(1), 00015.
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Pd-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Arylhydrazines and Internal Alkynes. Retrieved from [Link]
- Chan, W. L., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences, 2(1), 30-36.
- Kamberi, M., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Navaneeswari, R., & Reddy, C. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(8), 634-640.
- Asian Journal of Pharmaceutical Analysis. (2015).
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-927.
-
University of Manitoba. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Retrieved from [Link]
- Alver, O., Parlak, C., & Senyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801.
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Isopropylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). The gas chromatogram of 1-(3-trifluoromethylphenyl)piperazine and.... Retrieved from [Link]
-
ProkaGENOMICS. (n.d.). 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride). Retrieved from [Link]
- de Paula, J., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920.
- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 266-281.
- Paw, B., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- ASTM E169-16. (2016). Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis.
-
ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-vis absorption and fluorescence spectra of TPAIP (20 μM) in.... Retrieved from [Link]
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Application and Protocol Guide for the HPLC Analysis of Piperazine Derivatives
Introduction: The Pharmaceutical Significance and Analytical Challenges of Piperazine Derivatives
Piperazine and its derivatives represent a cornerstone in modern therapeutics, forming the structural basis for a wide array of pharmaceuticals with applications spanning from antihistamines and antipsychotics to antianginal and anthelmintic agents.[1] The six-membered ring containing two nitrogen atoms at opposite positions imparts unique physicochemical properties to these molecules, influencing their solubility, basicity, and pharmacological activity.[2] Given their prevalence, the rigorous analytical characterization of these compounds is critical for ensuring drug safety, efficacy, and quality throughout the development and manufacturing lifecycle.
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the separation, quantification, and purity assessment of piperazine derivatives.[1] However, the inherent properties of the piperazine moiety present distinct analytical challenges. The core piperazine structure lacks a significant chromophore, making direct ultraviolet (UV) detection at standard wavelengths insensitive for trace-level analysis.[3] Furthermore, the basic nature of the piperazine nitrogens can lead to poor peak shape (tailing) on traditional silica-based reversed-phase columns due to interactions with residual silanols. This guide provides a comprehensive overview of strategies to overcome these challenges, offering detailed protocols for robust and reliable HPLC analysis.
Strategic Approaches to HPLC Method Development
A successful HPLC method for piperazine derivatives hinges on a well-considered approach to column selection, mobile phase composition, and detection strategy. The choice of methodology is fundamentally dictated by the structure of the derivative itself and the analytical objective (e.g., potency assay, impurity profiling, bioanalysis).
Addressing the Detection Challenge: To Derivatize or Not?
1. Analysis without Derivatization:
For piperazine derivatives that possess a chromophoric group elsewhere in the molecule (e.g., an aromatic ring), direct UV detection is often feasible.[4] However, for quantifying piperazine itself as a starting material, impurity, or degradant, alternative detection methods are necessary. These include:
-
Evaporative Light Scattering Detection (ELSD): Suitable for non-volatile analytes, ELSD offers near-universal detection that is independent of the analyte's optical properties.[5][6]
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD provides a sensitive and consistent response for non-volatile compounds.[6]
-
Mass Spectrometry (MS): LC-MS offers unparalleled sensitivity and specificity, providing mass information that confirms the identity of the analyte.[6][7] This is particularly powerful for analyzing complex biological matrices.[7][8]
2. Pre-Column Derivatization for Enhanced UV Detection:
When sensitive UV detection is required and alternative detectors are unavailable, pre-column derivatization is a highly effective strategy. This involves reacting the piperazine's secondary amine groups with a reagent that attaches a strongly UV-active tag. A widely used and reliable derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][3][5][9] The reaction forms a stable, intensely colored derivative that can be detected at low concentrations.[3]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Piperazine via Pre-Column Derivatization with NBD-Cl
This protocol is designed for the quantification of trace amounts of piperazine in an active pharmaceutical ingredient (API).
Objective: To determine the concentration of piperazine as an impurity in a drug substance.
Workflow Diagram:
Caption: Workflow for Piperazine Analysis via NBD-Cl Derivatization.
Materials and Reagents:
-
Piperazine reference standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA)
-
Water (HPLC grade)
-
API sample
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector[1]
-
Analytical column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5 µm) has been shown to be effective for separating the derivative from the API.[3]
Step-by-Step Procedure:
-
Preparation of NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile at a concentration of approximately 1 mg/mL.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of piperazine in a suitable solvent (e.g., diluent used for the sample) at a known concentration (e.g., 100 µg/mL).
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of piperazine in the sample (e.g., 0.5 - 10 µg/mL).
-
-
Preparation of Sample Solution: Accurately weigh and dissolve the API sample in a suitable solvent to a known concentration (e.g., 10 mg/mL).
-
Derivatization Reaction:
-
In separate vials, mix a fixed volume of each standard solution and the sample solution with an excess of the NBD-Cl solution. For example, mix 1.0 mL of your standard/sample with 1.0 mL of the NBD-Cl solution.
-
Heat the vials in a water bath or heating block at 60°C for 30 minutes to facilitate the reaction.[1]
-
After heating, cool the solutions to room temperature.
-
Dilute the cooled solutions with the mobile phase as needed before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the conditions specified in the table below.
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to the piperazine-NBD derivative based on its retention time, which should match that of the standards.
-
Generate a calibration curve by plotting the peak area of the piperazine-NBD derivative versus the known concentration of the piperazine standards.
-
Quantify the amount of piperazine in the API sample using the calibration curve.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile: Methanol: DEA (90:10:0.1, v/v/v)[4] | The high organic content is suitable for the derivative. DEA is a common amine modifier used to improve the peak shape of basic compounds by competing for active sites on the stationary phase.[10] |
| Flow Rate | 1.0 mL/min[4] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 35°C[4] | Elevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 10 µL[4] | A typical injection volume for analytical HPLC. |
| Detection | UV at 340 nm[4] | This wavelength corresponds to a high absorbance maximum for the NBD-piperazine derivative, ensuring high sensitivity. |
Protocol 2: Direct HPLC Analysis of a Piperazine Derivative with a Chromophore
This protocol is suitable for a piperazine derivative that contains a UV-active functional group, such as an aromatic ring. An example would be the analysis of antihistamines like Cetirizine or Cyclizine.
Objective: To perform a potency assay and impurity profile of a piperazine-containing drug product.
Workflow Diagram:
Caption: General Workflow for Direct HPLC Analysis of a UV-Active Piperazine Derivative.
Materials and Reagents:
-
Reference standard of the piperazine derivative
-
Drug product sample (e.g., tablets, capsules)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[11]
-
Phosphate buffer (e.g., Sodium Phosphate, NaH₂PO₄)[11]
-
Acid for pH adjustment (e.g., Phosphoric acid)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Analytical column: A C18 or C8 column is a common starting point. For some compounds, a Cyano (CN) column may offer different selectivity.[10][11]
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component of the mobile phase (e.g., 50 mM NaH₂PO₄) and adjust the pH to a suitable value (e.g., pH 3).[11] The pH is a critical parameter for controlling the retention and peak shape of basic piperazine compounds.[10] Filter the buffer before use.
-
Standard Preparation: Accurately weigh the reference standard and dissolve it in the mobile phase or a suitable diluent to achieve a known concentration.
-
Sample Preparation:
-
For tablets, weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter to remove excipients before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the conditions specified in the table below.
-
Perform a system suitability test by injecting the standard solution multiple times to ensure the system is performing correctly (checking for consistent retention times, peak areas, and tailing factor).
-
Inject the sample solutions.
-
-
Data Analysis:
-
Calculate the amount of the active piperazine derivative in the sample by comparing its peak area to that of the reference standard.
-
For impurity analysis, calculate the area percentage of each impurity peak relative to the main peak.
-
Chromatographic Conditions (Example for Antihistamines):
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18 or CN, (e.g., 150 x 2.1 mm, 3 µm)[11] | C18 provides general-purpose hydrophobic retention. A CN column can offer alternative selectivity for polar compounds. |
| Mobile Phase | A: 50 mM NaH₂PO₄, pH 3B: MethanolGradient or Isocratic (e.g., 45:55 v/v A:B)[11] | A buffered, acidic mobile phase suppresses the ionization of silanol groups on the column and ensures consistent protonation of the basic analyte, leading to better peak shape and reproducible retention. Methanol is chosen as the organic modifier.[11] |
| Flow Rate | 0.15 - 1.0 mL/min | Adjusted based on column dimensions (lower for smaller ID columns). |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Controlling temperature ensures retention time stability. |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |
| Detection | UV at a wavelength of maximum absorbance for the specific derivative (e.g., 230-240 nm) | Wavelength should be selected based on the UV spectrum of the analyte to maximize the signal-to-noise ratio. |
Method Validation and System Suitability
Any developed HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters, as guided by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.[3]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike recovery studies.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[3]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[3]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[3]
System Suitability Testing (SST): Before running any samples, SST is performed to verify that the chromatographic system is adequate for the intended analysis. Typical SST parameters include retention time, peak area reproducibility (%RSD), column efficiency (plate count), and peak tailing factor.
Conclusion
The successful HPLC analysis of piperazine derivatives is a multifactorial process that requires a thorough understanding of the analyte's chemistry and the principles of chromatography. For derivatives lacking a chromophore, pre-column derivatization with reagents like NBD-Cl provides a robust path to sensitive UV detection. For those with inherent UV absorbance, direct analysis can be achieved through careful optimization of mobile phase pH and column chemistry to ensure good peak shape and resolution. By following the detailed protocols and strategic guidance outlined in this document, researchers and drug development professionals can develop and validate reliable HPLC methods to ensure the quality and safety of these pharmaceutically vital compounds.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]
-
Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
-
Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS). OpenBU. Available at: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available at: [Link]
-
A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. J-Stage. Available at: [Link]
Sources
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- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
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- 11. pubs.acs.org [pubs.acs.org]
protocol for dissolving 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride
An Application Guide and Protocol for the Solubilization of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride
Introduction
This compound is a piperazine derivative of significant interest in medicinal chemistry and drug development. The unique properties conferred by the trifluoromethoxy (-OCF3) group, such as high metabolic stability and increased lipophilicity, make it a valuable moiety in designing novel therapeutic agents[1][2]. As a hydrochloride salt, the compound's solubility is enhanced in polar solvents, yet the interplay between the lipophilic aryl group and the ionic salt form presents a challenge for achieving stable, homogenous solutions required for accurate and reproducible experimental results.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution of this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling users to troubleshoot and adapt the protocols for their specific experimental needs.
Compound Profile
A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.
| Property | Data | Source |
| Chemical Name | This compound | AChemBlock[3] |
| CAS Number | 490030-46-1 | ChemicalBook[4] |
| Molecular Formula | C₁₁H₁₃F₃N₂O · HCl | AChemBlock[3] |
| Molecular Weight | 282.69 g/mol (for hydrochloride salt) | AChemBlock[3] |
| Appearance | Crystalline solid | Cayman Chemical[5] |
| Key Structural Features | - Lipophilic trifluoromethoxy group- Electron-withdrawing nature of -OCF3- Basic piperazine ring- Hydrochloride salt for improved polarity | MDPI[2], NINGBO INNO PHARMCHEM[1] |
Health and Safety Precautions
Handling this compound requires adherence to standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar piperazine derivatives should be used to guide handling practices.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[6][7].
-
Ventilation: Handle the solid compound and its solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or aerosols[6][8].
-
Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water[7]. Piperazine compounds can cause skin irritation or severe eye damage[6].
-
Ingestion: Do not eat, drink, or smoke while handling the chemical. If swallowed, rinse mouth with water and seek immediate medical attention[7].
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture and light[8].
Factors Influencing Solubility: A Mechanistic View
The solubility of this compound is governed by a balance of competing molecular forces. Understanding these factors is key to selecting the optimal solvent and dissolution technique.
-
The Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic, meaning it prefers non-polar, organic environments. Its strong electron-withdrawing nature also influences the electronic properties of the phenyl ring[1][9]. This feature drives solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.
-
The Piperazine Hydrochloride Salt: The piperazine ring contains two nitrogen atoms, which are basic. The formation of a hydrochloride salt protonates one or both of these nitrogens, creating an ionic species. This ionic character drastically increases the molecule's affinity for polar solvents, particularly water and aqueous buffers[10].
-
Solvent Selection: The ideal solvent must accommodate both the lipophilic aryl portion and the hydrophilic piperazine salt.
-
Polar Aprotic Solvents like DMSO are excellent choices as they can effectively solvate the ionic hydrochloride portion while also interacting favorably with the lipophilic part of the molecule.
-
Polar Protic Solvents like ethanol and water can also be effective. Water is highly effective at dissolving the hydrochloride salt, but the lipophilic tail may limit the maximum achievable concentration[10].
-
-
The Role of pH: For aqueous solutions, pH is a critical parameter. As a hydrochloride salt of a weak base, dissolving the compound in neutral water will result in a slightly acidic solution. In biological experiments, it is essential to use a buffer (e.g., PBS) to maintain a stable physiological pH (typically 7.2-7.4), preventing pH-induced changes in your experimental system and ensuring the compound remains in its salt form[10].
Recommended Solvents and Solubility Data
Direct quantitative solubility data for this compound is limited. However, data from the closely related analog, 1-(4-Trifluoromethyl phenyl)piperazine hydrochloride, provides an excellent and authoritative starting point for solvent selection.
| Solvent | Estimated Solubility | Rationale & Comments |
| DMSO | ≥ 10 mg/mL | Excellent choice for creating high-concentration stock solutions.[5] |
| Ethanol | ≥ 20 mg/mL (based on meta-isomer) | Good for stock solutions; less toxic than DMSO for some cell-based assays.[11] |
| PBS (pH 7.2) | ≥ 10 mg/mL | Recommended for preparing final working solutions for most biological assays.[5][11] |
| Water | Slightly Soluble (qualitative) | The hydrochloride salt promotes water solubility, but the lipophilic moiety limits it. Solubility increases with lower pH.[10][12] |
Note: The listed values are based on structurally similar compounds and should be empirically verified for your specific lot of material.
Dissolution Workflow
The following diagram outlines the decision-making process for preparing a solution of this compound.
Caption: Decision workflow for dissolving 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is ideal for creating a concentrated stock that can be stored and later diluted into aqueous buffers for experiments.
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).
-
Weigh Compound: Accurately weigh the solid into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add Solvent: Add a portion (approximately 70-80%) of the final required volume of high-purity DMSO to the vial.
-
Promote Dissolution: Cap the vial securely and vortex vigorously for 30-60 seconds. If dissolution is slow, use one of the following methods:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for clarity.
-
Gentle Warming: Place the vial in a water bath at 30-40°C for 10-15 minutes. Do not overheat, as this can degrade the compound.
-
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, add DMSO to reach the final target volume. Invert the vial several times to ensure homogeneity.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Before use, thaw completely and vortex to ensure the solution is homogenous, as some compounds can precipitate upon freezing.
Protocol 2: Preparation of a Working Solution in PBS (pH 7.2)
This protocol is for preparing a solution directly in an aqueous buffer or for diluting an organic stock solution for biological assays.
Method A: Direct Dissolution
-
Weigh Compound: Accurately weigh the solid directly into a sterile conical tube.
-
Add Buffer: Add the required volume of sterile PBS (pH 7.2) to achieve the final desired concentration (e.g., 1 mg/mL). Based on available data, concentrations up to 10 mg/mL should be achievable[5].
-
Promote Dissolution: Vortex vigorously. Use sonication or gentle warming as described in Protocol 1 to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm sterile syringe filter.
-
Use: Use the freshly prepared solution immediately for best results.
Method B: Dilution from DMSO Stock
-
Prepare Buffer: Add the required volume of PBS (pH 7.2) for your final solution to a sterile tube.
-
Add Stock Solution: While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This technique, known as "crash precipitation prevention," helps to avoid having the compound fall out of solution as it is transferred from an organic to an aqueous environment.
-
Final Check: Ensure the final concentration of DMSO is low enough not to affect your experimental system (typically <0.5%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | - Insufficient energy input- Concentration exceeds solubility limit | - Continue vortexing/sonication for a longer duration.- Gently warm the solution (30-40°C).- If the issue persists, prepare a more dilute solution. |
| Solution is Cloudy or Hazy | - Micro-particulates present- pH of aqueous solution is incorrect | - Filter the solution through a 0.22 µm syringe filter.- Ensure the aqueous buffer is at the correct pH (e.g., 7.2). |
| Precipitate Forms Upon Dilution | - Compound "crashing out" when moving from organic to aqueous solvent | - Add the organic stock solution to the vigorously vortexing aqueous buffer.- Perform a serial dilution rather than a single large dilution step. |
| Precipitate Forms After Freezing | - Compound has lower solubility at colder temperatures | - Before use, ensure the vial is completely thawed to room temperature.- Warm gently to 37°C and vortex vigorously to re-dissolve any precipitate. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research.
- Goti, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
- Benchchem. (n.d.). 1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine.
- Cayman Chemical. (n.d.). 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1-Phenylpiperazine.
- CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE MATERIAL SAFETY DATA SHEET.
- ChemicalBook. (2025). 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride.
- Pujol, S., et al. (2021). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(4-Fluorophenyl)piperazine.
- SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
- Advanced ChemBlocks. (n.d.). This compound 95%.
- Cayman Chemical. (n.d.). 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride).
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- 3. This compound 95% | CAS: 490030-46-1 | AChemBlock [achemblock.com]
- 4. 1-(4-Trifluoromethoxy-phenyl)-piperazine hydrochloride | 490030-46-1 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. caymanchem.com [caymanchem.com]
- 12. swgdrug.org [swgdrug.org]
Application Notes and Protocols for 1-(Aryl)-piperazine Derivatives in Preclinical Research
A Technical Guide for Investigators in Neuroscience and Drug Discovery
Authored by: Senior Application Scientist, Advanced Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of arylpiperazine derivatives as research chemicals, with a specific focus on the well-characterized serotonergic agent 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). While the primary subject of this guide is TFMPP, the principles and methodologies described herein are broadly applicable to analogous compounds such as 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride, a noted drug intermediate.[1] This guide will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols for the in vitro and in vivo characterization of this class of compounds.
Introduction: The Arylpiperazine Scaffold in Modern Pharmacology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Its ability to be readily substituted at the 1 and 4 positions allows for the fine-tuning of pharmacological properties, making it a versatile building block in drug design.[3][4] Arylpiperazines, in particular, have garnered significant attention for their interactions with aminergic G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine receptors, as well as neurotransmitter transporters.[5]
This guide will use 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) as a primary exemplar due to the extensive body of research elucidating its pharmacological profile.[6][7][8] TFMPP is a non-selective serotonin receptor agonist with a notable affinity for the 5-HT1B, 5-HT1C, and 5-HT2C receptor subtypes.[9][10] It also acts as a serotonin releasing agent.[10] These properties make it a valuable tool for investigating serotonergic neurotransmission and its role in various physiological and pathological processes.
Physicochemical Properties and Handling
Proper handling and storage of research chemicals are paramount for experimental reproducibility and safety. The hydrochloride salt form of these compounds is typically a crystalline solid.[11]
| Property | 1-(3-Trifluoromethylphenyl)piperazine HCl (TFMPP HCl) | 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl | 1-(4-Trifluoromethylphenyl)piperazine HCl |
| Molecular Formula | C₁₁H₁₄ClF₃N₂[12] | C₁₁H₁₄ClF₃N₂O[13] | C₁₁H₁₃F₃N₂ · 2HCl[11] |
| Molecular Weight | 266.69 g/mol [12] | 282.69 g/mol [13] | 303.2 g/mol [11] |
| Appearance | Off-white to yellowish solid | Data not readily available | Crystalline solid[11] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and PBS (pH 7.2)[6] | Data not readily available | Soluble in DMSO and PBS (pH 7.2)[11] |
| Storage | Store at -20°C for long-term stability[11] | Data not readily available | Store at -20°C for long-term stability[11] |
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) before handling.[14]
-
TFMPP hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[12]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
Mechanism of Action: A Focus on the Serotonergic System
The primary mechanism of action for TFMPP and related compounds is the modulation of the serotonin system. This multifaceted interaction involves direct receptor agonism and modulation of serotonin release.
Serotonin Receptor Agonism
TFMPP exhibits affinity for multiple serotonin receptor subtypes.[10] Its activity at 5-HT1B and 5-HT1C receptors is particularly noteworthy and is believed to contribute to its effects on locomotor activity.[9]
Caption: Simplified signaling pathway of TFMPP at serotonin receptors.
Serotonin Release
In addition to direct receptor binding, TFMPP can evoke the release of serotonin from presynaptic terminals, which can mimic the effects of drugs like MDMA, especially when used in combination with other agents like benzylpiperazine (BZP).[6]
Research Applications and Experimental Protocols
The unique pharmacological profile of TFMPP makes it a valuable tool for a range of research applications, from fundamental neuroscience to preclinical drug screening.
In Vitro Characterization: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of the test compound at specific serotonin receptor subtypes.
Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Utilize cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells expressing 5-HT1B). Homogenize cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]GR125743 for 5-HT1B), and varying concentrations of the test compound (e.g., TFMPP).
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2C)
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2C) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
In Vivo Behavioral Pharmacology
Objective: To assess the effects of the test compound on complex behaviors in animal models.
Protocol: Locomotor Activity Assessment in Rodents
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing room and locomotor activity chambers for at least 60 minutes prior to testing.
-
Compound Administration: Administer the test compound (e.g., TFMPP at 0.5-5 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the animals in the locomotor activity chambers and record ambulatory movements using automated infrared beam breaks for a period of 60-120 minutes.
-
Data Analysis: Analyze the total distance traveled, number of ambulatory movements, and patterns of activity over time. TFMPP has been shown to produce a dose-dependent suppression of spontaneous ambulatory behavior in rats.[9]
Protocol: Drug Discrimination in Rats
-
Training: Train rats to press one of two levers in an operant chamber to receive a food reward. Train them to associate the subjective effects of a known drug (e.g., TFMPP, 0.5 mg/kg, i.p.) with one lever and the effects of vehicle with the other lever.
-
Testing: Once trained, administer a novel test compound and observe which lever the rat predominantly presses. This indicates whether the novel compound produces subjective effects similar to the training drug.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is measured. This paradigm is useful for understanding the in vivo mechanism of action. For example, studies have shown that the discriminative stimulus effects of TFMPP are mediated by 5-HT1B and 5-HT1C receptors.[15]
Caption: A typical workflow for characterizing a novel arylpiperazine compound.
Analytical Methods
Accurate identification and quantification of arylpiperazines in various matrices are crucial for both research and forensic applications.
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the separation and identification of piperazine derivatives.[16]
Protocol: Sample Preparation and GC-MS Analysis
-
Sample Preparation: For analysis of seized materials or biological samples, perform a simple solvent extraction. For example, dissolve approximately 10 mg of a solid sample in a methanol/HCl solution.[17]
-
GC Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injection: Splitless injection at 260°C.
-
Oven Program: Start at 60°C, ramp up to 280°C to ensure separation of various analogues.[16]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition: Scan mode to obtain a full mass spectrum for identification, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Data Analysis: Compare the retention time and mass spectrum of the analyte to a certified reference standard for positive identification.
Conclusion and Future Directions
Arylpiperazine derivatives, exemplified by TFMPP, are indispensable tools in neuroscience research. A thorough understanding of their synthesis, handling, mechanism of action, and appropriate analytical methods is essential for generating reliable and reproducible data. While this guide has focused on the well-characterized TFMPP, the presented protocols provide a solid foundation for investigating newer analogues like this compound. Future research in this area will likely focus on developing more selective ligands for specific serotonin and dopamine receptor subtypes to dissect their precise roles in health and disease, ultimately paving the way for novel therapeutic interventions.
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Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1988). Pharmacology Biochemistry and Behavior. [Link]
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Trifluoromethylphenylpiperazine. (n.d.). Wikipedia. [Link]
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In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. (2007). Veterinary Parasitology. [Link]
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In Vivo Studies Using Piperazine Hydrochloride Compounds: An Application & Protocol Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving piperazine hydrochloride and its derivatives. Moving beyond its traditional role as an anthelmintic, this document explores the broader therapeutic potential of the piperazine scaffold in modern drug discovery, including oncology and neuroscience. The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and promote reproducible, high-quality research.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including high water solubility and the ability to be readily functionalized, have made it a cornerstone in the development of a wide array of therapeutics.[2][3] While historically recognized for its anthelmintic properties, the piperazine moiety is now a key component in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1][4] This guide will delve into the practical aspects of conducting in vivo research with piperazine compounds, with a focus on piperazine hydrochloride, a commonly used salt form.
Core Pharmacology of Piperazine
Mechanism of Action
The primary mechanism of action for piperazine's anthelmintic effect is the paralysis of parasites.[5] It acts as a GABA (γ-aminobutyric acid) receptor agonist, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis of the worm.[5][6] This allows the host to expel the parasite. In the context of broader drug development, piperazine derivatives have been designed to interact with a multitude of targets, including but not limited to:
-
Serotonin and Dopamine Receptors: Many piperazine-containing compounds exhibit activity at various neurotransmitter receptors, making them valuable for treating psychiatric and neurological disorders.[1][5]
-
Enzyme Inhibition: Piperazine derivatives have been developed as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) in the context of Alzheimer's disease and histone deacetylases (HDACs) in cancer therapy.[7][8]
-
Receptor Antagonism: Certain derivatives act as antagonists for receptors implicated in disease pathways, such as the histamine H3 and sigma-1 receptors in pain management.[9]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Understanding the ADME profile of piperazine hydrochloride is critical for designing effective in vivo studies.
-
Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[10] The hydrochloride salt is freely soluble in water, which facilitates its absorption.[2][7]
-
Distribution: It is widely distributed throughout the body.[4] For CNS applications, the ability of specific derivatives to cross the blood-brain barrier is a key consideration.[11]
-
Metabolism: Piperazine is metabolized in the liver, primarily by cytochrome P450 enzymes.[12] The metabolic profile can vary between species. In rats, metabolism involves hydroxylation of the aromatic ring and degradation of the piperazine moiety.[13]
-
Excretion: The parent compound and its metabolites are primarily excreted in the urine.[14][15]
A summary of key pharmacokinetic parameters for piperazine is presented in Table 1.
| Parameter | Species | Value/Observation | Reference(s) |
| Oral Bioavailability | Rat | 24% (for piperine, a related compound) | [16] |
| Metabolism | Rat | Extensive, via hydroxylation and ring degradation. | [13] |
| Excretion | Pig | ~85% of dose recovered in excreta within 168 hours. | [15] |
| Major Excreted Form | Pig | Unchanged piperazine is the major component in excreta. | [15] |
Table 1: Summary of Pharmacokinetic Parameters for Piperazine.
Safety and Toxicology Profile
Piperazine and its salts are generally considered to have a wide margin of safety.[10] However, a thorough understanding of their toxicological profile is essential for ethical and successful in vivo research.
Acute Toxicity
The acute toxicity of piperazine hydrochloride is low. The oral LD50 values in rodents are high, indicating a low potential for acute lethality.
| Salt Form | Species | Route | LD50 | Reference(s) |
| Piperazine Dihydrochloride | Mouse | Oral | 6,200 mg/kg | [7][15] |
| Piperazine Dihydrochloride | Rat | Oral | 4,900 mg/kg | [17] |
| Piperazine Base | Mouse | Oral | 1,900 - 2,730 mg/kg | [15] |
| Piperazine Base | Rat | Oral | 2,050 mg/kg | [15] |
| Piperazine Citrate | Rat | Oral | 11,200 mg/kg | [15] |
Table 2: Acute Toxicity (LD50) of Piperazine and its Salts in Rodents.
Sub-chronic and Chronic Toxicity
Repeated-dose studies have been conducted to assess the long-term safety of piperazine. In a 90-day study in rats, piperazine dihydrochloride did not induce adverse effects at the highest dose tested.[12] However, neurotoxic effects have been reported in humans at therapeutic doses, and piperazine is classified as a suspected reproductive toxicant.[18][19]
Safety Pharmacology
Safety pharmacology studies are crucial to investigate potential adverse effects on vital functions.[20] For piperazine, these studies should focus on the central nervous, cardiovascular, and respiratory systems, especially for novel derivatives intended for systemic administration.[8]
Experimental Protocols for In Vivo Studies
Formulation and Administration
4.1.1. Vehicle Selection and Formulation
Piperazine hydrochloride is freely soluble in water, making aqueous vehicles the preferred choice for oral administration.[2][7] For derivatives with lower aqueous solubility, common vehicles for oral gavage in rodents include:
-
Saline (0.9% NaCl)
-
Water for injection
-
A mixture of DMSO, PEG300/400, Tween-80, and saline. A common starting ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[21]
It is crucial to assess the solubility and stability of the test compound in the chosen vehicle before initiating animal studies.
4.1.2. Route of Administration
The most common route of administration for piperazine compounds in preclinical studies is oral gavage. This ensures accurate dosing of a specific volume.
4.1.3. Protocol for Oral Gavage in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Compound Administration: Once the needle is in the esophagus, administer the compound slowly and steadily.
-
Needle Removal: Gently withdraw the needle in the same angle it was inserted.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the compound from the mouth or nose.
In Vivo Models and Study Designs
4.2.1. Anthelmintic Efficacy Studies
-
Animal Models: Naturally or experimentally infected rodents, poultry, or livestock.
-
Study Design: Animals are treated with piperazine hydrochloride, and fecal egg counts are monitored over time to determine the reduction in parasite load.
-
Endpoints: Fecal egg count reduction, worm expulsion.
4.2.2. Oncology Studies
-
Animal Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are commonly used.[8] Patient-derived xenograft (PDX) models can also be employed for a more clinically relevant assessment.[8]
-
Study Design: Once tumors reach a palpable size, animals are randomized into treatment and control groups. The piperazine derivative is administered at various doses and schedules.
-
Endpoints: Tumor volume, tumor weight, survival, and biomarker analysis from tumor tissue.[19]
4.2.3. Neuroscience Studies
-
Animal Models:
-
Alzheimer's Disease: Transgenic mouse models such as 5xFAD are used to evaluate the efficacy of piperazine derivatives in mitigating amyloid and tau pathology and improving cognitive function.[10][14]
-
Anxiety and Depression: Standard behavioral tests in mice and rats, such as the elevated plus-maze and forced swim test, are used to assess the anxiolytic and antidepressant effects of piperazine compounds.[6][11]
-
-
Study Design: Animals are treated with the test compound, and behavioral and/or neuropathological changes are assessed.
-
Endpoints:
-
Behavioral: Performance in the Morris water maze (spatial learning and memory), elevated plus-maze (anxiety), and forced swim test (depressive-like behavior).[1][12][22][23][24][25][26][27]
-
Neuropathological: Measurement of amyloid plaques and neurofibrillary tangles, assessment of synaptic density, and analysis of neurotransmitter levels.[14][28]
-
Protocol: Elevated Plus-Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[24]
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[29]
-
Procedure: Place the mouse in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (typically 5 minutes).[12]
-
Data Collection: A video tracking system records the time spent in and the number of entries into the open and closed arms.[29]
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Conclusion
Piperazine hydrochloride and its derivatives represent a versatile class of compounds with significant therapeutic potential beyond their traditional use as anthelmintics. This guide provides a foundational framework for researchers to design and conduct robust in vivo studies. By carefully considering the pharmacology, toxicology, and appropriate experimental models, scientists can effectively evaluate the efficacy and safety of novel piperazine-based therapeutics. Adherence to rigorous and well-validated protocols is paramount for generating high-quality, reproducible data that can advance the field of drug discovery.
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Behavioral and radioligand analysis of the effect of two new piperazine derivatives with anxiolytic properties. PubMed. (n.d.). [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. ResearchGate. (2019). [Link]
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MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central. (n.d.). [Link]
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Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. BioWorld. (2000). [Link]
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Elevated plus maze protocol. protocols.io. (2023). [Link]
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In vivo validation of drug hits in each individual cancer. (A) Tumor... ResearchGate. (n.d.). [Link]
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Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. PubMed. (2008). [Link]
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MRL - Piperazine Summary Report (3). European Medicines Agency. (2002). [Link]
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Piperazine. Wikipedia. (n.d.). [Link]
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New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. (2019). [Link]
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Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. National Institutes of Health. (n.d.). [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. (n.d.). [Link]
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S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. (n.d.). [Link]
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Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. (2003). [Link]
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Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed. (2024). [Link]
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The medicinal chemistry of piperazines: A review. Scilit. (n.d.). [Link]
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Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. (n.d.). [Link]
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The effect of piperine on oral bioavailability and pharmacokinetics of paclitaxel in rats. ResearchGate. (n.d.). [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. (2024). [Link]
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Modifying a displacement pump for oral gavage dosing of solution and suspension preparations to adult and neonatal mice. ResearchGate. (n.d.). [Link]
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Application Note: A Robust GC-MS Protocol for the Analysis of N-Substituted Piperazines
Introduction: The Analytical Imperative for N-Substituted Piperazine Profiling
N-substituted piperazines represent a broad class of chemical compounds with significant pharmacological and toxicological implications. This class includes pharmaceuticals, such as the antidepressant vortioxetine, as well as a wide array of designer drugs of abuse, including 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1][2][3] The structural diversity within this family presents a considerable analytical challenge, necessitating robust and reliable methods for their detection and quantification in various matrices. This is critical for pharmaceutical quality control, clinical and forensic toxicology, and in research settings exploring the metabolism and effects of these compounds.[4][5]
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of N-substituted piperazines due to its high chromatographic resolution and sensitive, specific detection capabilities. However, the inherent polarity and potential for thermal lability of some piperazine derivatives often necessitate a carefully optimized analytical workflow, including sample preparation and chemical derivatization, to achieve reliable results.[6][7]
This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of N-substituted piperazines. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind key experimental choices to ensure trustworthy and reproducible outcomes.
Core Principles: Navigating the Challenges of Piperazine Analysis
The successful GC-MS analysis of N-substituted piperazines hinges on overcoming two primary obstacles:
-
Volatility and Polarity: The presence of the secondary amine group in the piperazine ring imparts polarity, which can lead to poor peak shape and reduced sensitivity in gas chromatography.
-
Thermal Stability: Some N-substituted piperazines may be susceptible to degradation at the high temperatures of the GC inlet and column.
To address these challenges, a multi-faceted approach involving meticulous sample preparation and chemical derivatization is paramount. Derivatization serves to cap the polar N-H group, thereby increasing volatility and thermal stability, leading to improved chromatographic performance.
Experimental Workflow: A Validated Pathway to Accurate Quantification
The following protocol outlines a comprehensive workflow for the analysis of N-substituted piperazines in biological matrices. This workflow has been validated for compounds such as BZP and TFMPP and can be adapted for other analogues.
Figure 1: A comprehensive workflow for the GC-MS analysis of N-substituted piperazines.
Part 1: Detailed Sample Preparation Protocol
Causality: The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix, remove interferences, and concentrate the sample. The choice of steps depends on the specific matrix.
For Plasma Samples:
-
Protein Precipitation: To 500 µL of plasma, add 500 µL of ice-cold methanol.[5] Vortex for 30 seconds to precipitate proteins. Centrifuge at 1,600 x g for 15 minutes at 4°C. Collect the supernatant.
-
Expertise & Experience: Methanol is an effective and simple protein precipitating agent that is compatible with subsequent steps. Performing this at low temperatures minimizes potential degradation of analytes.
-
For Urine and Plasma Supernatant:
-
Enzymatic Hydrolysis: Transfer the plasma supernatant or 500 µL of urine to a clean tube. This step is crucial for cleaving glucuronide and sulfate conjugates, which are common metabolites of piperazine derivatives and are not volatile enough for GC analysis.[1][5]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by deionized water and a suitable buffer.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences.
-
Elute the analytes of interest with a solvent mixture, often containing a small amount of a basic modifier like ammonium hydroxide in methanol.[5]
-
Trustworthiness: SPE provides a cleaner extract than liquid-liquid extraction, leading to reduced matrix effects and improved long-term instrument performance.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. To ensure complete removal of water, which can interfere with derivatization, place the open tubes in a desiccator containing a drying agent like phosphorus pentoxide overnight.[1]
Part 2: Derivatization Protocol
Causality: Perfluoroacylation with an agent like trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for amines. The resulting derivatives are more volatile, more thermally stable, and often exhibit characteristic fragmentation patterns in the mass spectrometer.
-
Reagent Addition: To the dry residue from the previous step, add 50 µL of ethyl acetate and 50 µL of TFAA.[1][5]
-
Incubation: Cap the vials tightly and incubate at 70°C for 30 minutes.[1][5]
-
Evaporation and Reconstitution: Cool the samples to room temperature and evaporate the derivatizing reagent and solvent under a stream of nitrogen. Reconstitute the dry residue in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.[1][5]
Part 3: GC-MS Instrumentation and Parameters
Causality: The choice of GC column and temperature program is critical for achieving good separation of the derivatized analytes from each other and from any remaining matrix components. The mass spectrometer settings determine the sensitivity and selectivity of the analysis.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | Provides good selectivity for a wide range of derivatized piperazines. |
| Injection Volume | 1 µL | |
| Inlet Temperature | 250°C | Ensures efficient volatilization of the derivatized analytes. |
| Carrier Gas | Helium | |
| Oven Program | Initial temp: 80°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 min | An example program; must be optimized for specific analytes. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Source Temp | 230°C | |
| MS Quad Temp | 150°C | |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)[5] | Full scan provides qualitative data, while SIM mode offers enhanced sensitivity for target compounds. |
Expected Results: Data Interpretation and Validation
A successful analysis will yield a chromatogram with well-resolved, symmetrical peaks for the derivatized N-substituted piperazines. The mass spectrum of each peak should be consistent with the expected fragmentation pattern of the derivatized analyte.
Mass Spectral Fragmentation
The fragmentation of N-substituted piperazines under EI is heavily influenced by the substituents on the nitrogen atoms. The piperazine ring itself is prone to cleavage.
Figure 2: Characteristic fragmentation pathways for derivatized BZP and TFMPP.
For derivatized 1-benzylpiperazine (BZP-TFA), characteristic ions include m/z 91 (the tropylium ion from the benzyl group), m/z 175, and m/z 181.[5] For derivatized 1-(3-trifluoromethylphenyl)piperazine (TFMPP-TFA), key fragments are observed at m/z 173, m/z 200, and m/z 229.[5]
Method Validation
A robust analytical method must be validated to ensure its performance. The following table summarizes typical validation parameters for the GC-MS analysis of BZP and TFMPP in biological fluids.
| Validation Parameter | BZP | TFMPP |
| Linearity Range | 0-10 µg/mL | 0-10 µg/mL |
| LOD (Plasma) | 0.004 µg/mL | 0.004 µg/mL |
| LOQ (Plasma) | 0.016 µg/mL | 0.016 µg/mL |
| LOD (Urine) | 0.002 µg/mL | 0.002 µg/mL |
| LOQ (Urine) | 0.008 µg/mL | 0.008 µg/mL |
| Accuracy | >90% | >90% |
| Precision (RSD) | <15% | <15% |
| Extraction Efficiency | 79-96% | 79-96% |
Data adapted from Moreira et al. (2020)[1][5]
Conclusion: A Framework for Confident Analysis
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of N-substituted piperazines. By understanding the rationale behind each step, from sample preparation and derivatization to instrument parameter selection, researchers can implement and adapt this method to their specific analytical needs. The presented workflow, when coupled with proper method validation, establishes a self-validating system that ensures the generation of accurate, reliable, and defensible data in the challenging yet critical field of piperazine analysis.
References
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. ResearchGate. Available at: [Link]
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
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Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
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Mass Fragmentation Characteristics of Piperazine Analogues. (2019). Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8. (2016). J-Stage. Available at: [Link]
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An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2012). RSC Publishing. Available at: [Link]
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Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). MDPI. Available at: [Link]
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Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]
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GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available at: [Link]
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GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. Available at: [Link]
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Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]
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Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Available at: [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). National Institutes of Health. Available at: [Link]
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Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 4-(4-Hydroxyphenyl)piperazine-Based Compounds
Introduction: The Privileged 4-(4-Hydroxyphenyl)piperazine Scaffold in Medicinal Chemistry
The 4-(4-hydroxyphenyl)piperazine moiety is a well-recognized "privileged scaffold" in modern medicinal chemistry. Its recurring presence in a multitude of biologically active compounds, including approved drugs and clinical candidates, underscores its significance in drug design and development.[1][2] This structural motif is particularly prevalent in agents targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[1][3] The unique physicochemical properties of the piperazine ring, such as its basicity which allows for the formation of soluble salts, and its ability to act as a versatile linker to correctly position pharmacophoric elements for optimal target interaction, make it an invaluable component in the medicinal chemist's toolbox.[1]
This guide provides a detailed overview of the synthetic strategies for preparing 4-(4-hydroxyphenyl)piperazine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the characterization and potential challenges associated with these syntheses.
Strategic Approaches to the Synthesis of 4-(4-Hydroxyphenyl)piperazine Derivatives
The synthesis of 4-(4-hydroxyphenyl)piperazine and its derivatives can be broadly categorized into two main strategies:
-
Formation of the N-Aryl Bond: This is the most common approach, involving the coupling of a piperazine derivative with a substituted phenol or aryl halide.
-
Construction of the Piperazine Ring: This method involves building the piperazine ring from a suitably substituted aniline precursor.
The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the final molecule, and scalability considerations.
Method 1: N-Arylation of Piperazine – The Workhorse of Arylpiperazine Synthesis
The direct formation of the C-N bond between an aryl group and the piperazine nitrogen is a highly versatile and widely employed strategy. The two predominant catalytic systems for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields.[4] The reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.[4][5]
Mechanism Overview: The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst.[4][6] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[6]
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)piperazine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the synthesis of 1-(4-hydroxyphenyl)piperazine from 4-bromophenol and piperazine.
Materials:
-
4-Bromophenol
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-bromophenol (1.0 equiv.), piperazine (1.5 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Add anhydrous toluene to the flask.
-
Degas the reaction mixture by bubbling nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxyphenyl)piperazine.
Troubleshooting & Optimization:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or poor quality solvent. | Use a pre-catalyst, ensure the base is freshly opened and handled under inert conditions, and use anhydrous solvent.[7] |
| Formation of Bis-arylated Byproduct | Incorrect stoichiometry or high reactivity of piperazine. | Use a larger excess of piperazine or employ a mono-protected piperazine like N-Boc-piperazine, followed by a deprotection step.[7] |
| Dehalogenation of Aryl Halide | Presence of water or other protic sources. | Ensure all reagents and solvents are anhydrous. |
The Ullmann condensation is a classical method for the formation of C-N bonds, typically employing a copper catalyst. While it often requires higher reaction temperatures compared to palladium-catalyzed methods, it can be a cost-effective alternative.
Experimental Protocol: Synthesis of N-(4-Hydroxyphenyl)-N'-(4'-nitrophenyl)-piperazine
This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[8][9]
Materials:
-
N-(4-Hydroxyphenyl)-piperazine
-
1-Chloro-4-nitrobenzene
-
N,N-Diisopropylethylamine (Hünig's Base)
-
N-Methylpyrrolidone (NMP)
-
Isopropanol
Procedure:
-
Under a nitrogen atmosphere, suspend N-(4-hydroxyphenyl)-piperazine (1.0 equiv.), 1-chloro-4-nitrobenzene (1.4 equiv.), and N,N-diisopropylethylamine (1.5 equiv.) in N-methylpyrrolidone.[8][9]
-
Heat the mixture to 120-125 °C and stir. Monitor the reaction by HPLC.[8][9]
-
After 5-7 hours, or upon completion, cool the solution to 75-80 °C.[8][9]
-
Slowly add isopropanol to the reaction mixture while maintaining the temperature at 75-80 °C.[8][9]
-
Cool the resulting suspension to room temperature and stir for 30 minutes.
-
Filter the product, wash with isopropanol, followed by warm water.[9]
-
Dry the product under vacuum at 50 °C to a constant weight.[9]
Method 2: Acylation of 4-(4-Hydroxyphenyl)piperazine
Many biologically active compounds based on the 4-(4-hydroxyphenyl)piperazine scaffold are amides. These are readily synthesized by acylation of the parent compound with acyl chlorides or by amide coupling with carboxylic acids.
Figure 2: Synthetic pathways for the acylation of 4-(4-hydroxyphenyl)piperazine.
Experimental Protocol: Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone
This protocol is adapted from the synthesis of tyrosinase inhibitors.[10][11]
Materials:
-
4-Piperazin-1-yl phenol
-
Benzoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 4-piperazin-1-yl phenol (1.0 equiv.) and DIPEA (1.5 equiv.) in DMF at 0 °C, add benzoyl chloride (1.0 equiv.) dropwise.[10]
-
Allow the reaction to warm to room temperature and stir overnight.[10]
-
Upon completion, add water and extract the mixture with ethyl acetate.[10]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Crystallize the final product from diethyl ether and ethanol.[11]
Characterization of 4-(4-Hydroxyphenyl)piperazine-Based Compounds
The structural elucidation and purity assessment of the synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is typically employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. For a compound like (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone, one would expect to see signals for the aromatic protons on both phenyl rings, the piperazine protons (often as multiplets), and the hydroxyl proton.[10]
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.[10]
2. Mass Spectrometry (MS):
-
Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
3. Chromatography:
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
Representative Characterization Data for (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.9-3.8 (m, 8H, piperazine CH₂), ~6.6-6.8 (d, 2H, Ar-H), ~6.8-7.0 (d, 2H, Ar-H), ~7.3-7.6 (m, 5H, Ar-H), ~8.9 (s, 1H, OH)[10] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~42-51 (piperazine C), ~115 (Ar-C), ~119 (Ar-C), ~126-138 (Ar-C), ~144 (Ar-C), ~152 (Ar-C-OH), ~168 (C=O)[10] |
| Yield | 62%[10] |
| Appearance | White powder[10] |
Conclusion
The synthesis of 4-(4-hydroxyphenyl)piperazine-based compounds is a well-established field with a variety of robust synthetic methods available. The choice of a particular synthetic route should be guided by the specific target molecule and the availability of starting materials. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and successful synthesis of this important class of compounds.
References
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Mirabile, S., Germanò, M. P., Fais, A., Lombardo, L., Ricci, F., Floris, S., ... & De Luca, L. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ChemMedChem, 17(21), e202200305. [Link]
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PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
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Mori, M., Angiolini, M., & Mastrorilli, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7309. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
-
Pollard, C. B., & Wicker, T. H., Jr. (1954). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society, 76(7), 1853–1855. [Link]
-
ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]
-
ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Encyclopedia MDPI. (2018). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]
-
ResearchGate. (n.d.). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
-
European Patent Office. (n.d.). EP 1230231 B1 - 4'-AMINOPHENYL)-PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
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Application Notes and Protocols for the Development of Plant Activators from Trifluoromethylpyridine Piperazine Derivatives
Introduction: A New Frontier in Plant Immunity
The global imperative for sustainable agriculture has catalyzed the search for innovative crop protection strategies that move beyond direct antimicrobial action. Plant activators, compounds that stimulate the plant's innate immune system, represent a paradigm shift in this endeavor. By "priming" the plant for a more robust and rapid defense response upon pathogen attack, these molecules offer a durable and broad-spectrum alternative to conventional pesticides.[1][2][3] Among the promising new classes of plant activators are trifluoromethylpyridine piperazine derivatives. These synthetic molecules have demonstrated significant potential in activating plant defense pathways, offering protection against a range of pathogens, particularly plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[4][5][6][7]
The trifluoromethylpyridine moiety is a key structural feature in many modern agrochemicals, valued for the unique physicochemical properties conferred by the fluorine atom, which can enhance biological activity and metabolic stability.[8][9][10] When coupled with a piperazine scaffold, a versatile linker in medicinal and agricultural chemistry, it creates a molecular architecture ripe for inducing plant defense responses.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of trifluoromethylpyridine piperazine derivatives as plant activators. We will delve into the underlying principles of plant immunity, provide detailed protocols for synthesis and bio-evaluation, and offer insights into the mechanistic elucidation of these novel compounds.
Section 1: The Scientific Underpinnings of Plant Activation
A thorough understanding of the plant's innate immune system is fundamental to the rational design and development of plant activators. Plants possess a sophisticated, multi-layered defense system that can be broadly categorized into two interconnected pathways: Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).[11][12][13][14]
Systemic Acquired Resistance (SAR): The Salicylic Acid-Mediated Pathway
SAR is a long-lasting, broad-spectrum resistance that is typically activated following a localized infection by a pathogen.[12][13] The key signaling molecule in this pathway is salicylic acid (SA) .[15][16][17][18] Upon pathogen recognition, SA levels increase, triggering a cascade of downstream events that lead to the expression of Pathogenesis-Related (PR) genes.[16][18][19] The products of these genes have antimicrobial properties and contribute to the reinforcement of the plant's physical barriers.
Induced Systemic Resistance (ISR): The Jasmonic Acid and Ethylene Connection
ISR is another form of systemic resistance, often initiated by beneficial soil microbes.[11][14][20] Unlike SAR, the ISR pathway is primarily mediated by the plant hormones jasmonic acid (JA) and ethylene (ET) .[21][22][23] This pathway is particularly effective against necrotrophic pathogens and herbivorous insects.[11][21][24][25][26] While both SAR and ISR enhance the plant's defensive capacity, they are regulated by distinct signaling cascades that can sometimes interact antagonistically.[11][22]
Recent studies on trifluoromethylpyridine piperazine derivatives suggest they primarily act by enhancing the SAR pathway. For instance, the compound designated as A16 has been shown to increase the activities of defense-related enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), and to activate the phenylpropanoid biosynthesis pathway, which is upstream of SA synthesis.[4][5][6]
Section 2: Synthesis and Characterization of Trifluoromethylpyridine Piperazine Derivatives
The synthesis of a library of trifluoromethylpyridine piperazine derivatives is the first crucial step in the development process. A modular synthetic approach allows for the systematic variation of substituents to explore structure-activity relationships (SAR).
General Synthetic Scheme
A common synthetic route involves the reaction of a trifluoromethylpyridine precursor with piperazine, followed by the introduction of various substituents on the second nitrogen of the piperazine ring.[4][5][7][8][27][28]
Detailed Synthetic Protocol (Example)
This protocol is a generalized example based on published methodologies.[4][5] Researchers should adapt it based on the specific reagents and desired final products.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step 1: Synthesis of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine
-
To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1 eq) in acetonitrile, add piperazine (2 eq) and potassium carbonate (2 eq).
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the desired intermediate.
Step 2: Derivatization of the Piperazine Ring
-
Dissolve the intermediate from Step 1 (1 eq) in dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool to 0 °C.
-
Slowly add the desired electrophile (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Characterization: All synthesized compounds must be thoroughly characterized to confirm their structure and purity using techniques such as:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy
-
High-Resolution Mass Spectrometry (HR-MS)
-
Melting point analysis
Section 3: High-Throughput Screening and Bioassays
Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates. This typically involves a tiered approach, starting with high-throughput screens and progressing to more detailed bioassays.[3][29][30]
Primary Screening: In Vivo Antiviral Assays
A practical and effective primary screen involves evaluating the protective, curative, and inactivating effects of the compounds against a model plant virus, such as TMV or CMV, in a susceptible host plant (e.g., Nicotiana tabacum).[4][5][7]
Protocol: Antiviral Activity against TMV in Tobacco
-
Plant Material: Use tobacco plants (Nicotiana tabacum cv. K326) at the 5-6 leaf stage.
-
Virus Inoculation: Prepare a 6 x 10⁻³ mg/mL solution of purified TMV in phosphate buffer. Mechanically inoculate the upper leaves of the tobacco plants by gently rubbing the leaf surface with a cotton swab dipped in the virus solution.
-
Compound Application: Prepare solutions of the test compounds (e.g., at 500 µg/mL) and a commercial standard (e.g., Ningnanmycin).
-
Protective Effect: Spray the compound solution onto the leaves 24 hours before virus inoculation.
-
Curative Effect: Spray the compound solution onto the leaves 24 hours after virus inoculation.
-
Inactivation Effect: Mix the compound solution with the virus solution and let it stand for 30 minutes before inoculation.
-
-
Evaluation: After 3-4 days, count the number of local lesions on the inoculated leaves. Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.
-
Dose-Response Analysis: For promising compounds, conduct dose-response studies to determine the half-maximal effective concentration (EC₅₀).
| Compound | Protective EC₅₀ (µg/mL) | Curative EC₅₀ (µg/mL) | Reference |
| A16 | 18.4 | - | [4][6] |
| Ningnanmycin | 50.2 | - | [4][6] |
| S8 | 95.0 | 169.1 | [7] |
| S11 | - | 73.9 | [7] |
| Table 1: Comparative in vivo antiviral activities of selected trifluoromethylpyridine piperazine derivatives against plant viruses. |
Secondary Screening: Defense-Related Enzyme Assays
Compounds that show significant in vivo activity should be further investigated for their ability to induce plant defense responses. This can be assessed by measuring the activity of key defense-related enzymes.[4][5][6]
Protocol: Spectrophotometric Enzyme Assays
-
Sample Preparation: Treat tobacco plants with the test compound as described in the protective effect assay. At various time points (e.g., 0, 1, 3, 5 days) after treatment, collect leaf samples and freeze them in liquid nitrogen.
-
Enzyme Extraction: Homogenize the leaf tissue in an appropriate extraction buffer on ice. Centrifuge the homogenate and collect the supernatant for enzyme assays.
-
Enzyme Activity Measurement:
-
Superoxide Dismutase (SOD): Measure the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
Polyphenol Oxidase (PPO): Measure the increase in absorbance at 420 nm due to the oxidation of catechol.
-
Phenylalanine Ammonialyase (PAL): Measure the production of cinnamic acid from L-phenylalanine by monitoring the absorbance at 290 nm.
-
-
Data Analysis: Express enzyme activity in units per gram of fresh weight and compare the treated samples to the control. An increase in enzyme activity over time indicates the induction of a defense response.
Section 4: Mechanistic Elucidation
Understanding the mechanism of action is crucial for optimizing lead compounds and for regulatory purposes. This involves investigating the impact of the compounds on plant signaling pathways.
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of key genes involved in the SA and JA signaling pathways, such as PR1 (a marker for the SA pathway) and PDF1.2 (a marker for the JA/ET pathway).[31]
Protocol: qRT-PCR for Defense Gene Expression
-
Treatment and Sampling: Treat plants (e.g., Arabidopsis thaliana or tobacco) with the test compound. Collect leaf tissue at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf samples and synthesize first-strand cDNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using gene-specific primers for the target defense genes and a reference gene (e.g., Actin).
-
Data Analysis: Calculate the relative gene expression using the 2⁻ΔΔCT method. A significant upregulation of PR1 would provide strong evidence that the compound acts through the SA pathway.
Proteomic Analysis
Label-free quantitative proteomics can provide a global view of the changes in the plant proteome in response to treatment with a plant activator. This can help identify novel proteins and pathways involved in the induced resistance.[4][5]
Section 5: Efficacy and Phytotoxicity Testing
Promising lead compounds must undergo rigorous testing to evaluate their efficacy under more realistic conditions and to ensure they are not harmful to the crop.
Greenhouse and Field Trials
Efficacy testing should be conducted in greenhouse and, ultimately, in field trials to assess the performance of the plant activator against target diseases under various environmental conditions.[1][32][33][34] These trials should be designed with appropriate controls (untreated and commercial standard) and randomized complete block designs to ensure statistical validity.
Phytotoxicity Assessment
It is essential to ensure that the plant activator does not cause damage to the treated crop.[35][36][37][38][39] Phytotoxicity can manifest as stunting, chlorosis, leaf distortion, or reduced yield.
Protocol: Phytotoxicity Evaluation
-
Plant Selection: Use healthy, uniform plants of the target crop species and several representative cultivars.
-
Dose Range: Apply the test compound at the intended use rate (1X) and at an exaggerated rate (e.g., 2X or 4X).
-
Application: Apply the compound according to the intended use pattern (e.g., foliar spray, soil drench). Include an untreated control group.
-
Observation: Regularly observe the plants for any signs of phytotoxicity over a period of several weeks.[37][39] Symptoms to look for include:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf curling or cupping
-
Stunting
-
Abnormal growth
-
-
Data Collection: Quantify phytotoxicity using a rating scale (e.g., 0 = no injury, 10 = plant death). Also, measure plant height, fresh weight, and, if applicable, yield.
Conclusion
The development of trifluoromethylpyridine piperazine derivatives as plant activators offers a promising avenue for sustainable crop protection. By leveraging a systematic approach that integrates chemical synthesis, high-throughput screening, mechanistic studies, and rigorous efficacy and safety testing, researchers can unlock the full potential of this novel class of compounds. The protocols and insights provided in these application notes are intended to serve as a comprehensive guide to navigate the complex but rewarding path of bringing a new plant activator from the laboratory to the field.
References
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Is there any quick and easy bioassay to detect induction of resistance in plants? ResearchGate. Available at: [Link]
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Schematic Representation of the High-Throughput Screening Protocol for Plant Immune-Priming Compounds. - ResearchGate. ResearchGate. Available at: [Link]
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The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PubMed Central. PubMed Central. Available at: [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. MDPI. Available at: [Link]
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The Determination of Phytotoxicity. - DTIC. DTIC. Available at: [Link]
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Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC. NIH. Available at: [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines - ResearchGate. ResearchGate. Available at: [Link]
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Testing For Phytotoxicity - Greenhouse Grower. Greenhouse Grower. Available at: [Link]
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PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards. EPPO. Available at: [Link]
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Phytotoxicity - Landscape IPM. UMass Amherst. Available at: [Link]
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Practical application of induced resistance to plant diseases: an appraisal of effectiveness under field conditions. The Journal of Agricultural Science. Available at: [Link]
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Plant-Insect Bioassay for Testing Arabidopsis Resistance to the Generalist Herbivore Spodoptera littoralis - PubMed. PubMed. Available at: [Link]
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Bioassays for Identifying and Characterizing Plant Regulatory Peptides - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. PubMed Central. Available at: [Link]
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The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - MDPI. MDPI. Available at: [Link]
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Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Society of Chemical Industry. Available at: [Link]
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Prospects for Increasing the Efficacy of Plant Resistance Inducers Stimulating Salicylic Acid. MDPI. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
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Application Notes & Protocols for the Evaluation of Piperazine Derivatives in Chagas Disease Therapy
Abstract
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with a pressing need for novel therapeutics.[1] The current treatment options, benznidazole and nifurtimox, are hindered by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[2][3] Furthermore, the clinical failure of promising candidates like the CYP51 inhibitor posaconazole has underscored the urgency to explore new chemical scaffolds and mechanisms of action.[1][4] Piperazine, a privileged scaffold in medicinal chemistry, has given rise to a new generation of derivatives showing potent activity against T. cruzi.[5] This guide provides a comprehensive overview of the rationale, mechanisms, and detailed experimental protocols for the identification, optimization, and preclinical evaluation of piperazine derivatives as potential anti-Chagas agents. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of neglected tropical disease therapeutics.
Part 1: The Rationale & Mechanism of Action
The exploration of piperazine derivatives for Chagas disease is driven by the scaffold's synthetic tractability and its presence in numerous approved drugs, which often imparts favorable pharmacokinetic properties. While the parent piperazine compound is an anthelmintic that acts on GABA receptors to paralyze worms, the anti-trypanosomal activity of its derivatives stems from more specific and targeted mechanisms.[6][7]
Primary Target: Sterol 14α-demethylase (CYP51)
A principal target for many heterocyclic compounds, including certain piperazine derivatives, is the sterol 14α-demethylase (CYP51) enzyme.[8][9] This cytochrome P450 enzyme is a critical component of the ergosterol biosynthesis pathway in T. cruzi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the parasite's cell membrane.
Causality of Inhibition: By binding to the heme iron in the active site of CYP51, these inhibitors prevent the demethylation of sterol precursors.[8] This blockade disrupts the entire pathway, leading to the accumulation of toxic sterol intermediates and the depletion of mature ergosterol. The resulting defective cell membrane cannot function properly, ultimately leading to parasite death. Several pyridine-based piperazine derivatives have been structurally characterized in complex with T. cruzi CYP51, confirming their mode of action and providing a basis for rational drug design.[8][10]
Caption: Inhibition of the T. cruzi ergosterol biosynthesis pathway by CYP51-targeting piperazine derivatives.
Beyond CYP51: The Importance of Phenotypic Screening
The clinical failure of azole-based CYP51 inhibitors has highlighted potential liabilities of this mechanism, such as the existence of parasite populations that are less susceptible to ergosterol biosynthesis disruption.[4][11] This necessitates a parallel discovery track focused on identifying compounds with novel mechanisms of action. Phenotypic screening, which assesses a compound's ability to kill the intracellular form of the parasite without a preconceived target, is the cornerstone of this approach. A novel series of disubstituted piperazines was identified through such screening, and while their precise target is under investigation, they show promising efficacy, including in vivo proof of concept.[1] This strategy ensures a more diverse pipeline of potential drugs that are not constrained to a single, potentially fallible target.
Part 2: A Validated Drug Discovery Workflow
A robust and logical workflow is critical for efficiently advancing compounds from initial discovery to preclinical candidates. The cascade is designed to progressively increase biological complexity and resource commitment, ensuring that only the most promising compounds move forward.
Caption: A streamlined workflow for the discovery and preclinical development of anti-Chagas compounds.
A key challenge in developing piperazine derivatives has been overcoming poor metabolic stability.[1][12] The "Hit-to-Lead" stage (Step 3) is therefore critical. Medicinal chemistry strategies focus on structure-activity relationship (SAR) studies to systematically modify the molecule. Techniques include lowering the distribution coefficient (logD) to reduce metabolic turnover and employing bioisosteric replacements for the piperazine ring itself to block sites of metabolism while retaining potency.[1]
Part 3: Key Experimental Protocols
The following protocols represent a standardized cascade for evaluating piperazine derivatives. Each protocol is designed to answer a specific question, from primary efficacy to in vivo proof of concept.
Section 3.1: In Vitro Assay Cascade
Protocol 1: High-Throughput Intracellular Amastigote Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the clinically relevant intracellular amastigote form of T. cruzi. This protocol utilizes parasite lines expressing a reporter gene for simplified quantification.[13][14]
-
Materials:
-
Host Cells: Vero or L929 fibroblasts.
-
Parasites: T. cruzi (e.g., CL Brener strain) constitutively expressing tandem tomato fluorescent protein (tdTomato) or firefly luciferase.[13]
-
Culture Medium: RPMI or DMEM with 10% FBS, 1% Pen-Strep.
-
Assay Plates: Black, clear-bottom 96- or 384-well microplates.
-
Reference Drug: Benznidazole.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells into assay plates at a density that yields a 70-80% confluent monolayer after 24 hours (e.g., 4,000 cells/well for 96-well plates). Incubate at 37°C, 5% CO2.
-
Infection: Prepare an inoculum of tissue culture-derived trypomastigotes. Replace the medium on the host cells with fresh medium containing trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:host cell).
-
Incubation & Washing: Incubate for 5-6 hours to allow for host cell invasion. Afterwards, gently wash the monolayer twice with pre-warmed PBS to remove extracellular parasites.
-
Compound Addition: Add 100 µL of fresh medium containing serial dilutions of the piperazine derivatives. Include "no drug" (0.5% DMSO) and benznidazole controls.
-
Incubation: Incubate the plates for 72-96 hours to allow for amastigote replication in the untreated wells.
-
Quantification:
-
Fluorescence (tdTomato): Read the plate on a fluorescence plate reader (e.g., 554 nm excitation/581 nm emission). The signal is directly proportional to the parasite load.[13]
-
Bioluminescence (Luciferase): Add a luciferase substrate (e.g., D-luciferin) and immediately read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the "no drug" (100% growth) and "no cells" (0% growth) controls. Calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response).
-
Protocol 2: Mammalian Cell Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the compounds against the host cell line to calculate a Selectivity Index (SI = CC50/IC50). A higher SI indicates greater selectivity for the parasite.
-
Methodology: This assay is run in parallel with the amastigote assay.
-
Seed host cells as described above but do not infect them with T. cruzi.
-
Add the same serial dilutions of the test compounds.
-
Incubate for the same duration (72-96 hours).
-
Assess cell viability using a metabolic indicator like Resazurin (AlamarBlue). Add the reagent, incubate for 2-4 hours, and read fluorescence.
-
Calculate CC50 values and the corresponding Selectivity Index for each compound.[15]
-
Protocol 3: Compound Washout (Cidality) Assay
-
Objective: To differentiate between static (inhibitory) and cidal (killing) compounds. This is critical as static compounds may lead to relapse upon treatment cessation.[4][11]
-
Methodology:
-
Perform an intracellular amastigote assay as described above.
-
Treat infected cells with compounds at a high concentration (e.g., 10x IC50) for 48-72 hours.
-
Washout Step: After the treatment period, thoroughly wash the wells three times with fresh, pre-warmed medium to remove all traces of the compound.
-
Recovery: Add fresh, drug-free medium to the wells.
-
Incubate for an additional 5-7 days.
-
Endpoint: Measure parasite load via fluorescence/luminescence. A return of the signal indicates parasite regrowth from a static effect, while a sustained lack of signal suggests a cidal effect.
-
Section 3.2: In Vivo Efficacy Model
Protocol 4: Acute Mouse Model with Bioluminescence Imaging
-
Objective: To evaluate the in vivo efficacy of lead compounds in reducing parasite burden during an acute T. cruzi infection.[1]
-
Materials:
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Parasites: T. cruzi CL Brener expressing firefly luciferase.
-
Imaging System: In Vivo Imaging System (IVIS) or similar.
-
Reference Drug: Benznidazole.
-
Test Compound Formulation: e.g., in 0.5% HPMC, 0.1% Tween-80.
-
-
Step-by-Step Methodology:
-
Infection: Infect mice intraperitoneally (i.p.) with 1x10^4 luciferase-tagged trypomastigotes.
-
Monitoring: Monitor the establishment of infection by performing bioluminescence imaging every 3-4 days. Anesthetize mice, administer D-luciferin substrate (150 mg/kg, i.p.), and image 10 minutes post-injection.
-
Treatment Initiation: Once a robust and consistent bioluminescent signal is detected (typically 10-14 days post-infection), randomize mice into treatment groups (Vehicle, Benznidazole at 50-100 mg/kg, Test Compound at desired doses).
-
Dosing: Administer treatments orally (p.o.) or via the desired route, once or twice daily (b.i.d.) for a period of 5-20 consecutive days.[1]
-
Efficacy Assessment: Perform bioluminescence imaging throughout and at the end of the treatment period. Quantify the total flux (photons/second) from each mouse.
-
Data Analysis: Compare the change in total flux from baseline for each treatment group relative to the vehicle control group. A significant reduction in bioluminescent signal indicates treatment efficacy.
-
Data Presentation: Example Compound Series Evaluation
The data generated from these protocols should be systematically organized to facilitate comparison and decision-making.
| Compound ID | Scaffold Modification | IC50 (µM) [T. cruzi] | CC50 (µM) [Vero] | Selectivity Index (SI) | In Vivo Efficacy (% Parasite Reduction) |
| BZ | (Reference) | 3.5 | 150 | 43 | 98% |
| PZ-001 | Parent Scaffold | 5.2 | >200 | >38 | 45% |
| PZ-002 | 4-Fluorophenyl | 0.8 | >200 | >250 | 85% |
| PZ-003 | 4-Methoxyphenyl | 1.1 | 120 | 109 | 72% |
| PZ-004 | Pyridine Bioisostere | 0.6 | >200 | >333 | 95% |
Conclusion and Future Directions
The piperazine scaffold represents a highly promising starting point for the development of new chemical entities to treat Chagas disease.[15][16] The protocols outlined here provide a robust framework for identifying potent, selective, and cidal derivatives and validating their efficacy in preclinical models. Key challenges, particularly the optimization of metabolic stability and ensuring efficacy in difficult-to-treat chronic infection models, remain at the forefront of research efforts.[1][2] Future work should focus on elucidating novel mechanisms of action for non-CYP51 inhibiting series and exploring the potential of these new agents in combination therapies to shorten treatment duration and improve cure rates.[17]
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Synthesis of N-Methyl-Quinazolin-4-Amine Derivatives as Potent Antitumor Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This versatility has led to the development of numerous therapeutic agents, particularly in oncology.[2] Several U.S. FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, are built upon the 4-anilinoquinazoline core.[3][4] These agents primarily function as protein kinase inhibitors, targeting key enzymes like the Epidermal Growth Factor Receptor (EGFR) that are often dysregulated in cancer, driving tumor growth and proliferation.[4]
This guide focuses on a specific, yet highly significant, subclass: N-methyl-quinazolin-4-amine derivatives . The introduction of a methyl group on the bridging nitrogen atom at the 4-position can be a critical structural modification. It often enhances the compound's binding affinity, modulates its pharmacokinetic properties, and can be pivotal for inducing apoptosis in cancer cells. This document provides a detailed overview of the core synthetic strategies, step-by-step laboratory protocols, and the mechanistic rationale for developing these compounds as next-generation antitumor agents.
Core Synthetic Strategy: A Modular Approach
The synthesis of N-methyl-N-aryl-quinazolin-4-amines is typically achieved through a convergent, multi-step process. The core strategy involves the initial construction of a quinazolin-4(3H)-one, followed by its activation to a 4-chloroquinazoline intermediate. This highly reactive intermediate is then subjected to nucleophilic substitution with a suitable N-methylated amine to yield the final product. This modular approach allows for significant diversity in the final compounds by varying the substituents on both the quinazoline core and the N-aryl moiety.
Below is a generalized workflow for this synthetic approach.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of 4-Chloroquinazoline Intermediate
Rationale: The conversion of the stable quinazolin-4(3H)-one to the 4-chloroquinazoline is the critical activation step. The hydroxyl group of the lactam is a poor leaving group; converting it to a chloride transforms the C4 position into a highly electrophilic center, primed for nucleophilic attack by an amine.[5] Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used for this transformation.
Materials:
-
2-Substituted-quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or Dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting quinazolin-4(3H)-one (1.0 eq) in toluene (10 mL per gram of starting material).
-
Add a catalytic amount of DMF (e.g., 2-3 drops).
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 80-110°C, depending on the solvent) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully remove the excess SOCl₂ and solvent under reduced pressure using a rotary evaporator.
-
The crude residue is then carefully quenched by pouring it onto crushed ice.
-
Neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-chloroquinazoline derivative.
-
The product can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Methyl-N-Aryl-Quinazolin-4-Amines via SNAr
Rationale: This step involves the nucleophilic aromatic substitution (SNAr) reaction, where the N-methyl-aryl-amine displaces the chloride at the C4 position.[5] The reaction is typically carried out in a polar solvent like isopropanol or acetonitrile. The presence of a base may be required for less reactive anilines, but for electron-rich N-methylanilines, the reaction often proceeds efficiently under mild heating.[5]
Materials:
-
4-Chloroquinazoline derivative (from Protocol 1)
-
Substituted N-methyl-aryl-amine (e.g., N-methylaniline) (1.1-1.5 eq)
-
Isopropanol (IPA) or Acetonitrile
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional, 1.5 eq)
-
Reflux condenser
Procedure:
-
Dissolve the 4-chloroquinazoline (1.0 eq) in isopropanol (15 mL per gram).
-
Add the corresponding N-methyl-aryl-amine (1.2 eq) to the solution.
-
Heat the mixture to reflux (approx. 80-85°C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product often forms.
-
Filter the solid precipitate and wash it with cold isopropanol (2 x 10 mL) to remove unreacted starting materials.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by silica gel column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Antitumor Agent Design: Targeting EGFR
Many N-methyl-quinazolin-4-amine derivatives are designed as inhibitors of the EGFR tyrosine kinase.[3][4] The quinazoline core acts as a scaffold that mimics the adenine portion of ATP, allowing it to bind to the ATP-binding site in the EGFR kinase domain.[3] This competitive inhibition blocks the autophosphorylation of the receptor, thereby shutting down downstream pro-survival signaling pathways like PI3K/Akt and MAPK.
Structure-Activity Relationship (SAR) Insights:
-
N-Methyl Group: The methyl group on the linking amine can provide a conformational lock, positioning the aryl group optimally within a hydrophobic pocket of the kinase domain.[6]
-
Substituents at C6 and C7: Small, electron-donating groups like methoxy (-OCH₃) often increase activity by enhancing interactions in the solvent-accessible region of the ATP-binding site.[3]
-
Aryl Group: The nature and substitution pattern on the N-aryl ring are critical for selectivity and potency. Electron-withdrawing groups (e.g., halogens) or small hydrophobic groups on this ring can form key interactions with specific amino acid residues.[3][7]
Caption: EGFR Signaling and Quinazoline Inhibition.
Representative Biological Activity
The antitumor efficacy of synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Derivative 6c | A549 (Lung Cancer) | 0.05 | Gefitinib | 0.09 | [7] |
| Derivative 8 | H1975 (EGFRT790M) | 0.0027 | Afatinib | 0.0035 | [3] |
| Derivative 15n | A549 (Lung Cancer) | 1.91 | - | - | [8] |
| Derivative 20 | MCF-7 (Breast Cancer) | 3.0 | Erlotinib | 20.0 | [3] |
| Derivative 18b | K562 (Leukemia) | 0.05 | - | - | [9] |
This table presents a selection of data from cited literature and is for illustrative purposes.
Conclusion
The N-methyl-quinazolin-4-amine scaffold is a validated and highly tractable starting point for the development of potent antitumor agents. The synthetic routes are robust and modular, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, particularly against kinase targets like EGFR. The protocols and rationale outlined in this guide provide a solid foundation for researchers aiming to design, synthesize, and evaluate novel cancer therapeutics based on this privileged chemical framework.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Guan, L. P., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6414-6433.
-
Li, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 102, 117660.
-
Stanciu, A. E., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534.
-
Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718.
-
Abdelgawad, M. A., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
-
de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
- BenchChem. (2025). Technical Support Center: Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.
-
Li, H., et al. (2024). Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents. ResearchGate.
-
Wang, S., et al. (2024). Design, synthesis, and evaluation of antitumor activity of quinazoline derivatives containing different terminal segments of basic amine groups. Medicinal Chemistry Research.
-
Gero, T. W., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 68, 128718.
- Wang, S. H., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives.
-
Le, N. T., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. ResearchGate.
-
Adottu, C., et al. (2024). Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science, 14(09), 069-075.
-
Chen, Y., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology.
-
Zhang, Y., et al. (2021). Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. European Journal of Medicinal Chemistry, 216, 113320.
- Semantic Scholar. (2001).
-
Stanciu, A. E., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534.
- BenchChem. (2025). A Comparative Guide to the Synthesis of (4-Methoxyphenyl)dimethylamine. BenchChem.
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
-
Tan, M. L., et al. (2019). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(17), 3163.
- Molecules. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
-
IUCrData. (2021). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. NIH.
-
Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a crucial intermediate in pharmaceutical development, mastering its synthesis is key to efficient project timelines.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Pathway and Core Principles
Q1: What are the most common and effective synthetic routes to prepare 1-(4-(Trifluoromethoxy)phenyl)piperazine?
There are two primary, industrially relevant methods for the N-arylation of piperazine: the Buchwald-Hartwig amination and the Ullmann condensation.[2][3]
-
Buchwald-Hartwig Amination: This is the most prevalent and often highest-yielding method. It involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine.[2] Its advantages include milder reaction conditions, broader functional group tolerance, and generally higher yields compared to older methods.[2][4]
-
Ullmann Condensation: This is a classical, copper-catalyzed reaction. While effective, it typically requires harsher conditions, such as high temperatures (often >200°C) and polar aprotic solvents like DMF or NMP.[3][5] It is often considered when palladium-based methods are not feasible or cost-effective.
For the synthesis of 1-(4-(Trifluoromethoxy)phenyl)piperazine, the Buchwald-Hartwig amination is strongly recommended for its efficiency and reliability.
Q2: I'm planning a Buchwald-Hartwig reaction. What is the general reaction scheme I should follow?
The general scheme involves coupling 1-bromo-4-(trifluoromethoxy)benzene with piperazine, catalyzed by a palladium complex and mediated by a strong base.
Caption: General Buchwald-Hartwig Reaction Scheme.
Section 2: Troubleshooting Low Yield and Incomplete Reactions
Q3: My Buchwald-Hartwig reaction is stalled; TLC/LC-MS shows significant unreacted aryl bromide. What are the likely causes?
This is a common issue that can usually be traced to one of four areas: the catalyst system, the base, the reagents/solvent, or the temperature.
1. Inactive Catalyst System:
-
Cause: The active Pd(0) species is not forming or is being poisoned. This can happen if the palladium precatalyst (e.g., Pd₂(dba)₃) is old or if the phosphine ligand has oxidized. Water and oxygen are detrimental to the catalyst's activity.
-
Solution:
-
Use a pre-catalyst, which is an air-stable Pd(II) complex designed for easier handling.
-
Ensure your phosphine ligand is fresh and has been stored under an inert atmosphere.
-
Thoroughly degas your solvent (e.g., by sparging with argon for 30-60 minutes) and run the reaction under a strict inert atmosphere (Argon or Nitrogen).
-
2. Ineffective Base:
-
Cause: The base is not strong enough or has poor solubility. Sodium tert-butoxide (NaOt-Bu) is a common choice, but it is highly hygroscopic and can be deactivated by moisture.[6]
-
Solution:
-
Use freshly opened, high-purity NaOt-Bu or potassium tert-butoxide (KOt-Bu).
-
Ensure the base is finely powdered to maximize its surface area and solubility.
-
Consider alternative bases like lithium bis(trimethylsilyl)amide (LiHMDS) if your substrate has sensitive functional groups.[4]
-
3. Reagent Purity and Stoichiometry:
-
Cause: Piperazine is hygroscopic and can absorb water from the atmosphere. An incorrect ratio of piperazine to the aryl halide can also be problematic.
-
Solution:
4. Insufficient Temperature:
-
Cause: The reaction may have a high activation energy, especially if using a less reactive aryl chloride instead of a bromide.
-
Solution:
-
Gradually increase the reaction temperature. For toluene, a range of 80-110°C is typical.[7] Monitor by TLC to check for decomposition at higher temperatures.
-
Caption: Decision tree for diagnosing low reaction yield.
Q4: I'm forming a significant amount of a bis-arylated byproduct, 1,4-bis(4-(trifluoromethoxy)phenyl)piperazine. How can I prevent this?
This side reaction is common when using unprotected piperazine, which has two reactive N-H sites.[6]
-
Stoichiometry Control (Most Direct Method):
-
Insight: The formation of the bis-arylated product is a second-order reaction that depends on the concentration of both the mono-arylated product and the aryl halide. By keeping the concentration of the aryl halide low relative to piperazine, you favor the initial mono-arylation.
-
Action:
-
Use a larger excess of piperazine (2 to 5 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting piperazine over the mono-arylated intermediate.[6]
-
Employ slow addition of the aryl halide to the reaction mixture using a syringe pump over several hours. This maintains a low instantaneous concentration of the electrophile.[6]
-
-
-
Use of Mono-Protected Piperazine:
-
Insight: Using a protecting group on one of the piperazine nitrogens physically blocks the second arylation. N-Boc-piperazine is the most common choice.[6][8]
-
Action:
-
Perform the Buchwald-Hartwig amination using N-Boc-piperazine.
-
After purification, remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. This adds a step but often results in a much cleaner initial reaction.[6]
-
-
| Strategy | Pros | Cons |
| Piperazine Excess | One-step reaction; cost-effective. | Requires removal of excess piperazine during workup. |
| Slow Addition | Good control over selectivity; one-pot. | Requires specialized equipment (syringe pump); longer reaction times. |
| N-Boc-piperazine | Excellent selectivity; very clean reaction.[7] | Adds protection and deprotection steps to the synthesis. |
Section 3: Purification and Salt Formation
Q5: My crude product is an oil and difficult to purify by column chromatography. What are the best practices for isolation?
Arylpiperazines can be challenging to purify due to their basic nature, which can cause tailing on silica gel.
-
Acid-Base Extraction:
-
Insight: The product is a basic amine, while the starting aryl halide and common side products (like dehalogenated arene) are neutral. This difference in reactivity can be exploited for purification.
-
Protocol:
-
After the reaction, quench carefully and dilute with an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with ethyl acetate to remove neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) until pH > 12.
-
Extract the free-base product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the purified free base.
-
-
-
Optimizing Column Chromatography:
-
If chromatography is necessary, add a small amount of a volatile base to the eluent to suppress tailing.
-
Recommended: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to your solvent system (e.g., ethyl acetate/hexanes).
-
Q6: The final step of forming the hydrochloride salt gives a sticky solid or poor yield. How can I improve this final step?
Precipitation of the hydrochloride salt is a critical step that affects final purity and handling properties.
-
Cause of Stickiness: The primary cause is often residual solvent, moisture, or impurities that interfere with crystal lattice formation. The free base may also be precipitating alongside the salt.
-
Protocol for Optimal Salt Formation:
-
Start with Pure Free Base: Ensure the starting 1-(4-(trifluoromethoxy)phenyl)piperazine free base is as pure as possible and completely dry.
-
Solvent Choice: Dissolve the free base in a solvent in which the free base is soluble but the HCl salt is not. Common choices include diethyl ether, isopropanol (IPA), or ethyl acetate.[9][10]
-
Acid Addition: Use a solution of HCl in a compatible solvent. Ethereal HCl or HCl in isopropanol are excellent choices. Add the HCl solution dropwise to the stirred solution of the free base at 0°C.
-
Control Stoichiometry: Add a slight excess (e.g., 1.1 equivalents) of HCl to ensure complete conversion to the salt. Monitor the pH of the solution if possible.
-
Precipitation: As the salt forms, it should precipitate from the solution. Continue stirring in the cold for at least one hour to maximize precipitation. If no precipitate forms, you may need to add a co-solvent (like hexane) to decrease the salt's solubility.
-
Isolation: Collect the solid by filtration, wash the filter cake with cold solvent (the one used for precipitation) to remove any remaining impurities, and dry thoroughly under vacuum.[11]
-
Reference Experimental Protocol
This protocol details a reliable method for the synthesis using the Buchwald-Hartwig amination.
Step 1: N-Arylation of Piperazine
-
Setup: To a dry, oven-baked flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 15 minutes.
-
Reagent Addition: Add anhydrous toluene via syringe. Stir for 10 minutes. Then, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 equiv) and anhydrous piperazine (1.5 equiv).
-
Reaction: Heat the mixture to 100°C and stir under argon. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Perform an acid-base extraction as described in Q5 . Concentrate the final organic layer to yield the product as a free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in anhydrous diethyl ether (approx. 10 mL per gram of base).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add a 2M solution of HCl in diethyl ether (1.1 equiv) dropwise with vigorous stirring.
-
Precipitation: A white solid should precipitate immediately. Continue stirring at 0°C for 1 hour.
-
Isolation: Filter the solid, wash with a small amount of cold diethyl ether, and dry under high vacuum to obtain this compound.
References
-
Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. [Link]
-
1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride). Illuminated Cell. [Link]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. (1997). Journal of Medicinal Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Mechanism of the Ullmann Condensation. (1964). The Journal of Organic Chemistry. [Link]
-
Ullmann condensation. Wikipedia. [Link]
- Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
BH amination side products and purification. Reddit. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]
- Method for the preparation of piperazine salts.
Sources
- 1. 1-(4-(Trifluoromethoxy)phenyl)piperazine (hydrochloride) | illuminated Cell [illuminatedcell.com]
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- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 11. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
Technical Support Center: Purification of Piperazine Hydrochloride Salts
Welcome to the Technical Support Center for Piperazine Hydrochloride Salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis, purification, and handling of these critical pharmaceutical intermediates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively. This document is structured as a dynamic series of frequently asked questions and troubleshooting scenarios, reflecting the real-world challenges faced in the laboratory.
FAQs: Foundational Concepts
Q1: What are the fundamental solubility properties of piperazine hydrochloride salts I should be aware of?
A1: Understanding the solubility profile is the cornerstone of any purification strategy. Piperazine hydrochloride salts (both mono- and dihydrochloride) are ionic in nature, which dictates their solubility.
-
High Aqueous Solubility: They are highly soluble in water. The solubility of piperazine dihydrochloride in water is significant, increasing with temperature (e.g., 35% at 0°C, 41% at 20°C, and 48% at 50°C)[1][2][3]. This property is often leveraged for initial workup steps but can be a challenge during precipitation.
-
Polar Organic Solvents: Solubility is generally good in polar protic solvents like methanol and ethanol, especially at elevated temperatures. This makes them excellent candidates for recrystallization solvents[3][4].
-
Limited Solubility in Apolar Solvents: They are typically insoluble or sparingly soluble in nonpolar organic solvents like diethyl ether and acetone (when cold)[1][4][5]. This is advantageous for washing the purified crystals to remove nonpolar impurities[6][7].
The key takeaway is to exploit these differential solubilities. A solvent system that fully dissolves the salt at high temperatures but poorly at low temperatures is the ideal starting point for recrystallization.
Q2: What are the most common impurities I can expect in my crude piperazine hydrochloride?
A2: The impurity profile is intrinsically linked to the synthetic route. However, several classes of impurities are common:
-
Unreacted Starting Materials: Depending on the synthesis, this could include piperazine free base or its precursors like ethyleneamines[8][9].
-
Disubstituted By-products: A frequent challenge in the synthesis of monosubstituted piperazines is the formation of the 1,4-disubstituted by-product. Controlling stoichiometry is key to minimizing this[6][10].
-
Residual Solvents: Solvents used in the reaction or initial workup can be trapped in the crystal lattice.
-
Degradation Products: Piperazine can react with carbon dioxide from the air[11][12]. Exposure to light or incompatible reagents can also lead to colored impurities[13].
Identifying potential impurities based on your specific synthesis is a critical first step in designing a robust purification protocol.
Q3: How stable are piperazine hydrochloride salts, and what are the proper storage conditions?
A3: Piperazine hydrochloride salts are significantly more stable than the free base[1][14]. They are generally stable at high temperatures (up to 270°C) and in neutral or acidic media[14]. However, they can be slightly hygroscopic, meaning they absorb moisture from the air[1].
Recommended Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area. Protect from light and moisture to prevent degradation and physical changes[13][15][16]. Storage under an inert atmosphere (like nitrogen or argon) can be beneficial for long-term stability, especially for highly pure reference standards[13].
Troubleshooting Guide: Common Purification Issues
Q4: My recrystallization of piperazine dihydrochloride from an alcohol/water mixture gives a very low yield. What is causing this and how can I fix it?
A4: Low yield is one of the most common frustrations in crystallization. The primary cause is typically that a significant portion of your product remains dissolved in the mother liquor.
Causality Explained: The goal of recrystallization is to create a supersaturated solution upon cooling, forcing the product to crystallize while impurities remain dissolved. If the product is too soluble in the solvent system even at low temperatures, or if too much solvent was used, the supersaturation point is not effectively reached, leading to poor recovery.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recrystallization yield.
Actionable Solutions:
-
Reduce Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution ensures that the saturation point is reached more effectively upon cooling.
-
Introduce an Anti-solvent: After dissolving the salt in a primary solvent (like an ethanol/water mixture), slowly add a miscible anti-solvent in which the salt has very low solubility (e.g., cold acetone)[4][6]. This will drastically reduce the solubility of the salt and promote precipitation.
-
Optimize Cooling: Cool the solution slowly at first to encourage the formation of pure crystals, then finish cooling in an ice bath for an extended period (1 hour or more) to maximize precipitation before filtration[6].
Q5: My final piperazine hydrochloride product is off-white or yellowish. How do I remove these color impurities?
A5: Color is a common indicator of trace impurities, often highly conjugated organic molecules formed as by-products during synthesis or from degradation[17].
Causality Explained: These colored molecules are typically present in very small quantities but have strong chromophores. They often have moderate polarity and can be co-adsorbed or trapped within the crystal lattice of your main product during crystallization.
Actionable Solution: Activated Carbon Treatment The most effective method for removing color impurities is treatment with activated carbon (charcoal)[6]. Activated carbon has a highly porous structure with a large surface area, allowing it to adsorb the large, flat, conjugated molecules responsible for the color, while leaving the desired piperazine salt in solution.
Protocol 1: Decolorization with Activated Carbon
-
Dissolution: Dissolve the impure, colored piperazine hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture)[4].
-
Carbon Addition: Add a small amount of activated carbon to the hot solution. A general starting point is 1-2% of the solute's weight.
-
Expert Tip: Avoid adding carbon to a boiling solution, as this can cause violent bumping. Let the solution cool slightly from its boiling point before adding the carbon.
-
-
Heating & Stirring: Gently heat and stir the mixture for 5-15 minutes. Prolonged heating is unnecessary and can lead to loss of your product through adsorption onto the carbon.
-
Hot Filtration: This is the most critical step. The solution must be filtered while hot to remove the carbon. If the solution cools, your product will crystallize prematurely along with the carbon.
-
Use a pre-heated filter funnel (fluted filter paper is best for speed).
-
Perform the filtration quickly.
-
-
Crystallization: The resulting clear, colorless filtrate is then allowed to cool slowly to crystallize the purified product.
-
Isolation: Collect the pure, white crystals by vacuum filtration and wash with a cold solvent (like cold acetone)[6].
Q6: I can't get my piperazine salt to crystallize out of solution, even after cooling. What should I do?
A6: Failure to crystallize usually indicates that the solution is not supersaturated, or that the nucleation energy barrier is too high. This can happen if the product is very soluble or if the solution is too clean (lacking nucleation sites).
Causality Explained: Crystallization requires two steps: nucleation (the initial formation of a tiny crystal) and growth. If the concentration of the solute is below the saturation point, neither will occur. Sometimes, even in a supersaturated solution, spontaneous nucleation is slow.
Actionable Solutions (in order of application):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide an ideal surface for nucleation to begin.
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" bypasses the nucleation step entirely and provides a template for crystal growth.
-
Reduce the Volume: If the above methods fail, it's likely your solution is not supersaturated. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt to cool and crystallize again.
-
Add an Anti-solvent: As described in Q4, slowly adding a solvent in which your product is insoluble can be a very effective way to induce precipitation[4].
Analytical Methods & Purity Verification
A purification protocol is only as good as the analytical method used to verify its success.
Q7: Which analytical techniques are best for assessing the purity of my final piperazine hydrochloride product?
A7: A combination of techniques is often best for a complete picture of purity.
| Technique | Purpose | Advantages | Limitations | Reference |
| HPLC | Purity assessment, quantification of impurities | High sensitivity and resolution for separating closely related impurities. | Piperazine itself lacks a strong UV chromophore, often requiring derivatization for detection. | [18][19] |
| NMR (¹H, ¹³C) | Structural confirmation, identification of impurities | Provides definitive structural information. Can quantify impurities if a standard is used (qNMR). | Lower sensitivity compared to HPLC; complex mixtures can be difficult to interpret. | [8] |
| TLC | Quick purity check, monitoring reaction progress | Fast, inexpensive, and excellent for visualizing multiple components at once. | Primarily qualitative; not ideal for precise quantification. | [20] |
| Titration | Assay (overall percentage purity) | Simple, accurate, and inexpensive for determining the total base content. | Not specific; cannot distinguish between piperazine and other basic impurities. | [8] |
Purity Analysis Workflow Diagram
Caption: A typical workflow for the purification and analysis of piperazine hydrochloride salts.
References
-
National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Krasnov, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?). PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]
-
Al-Obaidi, A. M. H., & Al-Khafaji, H. J. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Stewart, H. W. (1959). U.S. Patent No. 2,919,275. Google Patents.
-
Navaneeswari, R., & Reddy, C. S. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Taibah University for Science, 9(4), 482-488. Retrieved from [Link]
-
Gornowicz, A., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link]
-
Hubei Yuecheng Dehong Biotechnology Co., Ltd. (2024). How is piperazine synthesized? Retrieved from [Link]
-
Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Piperazine Impurities. Retrieved from [Link]
-
USP. (n.d.). Piperazine Dihydrochloride. Retrieved from [Link]
- Mezei, T., et al. (2011). MX Patent No. 2011006590A. Google Patents.
-
Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 13. Retrieved from [Link]
-
Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved from [Link]
-
Biosynce. (2024). How does piperazine affect the crystallization process? Retrieved from [Link]
-
De La Torre, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114-121. Retrieved from [Link]
-
Patsnap. (n.d.). Piperazine hydrochloride patented technology retrieval search results. Retrieved from [Link]
-
Wessig, P. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Retrieved from [Link]
- Melder, J. P., et al. (2006). U.S. Patent No. 7,271,292B2. Google Patents.
- Melder, J. P., et al. (2008). JP Patent No. 2008508342A. Google Patents.
-
Nielsen, P., et al. (2016). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]
- Goddu, R. L. (1962). U.S. Patent No. 3,023,211A. Google Patents.
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- 20. Piperazine Dihydrochloride [drugfuture.com]
Technical Support Center: Synthesis of Trifluoromethoxyphenyl Piperazine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethoxyphenyl piperazine derivatives. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to impurity formation during synthesis. Our goal is to equip you with the knowledge to identify, mitigate, and control impurities, ensuring the quality and integrity of your final product.
Introduction: Synthetic Pathways to Trifluoromethoxyphenyl Piperazine
The most prevalent methods for the synthesis of trifluoromethoxyphenyl piperazines involve the N-arylation of piperazine. The two primary catalytic systems employed for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of methodology often depends on factors such as substrate scope, reaction conditions, and catalyst cost. However, both pathways are susceptible to the formation of specific impurities that can complicate downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude trifluoromethoxyphenyl piperazine product?
A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions. However, several classes of impurities are commonly observed:
-
Residual Starting Materials: Unreacted trifluoromethoxyphenyl halide and piperazine.
-
Positional Isomers: If you are synthesizing a specific isomer (e.g., 1-(3-trifluoromethoxyphenyl)piperazine), you may find contamination from other positional isomers (e.g., 1-(2-trifluoromethoxyphenyl)piperazine and 1-(4-trifluoromethoxyphenyl)piperazine) depending on the purity of your starting aryl halide.
-
Di-arylated Piperazine: The formation of 1,4-bis(trifluoromethoxyphenyl)piperazine is a common byproduct, especially if the stoichiometry of the reactants is not carefully controlled.
-
Hydrodehalogenation Byproduct: In Palladium-catalyzed reactions, the trifluoromethoxyphenyl halide can be reduced to trifluoromethoxybenzene.[1]
-
Solvent and Reagent-Related Impurities: Residual solvents and byproducts from the decomposition of bases or ligands.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for accurate impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities, including positional isomers and the hydrodehalogenation byproduct.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for quantifying the purity of the main product and detecting less volatile impurities like the di-arylated piperazine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide structural information about the main product and any significant impurities. Comparing the spectra of your product with reference spectra of known impurities can aid in their identification.[4]
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and impurities.[5][6]
Q3: What are the regulatory limits for these impurities in a pharmaceutical context?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for impurities in new drug substances (APIs). The key thresholds are:
-
Reporting Threshold: Impurities above this level must be reported in regulatory filings.
-
Identification Threshold: Impurities exceeding this level must be structurally characterized.
-
Qualification Threshold: Impurities above this level require toxicological data to demonstrate their safety.
These thresholds are dependent on the maximum daily dose of the drug. It is crucial to consult the latest ICH Q3A and Q3B guidelines for specific details.[7][8][9][10][11]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of trifluoromethoxyphenyl piperazine.
Issue 1: High Levels of Di-arylated Piperazine Byproduct
Symptoms:
-
A significant peak corresponding to the mass of 1,4-bis(trifluoromethoxyphenyl)piperazine is observed in the MS or HPLC analysis.
-
Low yield of the desired mono-arylated product.
Causality: The formation of the di-arylated byproduct is a result of the second nitrogen atom of the mono-arylated product reacting with another molecule of the trifluoromethoxyphenyl halide. This is more likely to occur when the concentration of the aryl halide is high relative to piperazine.
Troubleshooting Protocol:
-
Adjust Stoichiometry:
-
Increase the excess of piperazine relative to the trifluoromethoxyphenyl halide. A 2 to 5-fold excess of piperazine is often effective.[12]
-
Rationale: A higher concentration of piperazine increases the probability of the aryl halide reacting with a fresh piperazine molecule rather than the already mono-arylated product.
-
-
Slow Addition of the Aryl Halide:
-
Instead of adding all the trifluoromethoxyphenyl halide at once, add it slowly to the reaction mixture over a period of time.
-
Rationale: This maintains a low instantaneous concentration of the aryl halide, favoring the mono-arylation reaction.
-
-
Use a Mono-Protected Piperazine:
-
Consider using a mono-protected piperazine, such as N-Boc-piperazine.[12][13]
-
Protocol:
-
Perform the N-arylation reaction on N-Boc-piperazine.
-
Purify the resulting N-Boc-N'-(trifluoromethoxyphenyl)piperazine.
-
Remove the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).
-
-
Rationale: This strategy completely prevents the formation of the di-arylated byproduct.
-
Issue 2: Presence of Positional Isomers
Symptoms:
-
GC-MS or HPLC analysis shows multiple peaks with the same mass but different retention times, corresponding to the different trifluoromethoxyphenyl piperazine isomers.[14][15]
Causality: This impurity arises directly from the starting trifluoromethoxyphenyl halide. If the starting material is a mixture of isomers, the final product will also be a mixture.
Troubleshooting Protocol:
-
Analyze Starting Materials:
-
Before starting the synthesis, analyze the trifluoromethoxyphenyl halide by GC-MS or NMR to confirm its isomeric purity.
-
-
Purify the Starting Material:
-
If the starting material is impure, purify it by distillation or chromatography before use.
-
-
Purification of the Final Product:
-
If isomeric impurities are present in the final product, they can often be separated by careful column chromatography or by fractional crystallization of a suitable salt (e.g., the hydrochloride salt).[4]
-
Issue 3: Formation of the Hydrodehalogenation Byproduct
Symptoms:
-
A peak corresponding to trifluoromethoxybenzene is observed in the GC-MS analysis of the crude product.
Causality: In Buchwald-Hartwig amination, a side reaction can occur where the palladium catalyst reacts with a source of hydride, leading to the reduction of the aryl halide instead of amination. This is known as hydrodehalogenation.[1][16][17]
Troubleshooting Protocol:
-
Optimize the Base:
-
The choice of base can influence the extent of hydrodehalogenation. Strong, non-nucleophilic bases are generally preferred.
-
If using a weaker base, ensure it is anhydrous, as water can sometimes contribute to this side reaction.
-
-
Ligand Selection:
-
The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often suppress hydrodehalogenation by promoting the desired reductive elimination step.[18]
-
-
Control Reaction Temperature:
-
Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. If this side reaction is significant, try running the reaction at a lower temperature for a longer period.
-
Visualizing the Synthetic Landscape
Synthetic Pathways and Key Impurities
Caption: Decision-making workflow for mitigating di-arylation.
Experimental Protocols for Purification
Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for removing non-polar impurities and can sometimes separate positional isomers.
-
Dissolution: Dissolve the crude trifluoromethoxyphenyl piperazine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should precipitate. If it does not, cool the solution in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
Protocol 2: Purification by Column Chromatography
This is the most effective method for separating a wide range of impurities, including positional isomers and the di-arylated byproduct.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic piperazine product on the acidic silica gel.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
SWGDRUG.org. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Staack, R. F., Maurer, H. H. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Mass Spectrometry, 38(9), 973-981. Retrieved from [Link]
-
Chang, J., et al. (2017). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Science and Medicine, 3(4), 181. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Retrieved from [Link]
-
ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
-
precisionFDA. (n.d.). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]
-
Wai, Y. C., et al. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of a 1-[3-trifluoromethylphenyl]-piperazine, b.... Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Mechanism of the Ullmann Condensation1. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with Piperazine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and foundational knowledge to address the common yet critical challenge of poor aqueous solubility in piperazine-based compounds.
Section 1: The Root Cause - Understanding Piperazine's Physicochemical Properties
The piperazine ring is a popular scaffold in medicinal chemistry, but its basic nature is a double-edged sword. While offering a key interaction point for biological targets, it also governs the compound's solubility, often in a highly pH-dependent manner.
The core of the issue lies in piperazine's nature as a dibasic amine, meaning it has two nitrogen atoms that can be protonated. These two nitrogens have distinct pKa values, typically around pKa1 ≈ 5.5 and pKa2 ≈ 9.7.[1][2][3] This dictates the ionization state of the molecule at different pH values:
-
At Low pH (e.g., pH < 4): Both nitrogens are protonated, forming a dicationic species (H₂Pip²⁺). This form is usually the most water-soluble due to its high polarity.
-
At Mid-range pH (e.g., pH 6-9): One nitrogen is protonated, forming a monocationic species (HPip⁺). This form has intermediate solubility.
-
At High pH (e.g., pH > 10): The piperazine ring is in its neutral, free base form (Pip). This is typically the most lipophilic and least water-soluble state.[4]
This relationship leads to a phenomenon known as a "pH-solubility cliff," where a small change in pH can cause a dramatic drop in solubility, leading to compound precipitation.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why did my piperazine compound dissolve perfectly in DMSO but precipitate immediately when I added it to my aqueous assay buffer?
This is the most common manifestation of poor aqueous solubility, often termed "crashing out."[6] The root cause is the drastic change in solvent polarity. DMSO is a powerful aprotic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock is diluted into a large volume of aqueous buffer (e.g., a 1:100 or 1:1000 dilution), the compound is suddenly exposed to a highly polar environment where its solubility limit is much lower.[7] If the final concentration in the assay exceeds this limit, the compound will precipitate.[6]
Q2: What is the very first thing I should try to improve the solubility of my new piperazine compound for an in vitro assay?
The first and most straightforward step is to adjust the pH of your aqueous buffer . Since piperazine derivatives are basic, lowering the pH will increase the proportion of the more soluble protonated (cationic) species.[4][8] For many cell-free assays, reducing the buffer pH to 6.0 or 6.5 can significantly enhance solubility without compromising the experiment. Always verify that your target (e.g., enzyme, receptor) is stable and active at the adjusted pH.
Q3: Can I just increase the percentage of co-solvent (like DMSO) to solve my solubility problem?
While tempting, this approach has significant limitations. Most biological assays are sensitive to organic solvents. Final DMSO concentrations are typically kept at or below 0.5-1% to avoid artifacts, such as enzyme inhibition, cell toxicity, or non-specific effects.[6] While slightly increasing the co-solvent might help, it's often not a robust solution and can compromise the integrity of your biological data.[8]
Q4: How do I know if I'm measuring kinetic or thermodynamic solubility? Why does it matter?
This is a critical distinction.
-
Kinetic Solubility is measured by adding a concentrated DMSO stock to a buffer and determining the concentration at which precipitation first occurs.[9][10] This is a high-throughput method that often overestimates true solubility because it can form supersaturated, metastable solutions.[11][12] It's useful for early-stage screening.
-
Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after it has reached equilibrium (i.e., the rate of dissolution equals the rate of precipitation).[13] This is typically measured using the "shake-flask" method, which involves agitating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours).[9] Thermodynamic solubility is the gold standard for lead optimization and formulation development as it reflects the most stable state.[11][13]
Understanding the difference is crucial because a high kinetic solubility might mask a very low thermodynamic solubility, leading to reproducibility issues and challenges in later development.[10]
Section 3: Troubleshooting Guides & Experimental Protocols
Guide 1: Issue - Compound Precipitation in Biological Assays
You dilute your DMSO stock into the assay buffer, and either immediately or over the course of the experiment, you observe cloudiness, particulates, or a film on the plate wells. This can lead to erratic results, underestimated potency (IC50), and false negatives.[14]
Root Cause Analysis:
-
Exceeding Thermodynamic Solubility: The final compound concentration is above its equilibrium solubility at the assay pH.
-
Solvent Shock: The rapid dilution from DMSO to buffer causes localized supersaturation and immediate precipitation.[7]
-
Temperature Effects: Solubility can decrease at different temperatures (e.g., moving from room temperature to a 37°C incubator).[12]
Systematic Troubleshooting Workflow:
Protocol 1: Systematic pH Adjustment for Solubility Enhancement
Objective: To determine the effect of pH on compound solubility and find an optimal pH for your assay.
Methodology:
-
Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM phosphate or MES) at different pH values, such as pH 7.4, 7.0, 6.5, and 6.0.
-
Compound Addition: To 99 µL of each buffer in a 96-well plate, add 1 µL of a concentrated DMSO stock solution of your compound to reach the desired final concentration. Prepare a blank for each buffer (99 µL buffer + 1 µL DMSO).
-
Equilibration & Observation: Mix the plate gently and let it equilibrate for 1-2 hours at the assay temperature.
-
Measurement: Read the absorbance or scattering of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or using a nephelometer. An increase in signal relative to the blank indicates precipitation.
-
Analysis: Identify the highest pH at which no significant precipitation is observed. This is your optimal assay pH.
Protocol 2: Co-solvent Screening
Objective: To evaluate if a different co-solvent or a slightly higher concentration can maintain solubility without disrupting the assay.
Methodology:
-
Stock Preparation: Prepare 10 mM stock solutions of your compound in 100% DMSO, 100% Ethanol, and 100% PEG-400.
-
Assay Setup: In a 96-well plate, add 98 µL of your standard assay buffer.
-
Co-solvent Addition: Add 2 µL of each stock solution to the buffer to achieve a final co-solvent concentration of 2%. Also, test a 1% final concentration for DMSO (add 1 µL of stock to 99 µL of buffer).
-
Controls: Crucially, run vehicle controls for each co-solvent at each concentration (e.g., 2 µL of pure PEG-400 in 98 µL of buffer) to assess the co-solvent's effect on the assay baseline.
-
Analysis: Compare the solubility (by visual inspection or nephelometry) and the impact on the biological assay for each condition. Select the co-solvent that provides the best balance of solubility enhancement and minimal assay interference. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[8]
Guide 2: Advanced Strategies for Formulation
If basic troubleshooting fails, or if you are developing a compound for in vivo studies, more advanced formulation strategies are necessary.
1. Salt Formation
-
Principle: Converting the piperazine free base into a salt by reacting it with an acid is a highly effective way to improve solubility and dissolution rate.[15] Common counter-ions include hydrochloride (HCl), mesylate, and sulfate.[15] A study on Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) showed that forming piperazine salts could increase aqueous solubility by more than 10-fold.[16][17]
-
When to Use: When a solid form with improved dissolution is needed for oral dosage forms.
-
Protocol (Screening):
-
Dissolve the piperazine compound in a suitable solvent (e.g., acetone, ethanol).
-
In separate vials, add a stoichiometric equivalent (1:1 or 1:2 molar ratio) of different acids (e.g., HCl in isopropanol, methanesulfonic acid).
-
Allow the solutions to stir or shake. If a precipitate forms, isolate it. If not, slowly evaporate the solvent to induce crystallization.[15]
-
Characterize the resulting solid using techniques like XRPD and DSC to confirm salt formation.
-
Measure the thermodynamic solubility of the new salt form.
-
2. Cyclodextrin Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly enhanced aqueous solubility.[18][19][20]
-
When to Use: For increasing the apparent solubility in aqueous solutions for both in vitro and in vivo applications, particularly for parenteral formulations.
-
Protocol (Screening):
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD).
-
Add an excess amount of the piperazine compound to each solution.
-
Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate (e.g., by HPLC-UV).
-
Plot the drug concentration against the cyclodextrin concentration. A linear increase indicates the formation of a soluble complex.[21]
-
3. Amorphous Solid Dispersions (ASDs)
-
Principle: Drugs in an amorphous (non-crystalline) state have higher free energy and thus higher apparent solubility than their stable crystalline forms.[22] An ASD involves dispersing the drug in an amorphous state within a polymer matrix, which stabilizes it and prevents recrystallization.[23][24]
-
When to Use: For significantly enhancing the oral bioavailability of very poorly soluble (BCS Class II/IV) compounds.[25] This is an advanced technique typically performed by specialized teams.
-
Common Methods: Hot-melt extrusion and spray drying are the most common industrial methods for producing ASDs.[26]
Section 4: Data Summary & Comparison of Techniques
| Technique | Principle | Typical Application | Pros | Cons |
| pH Adjustment | Increase ionization of the basic piperazine moiety.[4] | In vitro assays, early-stage screening. | Simple, fast, low-cost. | Limited by assay/biological tolerance; may not be viable in vivo. |
| Co-solvents | Reduce the polarity of the aqueous medium.[27][28] | In vitro assays, some parenteral formulations. | Easy to implement for screening. | Potential for assay interference or toxicity; risk of precipitation upon dilution.[27] |
| Salt Formation | Create a more polar, ionizable solid form.[15] | Oral solid dosage form development. | Significant increase in solubility and dissolution; well-established regulatory path.[16][29] | Requires screening for optimal counter-ion; potential for disproportionation. |
| Cyclodextrin Complexation | Encapsulate the drug in a soluble host molecule.[30][31] | Liquid oral and parenteral formulations. | Large solubility increases possible; can improve stability.[20] | Can be expensive; increases formulation bulk; requires specific molecular fit.[30] |
| Amorphous Solid Dispersion (ASD) | Stabilize the drug in a high-energy amorphous state.[23] | Oral solid dosage for very challenging compounds (BCS II/IV).[22] | Can achieve dramatic increases in solubility and bioavailability.[25] | Complex manufacturing (spray drying, HME); physical stability can be a concern.[24] |
Section 5: References
-
Pharmaceutical Technology. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Retrieved from [Link]
-
International Journal of Research and Publication Reviews. (n.d.). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. Retrieved from [Link]
-
Life Science Leader. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. Retrieved from [Link]
-
University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]
-
Skin Actives Scientific. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]
-
PubMed. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
ACS Publications. (2020). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]
-
NIH. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
NIH. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
Drug Development & Delivery. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
-
SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
ResearchGate. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]
-
Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Scilit. (2011). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Frontiers. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Semantic Scholar. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
-
NIH. (2024). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Retrieved from [Link]
-
ResearchGate. (2016). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
Medico Research Chronicles. (2024). Techniques for Enhancing Drug Solubility: A Comprehensive Overview. Retrieved from [Link]
-
University of Regina. (2016). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis
Welcome to the technical support center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these crucial pharmaceutical scaffolds.[1][2][3] The piperazine ring is a privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its unique physicochemical properties that can enhance aqueous solubility, oral bioavailability, and target affinity.[2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Section 1: Controlling Selectivity - The Mono-substitution vs. Di-substitution Challenge
One of the most frequent hurdles in piperazine chemistry is controlling the selectivity between mono- and di-substitution on the two reactive nitrogen atoms.
FAQ 1: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of di-substituted piperazine is a common challenge stemming from the comparable reactivity of the second nitrogen atom after the first substitution.[4] Several strategies can be employed to favor mono-substitution, primarily by manipulating stoichiometry, reaction conditions, or by employing a protecting group strategy.
Causality: The core issue is a kinetic and statistical one. Once the first nitrogen has reacted, the second nitrogen is still a potent nucleophile. If the concentration of your electrophile is high relative to piperazine, the probability of a second reaction on the same piperazine molecule increases significantly.
Troubleshooting Strategies:
-
Stoichiometry Control: Using a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction at an unsubstituted piperazine molecule.[4][5] This is often the simplest and most direct method to enhance mono-substitution.
-
Data Presentation: Effect of Stoichiometry on Product Distribution
Molar Ratio (Piperazine : Electrophile) Mono-substituted Product Yield (%) Di-substituted Product Yield (%) 1 : 1 Low to Moderate High 3 : 1 Good Low 5 : 1 High Very Low Note: Yields are generalized and will vary based on specific reaction conditions.[4]
-
-
Protecting Group Strategy: This is a more controlled, albeit multi-step, approach. By protecting one of the piperazine nitrogens, you ensure that the reaction can only occur at the desired position. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.[1][6]
-
Protonation: Utilizing a protonated piperazine salt can effectively "protect" one of the nitrogen atoms, thereby suppressing the competitive reaction that leads to di-substituted derivatives.[4][6] This method offers a simpler alternative to traditional protecting groups.[6]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[1][5]
Experimental Protocol: Mono-N-alkylation of Piperazine using Excess Piperazine [4]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Logical Relationship: Troubleshooting Low Mono-substitution Yield
A troubleshooting workflow for low mono-substitution yield.
Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, essential for the synthesis of N-aryl piperazines.[7][8] However, its success is highly dependent on a careful selection of reaction components.[7]
FAQ 2: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can often be traced back to several key factors: catalyst deactivation, suboptimal ligand or base selection, inappropriate solvent, or issues with temperature and reaction time.[5]
Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves a delicate interplay between the palladium catalyst, phosphine ligand, base, and solvent. Any disruption to this cycle, such as catalyst decomposition or poor solubility of reagents, will lead to a decrease in product formation.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, XPhos, BINAP) is critical.[4][5][9] For less reactive or sterically hindered aryl halides (especially aryl chlorides), more electron-rich and bulky phosphine ligands are often necessary to facilitate the catalytic cycle.[7] It is highly recommended to screen a variety of ligands and palladium sources.[5]
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions.[5] Strong bases like NaOtBu or KOtBu are common, but if they lead to the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[5][10]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[5] Common solvents include toluene, dioxane, and THF.[5][10] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[5] Ensure the solvent is anhydrous, as water can deactivate both the catalyst and the base.[10]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition of the catalyst or substrates.[5] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation byproducts.[4][5]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine [7]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Logical Relationship: Optimizing Buchwald-Hartwig Amination
Key parameters to optimize for Buchwald-Hartwig reactions.
Section 3: Navigating Reductive Amination Reactions
Reductive amination is a versatile method for N-alkylation, involving the formation of an imine or iminium ion followed by reduction.[11]
FAQ 3: My reductive amination of a piperazine derivative is giving a complex mixture of products and broad NMR peaks. What could be going wrong?
Answer: A complex product mixture and poor NMR resolution in reductive amination often point to issues with the reaction conditions, incomplete reaction, or side reactions. The choice of reducing agent and proper work-up are critical.
Causality: Reductive amination is a two-step process in one pot.[11] First, the amine and carbonyl compound form an imine or iminium ion. This step is reversible and often requires acid catalysis. The second step is the irreversible reduction of this intermediate. If the imine formation is slow or incomplete, or if the reducing agent is not selective, side reactions can occur. Broad NMR peaks often suggest the presence of multiple species in solution, possibly unreacted starting materials, intermediates, or byproducts.[12]
Troubleshooting Strategies:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent due to its mildness and tolerance of a wide range of functional groups.[11] It is also less sensitive to acidic conditions that can favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but more toxic.
-
In Situ Free Base Generation: If you are starting with a piperazine salt (e.g., a dihydrochloride), it is essential to add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free amine in situ before adding the carbonyl compound.[11]
-
Solvent and Reaction Time: Solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[12] Prolonged reaction times, especially in chlorinated solvents like DCM, can sometimes lead to side reactions.[12] Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Work-up Procedure: A proper work-up is crucial to remove the boron byproducts and any unreacted reagents. This typically involves quenching the reaction with an aqueous base like sodium bicarbonate or sodium carbonate solution and then extracting the product with an organic solvent.[12] Ensure the aqueous layer is basic (pH > 8) to fully neutralize any acidic species.[12]
Experimental Protocol: General Procedure for Reductive Amination with Piperazin-2-ylmethanol Dihydrochloride [11]
-
Materials:
-
Piperazin-2-ylmethanol dihydrochloride (1.0 eq)
-
Aldehyde or ketone (1.1 - 1.2 eq)
-
Triethylamine (2.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous solvent (e.g., DCM or DCE)
-
-
Procedure:
-
Suspend Piperazin-2-ylmethanol dihydrochloride in the anhydrous solvent.
-
Add triethylamine (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to generate the free base.
-
Add the aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture.
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine/iminium ion formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in the anhydrous solvent.
-
Slowly add the suspension of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Section 4: Purification Strategies for Piperazine Derivatives
The basic and often polar nature of piperazine derivatives can make their purification challenging.[4][5]
FAQ 4: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
Answer: Standard purification techniques may need to be adapted for piperazine derivatives due to their basicity and potential water solubility.[4][5]
Troubleshooting Strategies:
-
Column Chromatography: This is the most common method. To prevent tailing or streaking on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[5] Alternatively, using a less acidic stationary phase like alumina can be beneficial.[4]
-
Acid-Base Extraction: This is a highly effective technique for separating the basic piperazine product from non-basic impurities.[4][5] The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its protonated salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the purified piperazine free base can be re-extracted into an organic solvent.[4][5]
-
Crystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.[5] Often, converting the piperazine derivative to a salt (e.g., a hydrochloride or acetate salt) can induce crystallization and facilitate purification.[4][13] For example, piperazine itself can be purified by forming its crystalline diacetate salt in acetone, which precipitates out, leaving impurities in the solution.[4][13]
Experimental Protocol: Purification of Piperazine via Diacetate Salt Formation [4]
-
Materials:
-
Crude piperazine-containing mixture
-
Acetone
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude mixture in acetone at 20-40°C.
-
Slowly add glacial acetic acid to the solution. The piperazine diacetate salt will precipitate out.
-
Cool the mixture to enhance precipitation.
-
Collect the crystalline salt by filtration and wash with cold acetone.
-
To regenerate the free base, dissolve the salt in water, basify the solution, and extract the pure piperazine into an appropriate organic solvent.
-
References
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. Available from: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH. Available from: [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available from: [Link]
-
Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate. Available from: [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. Available from: [Link]
- Purification of piperazine. Google Patents.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]
-
Reductive amination of piperazine. Reddit. Available from: [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl Solutions
Welcome to the technical support center for the stability testing of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl solutions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your stability studies. Our approach is grounded in established scientific principles and regulatory expectations to help you navigate the complexities of stability assessment.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions. For a molecule like 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl, understanding its degradation pathways is critical for developing a stable formulation and a robust, stability-indicating analytical method.
The piperazine ring, while generally stable, can be susceptible to oxidation and thermal stress.[2] The trifluoromethoxy group can influence the molecule's electronic properties and, consequently, its susceptibility to certain degradation mechanisms.[3] This guide will address the practical aspects of setting up and troubleshooting stability studies for this specific compound.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl solutions.
Q1: What are the primary degradation pathways I should be concerned about for 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl?
A1: Based on the structure, the primary anticipated degradation pathways are:
-
Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[2][4] The presence of atmospheric oxygen or trace metal ions can catalyze this process.[5]
-
Photodegradation: Aromatic systems, especially those with electron-withdrawing or donating groups, can be sensitive to light. While the trifluoromethoxy group itself is generally stable, it can influence the photochemistry of the phenyl ring.[6] Photolytic stress can lead to the formation of radicals and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, piperazine derivatives can undergo thermal decomposition.[5] This can involve ring cleavage or reactions with other components in the formulation.
-
Hydrolytic Degradation: While piperazine itself is not expected to undergo significant hydrolysis[7][8], the overall stability of the solution at different pH values should be evaluated, as pH can influence the rate of other degradation pathways.
Q2: I am observing an unexpected peak in my HPLC chromatogram during a long-term stability study. How do I identify it?
A2: An unexpected peak indicates a potential degradant or impurity. The following steps are recommended for identification:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound and the new peak. This can help determine if the new peak is a single component.[9]
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks generated during your forced degradation studies (see Part 2 for protocol). This is often the quickest way to tentatively identify the degradation pathway.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This will provide the molecular weight of the degradant and, with high-resolution MS, its elemental composition.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the unknown peak to obtain fragmentation patterns. This data is crucial for elucidating the structure of the degradant.
Q3: The pH of my 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl solution is changing over time in my stability study. What could be the cause?
A3: A change in pH can be an indicator of degradation. Potential causes include:
-
Formation of Acidic or Basic Degradants: The degradation of the piperazine moiety can lead to the formation of smaller amines or acidic byproducts. For example, oxidative degradation can produce formate and acetate.[4][10]
-
Interaction with Container/Closure: Leachables from the storage container (e.g., glass or plastic) could alter the pH of the solution. Ensure you are using appropriate and inert container closure systems as specified in stability guidelines.[11]
-
Absorption of Carbon Dioxide: If the solution is not adequately sealed, it can absorb atmospheric CO2, which can lower the pH by forming carbonic acid.
Q4: What are the appropriate storage conditions for long-term and accelerated stability testing of my solutions?
A4: The storage conditions should be selected based on the climatic zone for which the product is intended. The International Council for Harmonisation (ICH) provides clear guidelines.[1][12][13] For a global submission, the following conditions are typically used:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[13]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[13]
-
Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.
A "significant change" is generally defined as a 5% change in assay from its initial value, or failure to meet the acceptance criteria for potency and degradation products.
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for forced degradation studies and a troubleshooting guide for common issues encountered during analysis.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Troubleshooting Action |
| Poor Peak Shape (Tailing or Fronting) | - Mismatched pH between sample solvent and mobile phase.- Column overload.- Column degradation (loss of stationary phase). | - Adjust the pH of your sample diluent to be similar to the mobile phase.- Reduce the injection volume or sample concentration.- Use a fresh column or a guard column. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column for a sufficient time before analysis. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or sample diluent. | - Run a blank injection after a high-concentration sample.- Use a stronger needle wash solution.- Filter all solvents and use high-purity reagents. |
| Loss of Signal/Sensitivity | - Degradation of the analyte in the autosampler.- Detector lamp issue.- Leak in the system. | - Keep the autosampler tray cooled if the analyte is unstable.- Check the detector lamp's energy and lifetime.- Perform a system pressure test to check for leaks. |
Protocol 1: Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To identify potential degradation products and establish the intrinsic stability of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl.
Materials:
-
1-(4-(Trifluoromethoxy)phenyl)piperazine HCl
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
Calibrated pH meter, heating block/oven, photostability chamber.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1-(4-(Trifluoromethoxy)phenyl)piperazine HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a PDA detector.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation peaks.
References
- 1. database.ich.org [database.ich.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: GC-MS Analysis of Piperazine Compounds
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of piperazine compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with these notoriously difficult analytes. Piperazines, with their basic nitrogen atoms and propensity for hydrogen bonding, often present significant chromatographic and detection hurdles.
This document moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common problems, empowering you to not only solve immediate issues but also to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the GC-MS analysis of piperazines, structured from sample handling through data interpretation.
Section 1: Sample Preparation and Derivatization
Question 1: My piperazine peaks are broad, tailing, or completely absent. Do I absolutely need to derivatize them?
Answer: Yes, in most cases, derivatization is essential for successful GC-MS analysis of piperazine compounds.
-
The Causality: Unmodified piperazines are polar, basic compounds containing two secondary amine (-NH) groups. These groups readily interact with active sites (exposed silanol groups, -Si-OH) present on the surfaces of GC inlet liners, column stationary phases, and even glass wool. This interaction, an acid-base reaction, causes strong, often irreversible, adsorption of the analyte.[1] The result is poor peak shape (severe tailing), low response, or complete loss of the analyte before it even reaches the detector.
-
The Solution: Derivatization masks these active -NH groups by replacing the hydrogen atoms with non-polar, bulky groups. This process accomplishes two critical goals:
Without derivatization, you are likely analyzing only a fraction of your injected sample, leading to non-reproducible and inaccurate results.
Question 2: My derivatization yield seems low and inconsistent. What are the common culprits?
Answer: Inconsistent derivatization is a frequent problem, typically stemming from three main areas: moisture, reagent integrity, and reaction conditions.
-
Moisture is the Enemy: The most common cause of failed derivatization is the presence of water in your sample or reaction vessel. Derivatization reagents, especially silylating agents (e.g., BSTFA) and acylating agents (e.g., TFAA, HFB), are highly moisture-sensitive. They will preferentially react with water over your analyte, consuming the reagent and producing poor yields.
-
Reagent Integrity: Derivatization reagents degrade over time, especially after being opened. Store them in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and purchase them in small quantities to ensure freshness.
-
Reaction Conditions: Time and temperature are critical. Ensure you are following a validated protocol for incubation time and temperature to drive the reaction to completion.[5][6] For example, a common procedure with trifluoroacetic anhydride (TFAA) involves incubation at 70°C for 30 minutes.[5][6]
Question 3: Which derivatization reagent should I choose for piperazines?
Answer: The choice depends on your specific goals, but acylation agents are very common and effective.
| Reagent Type | Example(s) | Mechanism | Advantages | Disadvantages |
| Acylation | TFAA, PFPA, HFBA | Replaces active hydrogens with acyl groups. | Creates stable, volatile derivatives. Often produces characteristic mass spectra. Widely used and validated.[2][5][6] | Reagents are corrosive and moisture-sensitive. |
| Silylation | BSTFA, MSTFA | Replaces active hydrogens with trimethylsilyl (TMS) groups. | Produces volatile, thermally stable derivatives.[2][3] | Derivatives can be highly sensitive to moisture, potentially hydrolyzing in the GC inlet. |
For most applications, Trifluoroacetic Anhydride (TFAA) or Heptafluorobutyric Anhydride (HFBA) are excellent starting points due to the stability of the resulting derivatives and the extensive literature supporting their use.[2][5][6]
Section 2: Chromatographic Issues
Question 4: I've derivatized my sample, but I'm still seeing significant peak tailing. What else can be wrong?
Answer: If derivatization is complete, persistent peak tailing points to remaining active sites within your GC system. The problem is often in the inlet liner or the column itself.
-
Inlet Liner Activity: The liner is the first point of contact for your sample. Standard glass liners have many active silanol groups. Always use a base-deactivated liner for amine analysis. Over time, even deactivated liners can become active as they accumulate non-volatile matrix components. Regular replacement (e.g., every 50-100 injections, matrix-dependent) is crucial.
-
Column Choice and Health:
-
Column Type: A general-purpose, low-bleed (5%-phenyl)-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is a robust choice for derivatized piperazines.[6] For underivatized amines, specialized base-deactivated or wax columns are necessary, but derivatization is the superior approach.[1][7]
-
Column Contamination: The first few meters of the column can accumulate residue. If performance degrades, trimming 15-30 cm from the front of the column can often restore peak shape.
-
-
Solvent Choice: The use of halogenated solvents like dichloromethane (DCM) can sometimes lead to the formation of metal chlorides in the MS ion source, which can act as adsorption sites and cause tailing.[8] If you observe this issue, consider switching to a non-halogenated solvent like ethyl acetate or methanol.
Question 5: My retention times are shifting between runs. What's the cause?
Answer: Retention time (RT) instability points to fluctuations in flow rate, oven temperature, or column integrity.
-
Check for Leaks: The most common cause is a leak at the septum or column fittings. A small leak will cause the column head pressure to drop, increasing retention times. Use an electronic leak detector to check all connections.
-
Oven Temperature: Ensure the GC oven is properly calibrated and that the actual temperature profile matches the setpoints. Inconsistent oven performance will lead to RT drift.
-
Carrier Gas Flow: Verify that your gas supply is stable and that the electronic pressure control (EPC) is functioning correctly. A faulty gas regulator or trap can cause pressure fluctuations.
-
Column Bleed/Degradation: As a column ages, its stationary phase can degrade, leading to changes in retention characteristics. This is usually a gradual, unidirectional drift (often to shorter RTs).
Section 3: Mass Spectrometry and Detection
Question 6: I'm not getting a clear molecular ion, and the fragmentation pattern doesn't match the library. How do I interpret the mass spectrum?
Answer: The mass spectra of derivatized piperazines are often dominated by fragmentation, and the molecular ion (M+) may be weak or absent in Electron Ionization (EI) mode. The key is to look for characteristic fragment ions.
-
Fragmentation Pathways: The fragmentation of piperazine derivatives is typically initiated at the nitrogen atoms and involves cleavage of the piperazine ring.[4][9]
-
For N-benzylpiperazine (BZP) , a very common fragment is the tropylium ion at m/z 91 , resulting from the cleavage of the bond between the benzyl group and the piperazine nitrogen. Other key ions can be seen at m/z 134 and 176.[10][11]
-
For 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , characteristic ions often appear at m/z 188 and m/z 172 , related to the trifluoromethylphenyl moiety and fragments of the piperazine ring. The molecular ion is typically observed at m/z 230.[10][11]
-
-
Derivatization Fragments: Your derivatizing group will also influence the spectrum. For example, a TFA-derivatized piperazine will show fragments corresponding to the piperazine core with the trifluoroacetyl group attached.
-
Expert Tip: Do not rely solely on automated library matching. Manually inspect the spectrum for these characteristic ions. Run a known standard of your compound to obtain a reference spectrum on your instrument. High-resolution MS can be invaluable for confirming the elemental composition of fragment ions.[12][13]
Question 7: My calibration curve is not linear, especially at low concentrations. How can I improve my quantitative accuracy?
Answer: Non-linearity, particularly a curve that flattens at the low end, is a classic sign of analyte loss due to adsorption.
-
Revisit System Inertness: This goes back to the points in Question 4. Any active site in the system will have a more pronounced effect at lower concentrations, where a larger percentage of the analyte is lost. Ensure the entire flow path (liner, column, connections) is as inert as possible.
-
Use a Suitable Internal Standard (IS): An IS is critical for reliable quantification. The ideal IS is structurally similar to your analyte but not present in the sample. A deuterated analog of the analyte is the gold standard. If unavailable, another piperazine derivative that is not in your samples can be used.[14] For example, 1-(3-chlorophenyl)piperazine (mCPP) has been used as an IS for BZP and TFMPP analysis.[14] The IS corrects for variations in extraction efficiency, injection volume, and derivatization yield.
-
Matrix Effects: Complex biological matrices can suppress or enhance the MS signal.[5] A matrix-matched calibration curve (prepared by spiking blank matrix with known concentrations of the analyte) is essential to compensate for these effects and ensure accurate quantification.[5]
Experimental Protocols & Method Parameters
Protocol 1: Sample Preparation & Derivatization for Piperazines in Plasma
This protocol is adapted from a validated method for the analysis of BZP and TFMPP and is a robust starting point.[5][6]
-
Protein Precipitation (for plasma/serum):
-
To 500 µL of plasma sample, add 500 µL of ice-cold Methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 1,600 x g for 15 minutes at 4°C.
-
Collect the supernatant for the next step.
-
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL Methanol followed by 2 mL of deionized water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of Methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of 5% Ammonium Hydroxide in Methanol.
-
-
Drying and Derivatization:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
Crucial Step: Place the dried tubes in a desiccator containing phosphorus pentoxide (P₂O₅) for at least 1 hour (or overnight) to remove all residual moisture.[5][6]
-
To the dry residue, add 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and incubate at 70°C for 30 minutes.
-
Cool the sample to room temperature and evaporate the solvent and excess reagent under nitrogen.
-
Reconstitute the final residue in 100 µL of Ethyl Acetate for GC-MS injection.
-
Table 2: Recommended Starting GC-MS Method Parameters
These parameters are a good starting point and should be optimized for your specific analytes and instrument.
| Parameter | Setting | Rationale & Expert Notes |
| GC System | ||
| Inlet Type | Split/Splitless | Use splitless mode for trace analysis to maximize sensitivity.[6] |
| Inlet Temp | 250 - 280°C | Ensures efficient vaporization of derivatized analytes without thermal degradation.[4][15] |
| Liner | Deactivated, Single Taper w/ Glass Wool | Base-deactivated liner is mandatory to prevent analyte loss. |
| Carrier Gas | Helium | Constant flow mode at ~1.0-1.2 mL/min is recommended for stable retention times.[6] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A workhorse column providing excellent separation for a wide range of derivatized compounds.[6] |
| Oven Program | Initial: 100°C (hold 1 min) | A lower initial temperature helps with peak focusing. |
| Ramp: 15°C/min to 280°C | A moderate ramp rate provides good separation. Adjust as needed for co-eluting peaks. | |
| Hold: 5 min | Ensures all analytes have eluted before the next run. | |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for EI; keeps the source clean without causing degradation.[16] |
| Quadrupole Temp | 150°C | Standard setting. |
| Ionization Mode | Electron Ionization (EI) | 70 eV is the standard for generating reproducible library-matchable spectra.[16] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) | Use for method development and identification of unknowns. |
| SIM (Selected Ion Monitoring) | Use for quantification to achieve maximum sensitivity and selectivity. Monitor 3-4 characteristic ions per compound.[14] | |
| Transfer Line | 280°C | Must be hot enough to prevent condensation of analytes as they pass from the GC to the MS.[16] |
References
-
Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link][5][6]
-
De Luca, M., Di Sarno, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed, 39(16), 10817-10827. [Link][12]
-
Cychowska, M., Biliński, P., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link][10]
-
De Luca, M., Di Sarno, V., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link][13]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2014). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link][11]
-
Supelco (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. [Link][1]
-
Archer, R. P., Dargan, P. I., et al. (2009). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 1, 118-127. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link][16]
-
Reddy, P. C., Kumar, V. R., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link][15]
-
Moore, C., Coulter, C., & Rana, S. (2006). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology, 30(7), 471-476. [Link][14]
-
Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. ResearchGate. [Link][2]
-
George, S. A., & Koester, C. J. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace. [Link][8]
-
Kumar, V. R., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. [Link][7]
-
Dalm, D. C., & Cech, N. B. (2014). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. ResearchGate. [Link][9]
-
Boumrah, Y., et al. (2014). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link][3]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholars.direct [scholars.direct]
- 6. scholars.direct [scholars.direct]
- 7. hakon-art.com [hakon-art.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Synthesis of Disubstituted Piperazines
Welcome to the Technical Support Center for the Synthesis of Disubstituted Piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Structure of This Guide
This support center is organized to address challenges based on the substitution pattern and the synthetic methodology. We will cover:
-
Controlling N-Substitution: Focusing on the prevalent challenge of achieving selective mono- versus di-substitution on the nitrogen atoms.
-
Advanced N-Arylation: Troubleshooting the widely used Buchwald-Hartwig amination.
-
Challenges in C-Substitution: Addressing the complexities of introducing substituents onto the carbon backbone of the piperazine ring.
-
Purification Strategies: Providing practical advice for isolating your target compound.
-
Frequently Asked Questions (FAQs): Quick answers to common queries.
Controlling N-Substitution: The Mono- vs. Di-substitution Dilemma
One of the most frequent hurdles in piperazine chemistry is controlling the degree of substitution, particularly when aiming for a mono-substituted product.
Question 1: My reaction is producing a significant amount of the 1,4-disubstituted byproduct, leading to a low yield of my desired 1-monosubstituted piperazine. How can I improve selectivity?
Answer: This is a classic challenge stemming from the fact that the mono-substituted piperazine product is often still a reactive nucleophile.[1] Here’s a systematic approach to troubleshooting this issue:
Causality and Strategic Solutions:
The core of the problem lies in the relative rates of the first and second substitution reactions. To favor mono-substitution, you must manipulate the conditions to make the first substitution significantly more probable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low mono-substitution yield.
Detailed Protocols & Explanations:
-
Strategy 1: Leveraging Stoichiometry (Excess Piperazine)
-
Principle: By using a large excess of piperazine (5-10 equivalents), the electrophile is statistically more likely to encounter an unreacted piperazine molecule than a mono-substituted one.[1]
-
Protocol:
-
In a reaction vessel, dissolve piperazine (10 eq.) and a base such as potassium carbonate (2 eq.) in a suitable solvent (e.g., acetonitrile).
-
Slowly add the alkyl halide (1 eq.) to the mixture at room temperature while stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate. The crude product will contain the desired mono-substituted product and a large amount of unreacted piperazine, which can typically be removed during workup or purification.[2]
-
-
-
Strategy 2: The Power of Protecting Groups
-
Principle: This is the most robust method for ensuring mono-substitution. By "capping" one nitrogen with a protecting group, you physically prevent the second substitution. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[3][4]
-
Protocol for N-Boc-piperazine Synthesis:
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2]
-
Concentrate the mixture and purify by column chromatography to obtain pure N-Boc-piperazine.
-
-
Subsequent Alkylation: Once you have your N-Boc-piperazine, you can proceed with the alkylation or arylation of the remaining free secondary amine.[5]
-
| Parameter | Strategy 1: Excess Piperazine | Strategy 2: Protecting Group |
| Pros | One-step reaction. | High selectivity for mono-substitution. |
| Cons | Requires removal of large excess of starting material. May still yield some di-substituted product. | Requires two additional steps (protection and deprotection).[3] |
| Best For | Simple alkylating agents where piperazine is inexpensive. | Complex or expensive electrophiles; when building unsymmetrical 1,4-disubstituted piperazines. |
Advanced N-Arylation: Troubleshooting Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to several variables.[6]
Question 2: I'm getting a low yield in my Buchwald-Hartwig reaction to synthesize an N-aryl piperazine. What are the common culprits?
Answer: Low yields in this reaction often point to issues with the catalyst system, reaction conditions, or the stability of your starting materials.[2]
Key Factors and Optimization Strategies:
-
Catalyst System (Palladium Precursor & Ligand): This is the heart of the reaction. The choice of phosphine ligand is critical and depends on the nature of your aryl halide.[7]
-
Problem: Catalyst deactivation or low reactivity.
-
Solution: Screen different catalyst systems. For electron-poor aryl halides, ligands like XPhos or RuPhos are often effective. For electron-rich or sterically hindered substrates, more specialized ligands may be needed. Using a pre-catalyst can sometimes give more consistent results.[7][8]
-
-
Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle.
-
Problem: A base that is too strong (e.g., NaOtBu) can cause decomposition of sensitive substrates or lead to side reactions like dehalogenation. A base that is too weak may result in a sluggish or incomplete reaction.[2]
-
Solution: If you observe degradation, switch to a weaker base like K₃PO₄ or Cs₂CO₃. The choice of base and solvent are often intertwined.
-
-
Solvent: The solvent must solubilize the reactants and the catalytic species.
-
Temperature:
-
Problem: Temperatures that are too low can lead to an incomplete reaction, while temperatures that are too high can cause catalyst decomposition or side reactions.[7]
-
Solution: Monitor the reaction progress closely. If the reaction is slow, a modest increase in temperature may help. If you suspect decomposition, try running the reaction at a lower temperature for a longer period.
-
Troubleshooting Table for Buchwald-Hartwig Amination:
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very slow reaction | Inactive catalyst system | Screen different ligands (e.g., XPhos, RuPhos, SPhos). Use a pre-catalyst. Ensure anhydrous conditions. |
| Low yield with starting material remaining | Suboptimal temperature or base | Increase temperature moderately. Switch to a stronger base if substrates are stable. |
| Formation of dehalogenated byproduct | Reaction temperature too high; unsuitable ligand | Lower the reaction temperature. Use a ligand known to suppress hydrodehalogenation. |
| Complex mixture of products | Substrate decomposition | Use a weaker base (e.g., K₃PO₄). Lower the reaction temperature. |
General Protocol for Buchwald-Hartwig N-Arylation:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%).
-
Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the mono-protected piperazine (e.g., N-Boc-piperazine, 1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), and anhydrous solvent (e.g., toluene).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Proceed with aqueous work-up and purification.[10]
Challenges in C-Substitution
Introducing substituents directly onto the carbon atoms of the piperazine ring is significantly more challenging than N-substitution due to the lower reactivity of C-H bonds.[11][12]
Question 3: I need to synthesize a 2,6-disubstituted piperazine. What are the main challenges and what synthetic strategies should I consider?
Answer: Synthesizing C-substituted piperazines often requires building the ring from acyclic precursors rather than direct functionalization of a pre-existing piperazine ring.[13] The main challenges are controlling regioselectivity and stereoselectivity.
Strategic Approaches:
-
Ring Cyclization of Diamine Precursors: This is a common and effective strategy. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting materials.
-
Principle: A linear precursor containing two nitrogen atoms and the desired carbon substituents is cyclized to form the piperazine ring.
-
Example - Diastereoselective Hydroamination: A modular synthesis of trans-2,6-disubstituted piperazines has been developed using a palladium-catalyzed intramolecular hydroamination as the key step.[14][15] The starting materials are derived from amino acids, allowing for the introduction of various substituents.
-
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Methods for the catalytic synthesis of piperazine (2022) [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes [mdpi.com]
- 14. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: In Vitro Hepatotoxicity of Piperazine Designer Drugs
Welcome, researchers. This guide is designed to be your go-to resource for navigating the complexities of assessing piperazine designer drug hepatotoxicity in vitro. My goal is to move beyond simple protocols and provide you with the field-proven insights needed to generate robust, reproducible data. Here, we will tackle common experimental hurdles and answer the critical questions that arise during your research.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems you may encounter. Each issue is broken down into probable causes and actionable solutions, grounded in scientific principles.
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays (e.g., MTT, Resazurin)
You've run your cytotoxicity assay multiple times, but the EC50 values are inconsistent, or the error bars are unacceptably large.
Potential Causes:
-
Inconsistent Seeding Density: Even minor variations in the number of cells seeded per well can dramatically alter the final absorbance/fluorescence readout, as the metabolic activity measured is directly proportional to cell number.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, concentrating media components and your test compound, leading to artificially high toxicity.
-
Solvent Toxicity: The vehicle used to dissolve the piperazine compounds (commonly DMSO) can be toxic at higher concentrations (typically >0.5%), confounding your results.
-
Compound Precipitation: Piperazine derivatives can come out of solution at high concentrations in aqueous media, leading to inaccurate dosing and physical stress on the cells.
Solutions & Best Practices:
-
Optimize Seeding Density: Before any drug screening, perform a cell titration experiment. Seed a range of cell numbers (e.g., 2,500 to 40,000 cells/well for HepG2 cells in a 96-well plate) and incubate for the duration of your planned experiment (e.g., 24-48 hours). Choose a seeding density that results in 80-90% confluency at the end of the assay, ensuring the cells are in a logarithmic growth phase and not yet contact-inhibited.
-
Mitigate Edge Effects: Avoid using the outer 36 wells of your 96-well plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Validate Solvent Concentration: Always run a vehicle control series. Test a range of your solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the highest non-toxic concentration for your specific cell model and assay duration. Keep the final solvent concentration constant across all wells.
-
Check Compound Solubility: Before treating cells, prepare your highest stock concentration and visually inspect for precipitation. If solubility is an issue, consider using a different solvent or adjusting the pH, but always validate the new vehicle for toxicity.
Issue 2: Inconsistent or Low Signal in Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA, MitoSOX)
You hypothesize that piperazine compounds induce oxidative stress, but your fluorescent probe is giving a weak or erratic signal.
Potential Causes:
-
Probe Hydrolysis and Oxidation: Probes like DCFH-DA are sensitive to light, air, and esterases present in serum. Premature oxidation can lead to high background, while insufficient hydrolysis by intracellular esterases can result in a low signal.
-
Incorrect Timing: ROS production can be an early and transient event. Measuring too late after compound exposure may miss the peak of oxidative stress.[1]
-
Cellular Antioxidant Response: Cells can upregulate endogenous antioxidants like glutathione (GSH) to quench ROS, masking the initial insult.
Solutions & Best Practices:
-
Optimize Probe Handling and Loading:
-
Prepare the probe fresh for each experiment and protect it from light.
-
Perform the loading step in serum-free media to prevent premature hydrolysis by extracellular esterases.
-
Optimize loading time and concentration for your cell type. A typical starting point for DCFH-DA is 10-20 µM for 30 minutes.
-
-
Perform a Time-Course Experiment: Measure ROS production at multiple early time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) after adding the piperazine compound to identify the peak response time.
-
Include a Positive Control: Always include a compound known to induce ROS in your cell model, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to validate that the assay is working correctly.
Workflow for Troubleshooting Inconsistent ROS Data
Caption: Troubleshooting workflow for ROS assays.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which in vitro model is best for studying piperazine hepatotoxicity: HepG2, HepaRG, or Primary Human Hepatocytes (PHHs)?
A1: The choice depends on a balance between physiological relevance, cost, and throughput.
-
Primary Human Hepatocytes (PHHs): These are the "gold standard" as they possess the most physiologically relevant metabolic and transporter functions.[3] However, they are expensive, have high donor-to-donor variability, and rapidly lose their phenotype in standard 2D culture.[3] They are best for definitive mechanistic studies or validating findings from cell lines.
-
HepaRG Cells: This human-derived cell line can differentiate into both hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes (CYP450s) than HepG2 cells.[4][5] They represent an excellent intermediate model, offering higher metabolic competence than HepG2s with better reproducibility than PHHs.[4]
-
HepG2 Cells: This is a widely used and robust human hepatoma cell line. It is cost-effective, easy to culture, and ideal for high-throughput screening.[4] Its primary limitation is low expression of certain key drug-metabolizing enzymes, which might underestimate the toxicity of compounds that require metabolic activation.[6]
Summary of In Vitro Liver Models
| Model | Advantages | Disadvantages | Best For |
| HepG2 | Inexpensive, high throughput, easy to culture | Low metabolic (CYP450) activity | Initial cytotoxicity screening, general mechanisms |
| HepaRG | Differentiable, higher metabolic activity than HepG2 | More complex culture protocol, costly | Investigating metabolism-dependent toxicity |
| PHHs | Gold standard, most physiologically relevant | Expensive, high variability, rapid de-differentiation | Definitive mechanism of action, final validation |
Q2: What are the primary molecular mechanisms of piperazine-induced hepatotoxicity?
A2: Research points to a multi-faceted mechanism primarily centered on mitochondrial dysfunction.[7] Piperazine derivatives like BZP and TFMPP induce hepatotoxicity through:
-
Increased Reactive Species Formation: The initial insult often involves a surge in ROS and reactive nitrogen species (RNS).[5][8]
-
Mitochondrial Impairment: This is a key event. The drugs cause a loss of mitochondrial membrane potential (Δψm), disrupting the electron transport chain and halting ATP synthesis.[5][7][8]
-
ATP & GSH Depletion: The combination of oxidative stress and mitochondrial failure leads to a rapid depletion of intracellular ATP and the primary antioxidant, glutathione (GSH).[5][8]
-
Caspase Activation & Apoptosis: The release of pro-apoptotic factors (like cytochrome c) from damaged mitochondria activates executioner caspases (e.g., Caspase-3), leading to programmed cell death.[5][8]
Proposed Signaling Pathway for Piperazine Hepatotoxicity
Caption: Key events in piperazine-induced hepatocyte apoptosis.
Q3: My compound is toxic in standard glucose media. How can I specifically test for mitochondrial toxicity?
A3: Use a "Glucose vs. Galactose" assay, often called the "Glu/Gal" assay.[9][10]
-
Rationale: Most cancer-derived cell lines like HepG2 rely heavily on glycolysis for ATP production, even in the presence of oxygen (the Warburg effect). When you culture them in standard glucose-rich media, they can survive even with severe mitochondrial impairment by simply ramping up glycolysis.
-
Methodology: By replacing glucose with galactose in the culture media, you force the cells to rely almost exclusively on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production. Galactose is metabolized more slowly and feeds into the glycolytic pathway at a point that yields no net ATP, making OXPHOS essential.[10]
-
Interpretation: A compound that is significantly more potent (i.e., has a much lower EC50) in galactose media compared to glucose media is a strong candidate for being a specific mitochondrial toxicant.
Part 3: Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (Δψm) using JC-1
This protocol uses the ratiometric dye JC-1, which forms red-fluorescent aggregates in healthy, polarized mitochondria and exists as a green-fluorescent monomer in the cytoplasm when mitochondrial potential is lost.
-
Cell Seeding: Seed HepG2 or HepaRG cells in a black, clear-bottom 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of piperazine concentrations and appropriate controls (vehicle control and a positive control like FCCP, a known mitochondrial uncoupler). Incubate for the desired period (e.g., 6-24 hours).
-
JC-1 Staining:
-
Prepare a 5 µM JC-1 working solution in warm, serum-free media.
-
Remove the compound-containing media from the wells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with 100 µL of warm PBS to remove excess dye.
-
Fluorescence Reading: Add 100 µL of PBS to each well. Read the plate on a fluorescent plate reader capable of measuring both green (Ex/Em ~485/530 nm) and red (Ex/Em ~535/590 nm) fluorescence.
-
Data Analysis: The primary endpoint is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Caspase-3/7 Activation Assay (Apoptosis Detection)
This protocol uses a luminogenic substrate that is cleaved by active caspase-3 and -7, generating a light signal proportional to enzyme activity.[11][12]
-
Cell Seeding & Treatment: Seed and treat cells in a white, opaque 96-well plate as described in the previous protocol. A positive control for apoptosis, such as Staurosporine, should be included.
-
Assay Reagent Preparation: Prepare the luminogenic caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay). Allow it to equilibrate to room temperature.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to cool to room temperature for 20-30 minutes. This minimizes temperature-related artifacts.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of media in the well (e.g., 100 µL reagent to 100 µL media).
-
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
References
-
In Vitro Models for Studying Chronic Drug-Induced Liver Injury. PubMed Central. [Link]
-
Comparison of in vitro models for drug-induced liver injury assessment. Biotechnology and Bioprocess Engineering. [Link]
-
In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review. Biomedicines. [Link]
-
Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology. [Link]
-
Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. Taylor & Francis Online. [Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro. [Link]
-
In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI. [Link]
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Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins. Journal of Clinical Microbiology. [Link]
-
Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. American Society for Microbiology. [Link]
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Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]
-
Homogeneous luminescent caspase assays to detect apoptosis and in vitro toxicity. ResearchGate. [Link]
-
High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells. MDPI. [Link]
-
In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. SpringerLink. [Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. FIU Discovery. [Link]
-
In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology. [Link]
-
Assessing Mitochondrial Toxicity in Early Drug Development. Technology Networks. [Link]
-
Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]
-
Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec. [Link]
-
Multiplexed viability, cytotoxicity, and caspase activity assays. PubMed. [Link]
-
Systematic Assessment of Mitochondrial Function Identified Novel Signatures for Drug-Induced Mitochondrial Disruption in Cells. Oxford Academic. [Link]
-
Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays. MDPI. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
Predicted and observed mortality of three distinct mixtures of N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in HepaRG differentiated cells. ResearchGate. [Link]
-
Reactive Oxygen and Mechanisms of Inflammatory Liver Injury. PubMed. [Link]
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- 2. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies in In vitro Mitochondrial Toxicity Assessment - Evotec [evotec.com]
- 10. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays | MDPI [mdpi.com]
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- 13. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of Piperazine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for drug development professionals. This guide provides in-depth, experience-driven answers to common challenges encountered when working to improve the metabolic stability of piperazine-containing compounds. The piperazine ring is a cornerstone of modern medicinal chemistry, present in over 100 FDA-approved drugs due to its favorable physicochemical properties.[1][2] However, this versatile scaffold frequently introduces metabolic liabilities that can lead to high in vivo clearance, formation of reactive metabolites, and ultimately, termination of promising drug candidates.[3][4] This guide is structured to help you diagnose, troubleshoot, and resolve these stability issues effectively.
Part 1: Understanding the Root Cause: Why is Piperazine a Metabolic Liability?
This section addresses the fundamental reasons behind the metabolic instability of the piperazine moiety. Understanding these core principles is the first step in designing rational solutions.
Q1: My piperazine-containing compound shows high clearance in vivo. What are the likely metabolic "hotspots"?
A1: High in vivo clearance of piperazine-containing drugs is often due to extensive metabolism. The piperazine ring and its immediate vicinity present several "hotspots" that are susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[5][6] The most common sites of metabolic attack are:
-
Carbons alpha (α) to the Nitrogen Atoms: These positions are highly susceptible to oxidation. This initial oxidation can lead to the formation of an unstable carbinolamine, which can then fragment, leading to ring-opening or N-dealkylation.[5][7] Crucially, this pathway can also generate electrophilic iminium ions, which are reactive metabolites with potential toxicity concerns.[4][8]
-
Piperazine Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms makes them nucleophilic and prone to various metabolic reactions.
-
N-Dealkylation: Small alkyl groups (like methyl or ethyl) attached to a piperazine nitrogen are frequently cleaved off by CYP enzymes, a common metabolic route for many drugs.[9][10][11]
-
N-Acetylation: Unsubstituted piperazine nitrogens are particularly vulnerable to N-acetylation, especially by the N-acetyltransferase 2 (NAT2) isozyme. This can be a very rapid clearance pathway.[12]
-
N-Oxidation: The nitrogen atoms can be directly oxidized to form N-oxides.[13][14]
-
-
Aromatic Rings Attached to Piperazine: Arylpiperazines can undergo hydroxylation on the aromatic ring, another common Phase I metabolic reaction.[4]
Below is a diagram illustrating these primary metabolic liabilities.
Caption: Key metabolic liabilities on a generic N-aryl, N'-alkyl piperazine scaffold.
Q2: What are reactive metabolites, and why are they a concern for piperazine-containing compounds?
A2: Reactive metabolites are chemically unstable species formed during metabolism that can covalently bind to cellular macromolecules like proteins and DNA. This binding can disrupt cellular function and is implicated in idiosyncratic adverse drug reactions (IADRs).[7]
For piperazine derivatives, the primary concern is the formation of electrophilic iminium ions through the CYP-mediated oxidation of the α-carbon.[4][5][8] In some cases, more complex bioactivation pathways can occur, including a novel ring contraction of the piperazine to form a reactive imidazoline intermediate, which can then be trapped by nucleophiles like glutathione (GSH).[15][16] Detecting and mitigating the formation of these species is a critical step in drug safety assessment.
Part 2: Experimental Diagnosis and Troubleshooting
This section provides practical guidance and protocols for identifying the specific metabolic pathways affecting your compound.
Q3: How can I experimentally identify the metabolites of my piperazine compound?
A3: The standard approach is to incubate your compound with a metabolically active in vitro system and then analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The choice of in vitro system is key:
-
Liver Microsomes (Human, Rat, Mouse): These are subcellular fractions containing a high concentration of CYP enzymes. They are excellent for identifying Phase I (oxidative) metabolites.[4]
-
Hepatocytes (Cryopreserved or Fresh): These are whole liver cells and contain both Phase I and Phase II (conjugative) enzymes. They provide a more complete picture of metabolism, including pathways like N-acetylation.[12]
-
Cytosol: This fraction is used to investigate specific non-CYP enzymes, such as Aldehyde Oxidase (AO) or N-acetyltransferases (NATs).[12][17]
The following workflow is a standard approach for metabolite identification.
Caption: Standard experimental workflow for in vitro metabolite identification.
Protocol 1: General Liver Microsomal Stability Assay
This protocol assesses the rate at which a compound is metabolized by liver microsomal enzymes.
1. Reagent Preparation:
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: 10 mM stock solution in DMSO.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to 2 mg/mL in cold buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer as per the manufacturer's instructions.[4]
2. Incubation Procedure: a. In a 96-well plate, add the phosphate buffer. b. Add the test compound to achieve a final concentration of 1 µM. c. Pre-warm the plate at 37°C for 5 minutes. d. Add the diluted liver microsomes to achieve a final protein concentration of 0.5-1.0 mg/mL. e. Initiate the reaction by adding the NRS. The final volume should be ~200 µL. f. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding it to 2-3 volumes of cold acetonitrile containing an internal standard.
3. Sample Analysis: a. Centrifuge the quenched samples to precipitate proteins. b. Transfer the supernatant to a new plate or vial for LC-MS/MS analysis. c. Quantify the remaining parent compound at each time point relative to the t=0 sample.
4. Data Analysis: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Q4: How can I detect the formation of reactive metabolites from my piperazine moiety?
A4: Since reactive metabolites are unstable, they are detected indirectly using "trapping" agents. These are nucleophilic molecules added to the in vitro incubation that react with the electrophilic metabolite to form a stable, detectable adduct.[4]
-
Potassium Cyanide (KCN): An effective trapping agent for "hard" electrophiles like iminium ions. The cyanide ion attacks the iminium ion, forming a stable cyano-adduct that can be readily detected by LC-MS.[4][17]
-
Glutathione (GSH): A biological nucleophile effective at trapping "soft" electrophiles such as quinone-imines or products of ring opening.[4][5]
The experiment is run in parallel to a standard metabolite ID study, with KCN or GSH added to the incubation mixture. The resulting stable adducts are then identified by searching for their predicted masses in the LC-MS/MS data.
Part 3: Medicinal Chemistry Strategies for Enhancing Stability
Once a metabolic liability is confirmed, several medicinal chemistry strategies can be employed to block or reduce the metabolic lability of the piperazine ring.
Q5: What are the main strategies to improve the metabolic stability of the piperazine moiety?
A5: The choice of strategy depends on the identified metabolic hotspot and the need to preserve the compound's primary pharmacological activity.
-
Steric Hindrance: Introducing bulky groups near the metabolic hotspots can sterically block the approach of metabolic enzymes. For example, adding a methyl or other small alkyl group to the α-carbon can hinder oxidation at that site.[7][18] Similarly, using a bridged piperazine analogue can increase steric bulk around the nitrogen atoms, improving stability against N-dealkylation.[19]
-
Reducing Basicity/Nucleophilicity: Attaching electron-withdrawing groups (EWGs) to the piperazine nitrogens can decrease their basicity (pKa) and reduce their susceptibility to oxidation. For example, forming an amide or carbamate can significantly stabilize the ring, as seen in the case of Olaparib where carbonyl groups attached to the piperazine nitrogens prevent bioactivation.[7]
-
Metabolic Blocking with Fluorine: Replacing a hydrogen atom with a fluorine atom at a metabolically labile carbon position is a classic and highly effective strategy. The high strength of the C-F bond prevents CYP-mediated hydrogen abstraction, thus blocking oxidation at that site.[4]
-
Bioisosteric Replacement: This is often the most effective, albeit most synthetically intensive, strategy. It involves replacing the entire piperazine ring with a different scaffold that has similar physical or chemical properties but improved metabolic stability.[1] This can fundamentally alter the ADME profile of a compound.[1][3]
Data Presentation: Piperazine and Common Bioisosteres
The selection of a bioisostere requires a careful balance of improving metabolic stability while maintaining or enhancing pharmacological activity and other key drug-like properties.
| Scaffold | Structure Example | Key Physicochemical Properties | General Metabolic Stability | Notes |
| Piperazine | ![]() | pKa1: ~9.7, pKa2: ~5.4[1]High aqueous solubility | Often low to moderate | Prone to α-carbon oxidation, N-dealkylation, and N-acetylation.[4][12] |
| Homopiperazine | ![]() | pKa1: ~11.0[1]More flexible ring | Can be similar or worse | The larger, more flexible ring may still be susceptible to metabolism.[19] |
| 2,6-Diazaspiro[3.3]heptane | ![]() | Lower pKa than piperazineMore rigid, 3D structure | Generally improved | The rigid, spirocyclic nature can protect the α-carbons and reduce metabolism.[1][20] |
| 2,5-Diazabicyclo[2.2.1]heptane | ![]() | Rigid, bridged structure | Generally improved | Steric shielding of nitrogens and α-carbons can significantly increase stability.[19] |
Part 4: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action / Troubleshooting Steps |
| High clearance in microsomes despite blocking known hotspots. | 1. Metabolism by less common CYP isoforms (not just major ones like 3A4, 2D6).[11][21]2. Contribution from non-CYP enzymes (e.g., Aldehyde Oxidase).3. Unexpected metabolic pathway (e.g., ring contraction).[15] | 1. Use recombinant CYP enzymes to pinpoint which specific isoforms are responsible.2. Run stability assays with liver cytosol +/- specific inhibitors to check for AO or other cytosolic enzyme involvement.[17]3. Perform in-depth metabolite ID with trapping agents to look for unusual adducts. |
| Compound is stable in vitro (microsomes) but has high clearance in vivo. | 1. Rapid metabolism by Phase II enzymes (e.g., UGTs, NATs) not present in microsomes.2. High uptake into the liver leading to efficient metabolism.3. Rapid renal or biliary excretion. | 1. Run stability assays in suspended hepatocytes, which contain both Phase I and Phase II enzymes.[12]2. Analyze plasma, urine, and bile from in vivo studies to identify major circulating metabolites and excretion pathways. |
| A bioisosteric replacement improved stability but killed activity. | 1. The piperazine nitrogen atoms were critical for target binding (e.g., forming a salt bridge).2. The new scaffold's geometry is incompatible with the binding pocket.3. The bioisostere drastically changed physicochemical properties (e.g., solubility, permeability). | 1. Review the structure-activity relationship (SAR) to understand the role of the piperazine. If available, use structural biology (X-ray, cryo-EM) to visualize binding.2. Select bioisosteres that better mimic the key interaction vectors and geometry of the original piperazine ring.[20]3. Measure key physicochemical properties (pKa, logP, solubility) of the new analog to ensure they are in an acceptable range.[1] |
| Reactive metabolite adducts (e.g., cyano adducts) are detected. | Bioactivation is occurring, likely via iminium ion formation at an unblocked α-carbon.[7][8] | 1. Prioritize mitigation. This is a significant safety flag.2. Pinpoint the site of oxidation using MS/MS fragmentation analysis of the adduct.3. Apply medicinal chemistry strategies to block that specific site: introduce steric hindrance (e.g., methyl group) or use fluorine blocking.[7][18] |
References
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- 2. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 18. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. blumberginstitute.org [blumberginstitute.org]
- 21. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: One-Pot Synthesis of Piperazine-Functionalized 1,3,5-Triazines
Welcome to the technical support center for the synthesis of functionalized 1,3,5-triazines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the one-pot synthesis of 1,3,5-triazines, with a particular focus on the incorporation of piperazine moieties. 1,3,5-triazine derivatives are of significant interest in medicinal chemistry for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The one-pot synthesis approach offers an efficient and economical route to these valuable compounds.[2][3]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the one-pot synthesis. The primary synthetic route involves the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[4][5]
Problem 1: Low or No Product Yield
Question: I am getting a very low yield of my desired piperazine-substituted triazine, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer: Low or zero yield is a common but often solvable issue. Let's break down the potential causes systematically.
-
Cause A: Inactive Starting Material (Cyanuric Chloride)
-
Explanation: Cyanuric chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to inactive cyanuric acid and HCl.[6] If your reagent has been improperly stored, it may be partially or fully hydrolyzed.
-
Solution:
-
Check Purity: Confirm the purity of your cyanuric chloride. A fresh, properly stored bottle should be a white, pungent powder.[7]
-
Proper Handling: Always handle cyanuric chloride in a dry environment (e.g., under a nitrogen or argon atmosphere) and use anhydrous solvents.
-
Fresh Reagent: If in doubt, use a freshly opened bottle of cyanuric chloride.
-
-
-
Cause B: Incorrect Reaction Temperature
-
Explanation: The stepwise substitution of the three chlorine atoms on the triazine ring is highly temperature-dependent.[4][8] The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures (e.g., 70-100 °C).[4] Adding piperazine at the wrong temperature step can halt the reaction.
-
Solution:
-
Strict Temperature Control: Use an ice bath for the first substitution and carefully monitor the internal reaction temperature. Allow the reaction to warm to room temperature for the second substitution. For the final piperazine addition, controlled heating is necessary.
-
Follow a Stepwise Protocol: Even in a "one-pot" synthesis, the reagents are added sequentially with corresponding temperature adjustments. Do not add all nucleophiles at once.
-
-
-
Cause C: Insufficient or Inappropriate Base
-
Explanation: Each nucleophilic substitution step releases one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base (an HCl scavenger) to drive the reaction forward.[9] If the base is too weak, absent, or insufficient, the reaction mixture will become acidic, protonating your amine nucleophiles and stopping the reaction.
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5][10][11]
-
Stoichiometry: Ensure you are using at least one equivalent of base for each chlorine atom being substituted. It's often beneficial to use a slight excess.
-
-
Problem 2: Formation of Multiple Byproducts / Disubstitution of Piperazine
Question: My final product is a complex mixture, and I'm seeing significant amounts of a byproduct where the triazine core has attached to both nitrogens of the piperazine ring. How can I improve selectivity?
Answer: This is a classic challenge related to the bifunctional nature of piperazine. Controlling selectivity is key to a successful synthesis.
-
Cause A: Uncontrolled Piperazine Reactivity
-
Explanation: Piperazine has two secondary amine nitrogens. After the first nitrogen reacts with the triazine core, the second nitrogen can still be nucleophilic and react with another triazine molecule, leading to oligomerization or insoluble polymers.
-
Solution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) statistically favors the reaction of the electrophilic triazine with a molecule of free piperazine rather than the already-substituted piperazine.[12]
-
Mono-Protected Piperazine: The most robust method for ensuring mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine.[10][12] The Boc protecting group renders one nitrogen non-nucleophilic. The reaction is performed, and the Boc group is removed in a final deprotection step (e.g., with trifluoroacetic acid or HCl).[8][10]
-
-
-
Cause B: Overly Harsh Reaction Conditions
-
Explanation: High temperatures and long reaction times, especially during the final substitution step, can provide enough energy to overcome the steric hindrance and electronic deactivation, leading to unwanted side reactions.[12]
-
Solution:
-
Optimize Temperature and Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup. Avoid unnecessarily long heating times.
-
Slow Addition: Add the piperazine (or mono-protected piperazine) solution dropwise to the reaction mixture to maintain a low instantaneous concentration, which can help minimize side reactions.
-
-
Problem 3: Difficulty in Product Purification
Question: I've completed the reaction, but isolating the pure product is proving difficult. The compound is either streaking on my silica gel column or is hard to separate from the base and salts.
Answer: Purification of basic compounds like piperazine derivatives can be tricky. Here are some proven strategies.
-
Challenge A: Basic Product Tailing on Silica Gel
-
Explanation: The free amine groups on your product are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to severe tailing and poor separation during column chromatography.
-
Solution:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your chromatography eluent system (e.g., Hexane/Ethyl Acetate).[12] This deactivates the acidic sites on the silica.
-
Use Neutral or Basic Alumina: As an alternative to silica, consider using neutral or basic alumina for your column chromatography.
-
Reverse-Phase Chromatography: If applicable, reverse-phase chromatography (e.g., C18) can be an excellent alternative for purifying polar, basic compounds.
-
-
-
Challenge B: Removal of Excess Base and Salts
-
Explanation: Inorganic salts (e.g., NaCl, K₂CO₃) and organic bases (e.g., DIPEA hydrochloride) are common impurities after workup.
-
Solution:
-
Aqueous Workup: Perform a standard aqueous workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
-
Acid-Base Extraction: To remove residual organic base, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH₄Cl solution). Your product, being basic, might move into the aqueous layer as a salt. If this happens, you can then re-basify the aqueous layer with NaOH or NaHCO₃ and re-extract your product back into an organic solvent.[12] This is a powerful purification technique.
-
Filtration: If using an inorganic base like K₂CO₃, it can often be removed by simple filtration of the reaction mixture before concentrating the filtrate.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for a one-pot synthesis of a 2-(piperazin-1-yl)-4,6-disubstituted-1,3,5-triazine? You will need cyanuric chloride, your first nucleophile (Nu¹), your second nucleophile (Nu²), and a mono-protected piperazine (e.g., N-Boc-piperazine). The nucleophiles can be amines, alcohols, or thiols. The reaction's success depends on the differential reactivity of the nucleophiles and temperature control.[8][13]
Q2: How do I control the sequence of nucleophilic substitution? Control is achieved primarily through two factors:
-
Temperature: The first substitution is done at ~0 °C, the second at room temperature, and the third at elevated temperatures.[4][8]
-
Nucleophile Reactivity: More reactive nucleophiles will react at lower temperatures. The general order of reactivity is aliphatic amines > phenols > aliphatic alcohols.[13] By adding the most reactive nucleophile first at low temperature, you can control the sequence.
Q3: Can I use unprotected piperazine directly in a one-pot reaction to make a tris(piperazin-1-yl)-1,3,5-triazine? Yes, but it requires careful control. The synthesis of 1,3,5-[tris-piperazine]-triazine often involves reacting cyanuric chloride with N-Boc-piperazine at an elevated temperature to substitute all three chlorines, followed by an acidic workup to remove the Boc groups.[10] Directly using unprotected piperazine risks extensive cross-linking and polymerization unless reaction conditions are meticulously optimized.
Q4: What are the optimal solvent and base combinations?
-
Solvents: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), acetone, or acetonitrile are commonly used.[10][14] Dichloromethane (DCM) can also be used, especially for reactions at or below room temperature.[8]
-
Bases: N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it is a non-nucleophilic organic base.[10] Sodium or potassium carbonate are effective and inexpensive inorganic bases that can be easily filtered off.[5][11]
Q5: How can I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most common and effective method.[8][10] Spot the reaction mixture alongside your starting materials. The disappearance of the starting material (e.g., the dichloro-triazine intermediate) and the appearance of a new spot for the desired product indicate reaction progress. Staining with potassium permanganate or visualization under UV light is typically effective.
Visualizations & Protocols
General One-Pot Synthesis Workflow
The following diagram illustrates the logical flow of a one-pot, three-step substitution reaction on cyanuric chloride.
Caption: Workflow for one-pot sequential substitution on cyanuric chloride.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose common issues with your synthesis.
Caption: Decision tree for troubleshooting common synthesis problems.
Representative Experimental Protocol
Synthesis of 2-(4-Boc-piperazin-1-yl)-4,6-diphenoxy-1,3,5-triazine
This protocol details a common sequence: substitution with two equivalents of a phenol, followed by N-Boc-piperazine.
-
Step 1: First and Second Substitution (Diphenoxy)
-
To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous acetone (or THF) at 0-5 °C, add a solution of phenol (2.0 eq) and sodium carbonate (2.2 eq) in water dropwise over 2 hours.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the formation of 2-chloro-4,6-diphenoxy-1,3,5-triazine by TLC.
-
-
Step 2: Third Substitution (Piperazine)
-
To the same reaction vessel, add N-Boc-piperazine (1.2 eq).
-
Heat the reaction mixture to reflux (approx. 60-70 °C) and stir for 8-12 hours, or until TLC analysis indicates the consumption of the dichloro intermediate.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an eluent system of hexane/ethyl acetate containing 0.5% triethylamine to afford the pure title compound.
-
References
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]
-
Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. Available from: [Link]
-
Cyanuric chloride as the basis for compositionally diverse lipids. RSC Advances. Available from: [Link]
-
1,3,5-[tris-piperazine]-triazine. Organic Syntheses. Available from: [Link]
-
Role of cyanuric chloride in organic synthesis: A concise overview. ResearchGate. Available from: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. Available from: [Link]
-
CYANURIC CHLORIDE. Chemical LAND21. Available from: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science. Available from: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. National Center for Biotechnology Information. Available from: [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. Available from: [Link]
-
Cyanuric chloride. Wikipedia. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
-
New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Center for Biotechnology Information. Available from: [Link]
-
APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Available from: [Link]
-
New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization. PubMed. Available from: [Link]
-
Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. Available from: [Link]
- Synthesis method of 1,3,5-triazine derivatives. Google Patents.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives. Semantic Scholar. Available from: [Link]
-
SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. Tropical Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
One-pot synthesis of triazines as potential agents affecting cell differentiation. ResearchGate. Available from: [Link]
-
GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. IUPAC. Available from: [Link]
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Available from: [Link]
Sources
- 1. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
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- 9. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
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Validation & Comparative
A Comparative Guide to 1-(Trifluoromethoxy)phenyl)piperazine Isomers for CNS Drug Discovery
Introduction: The Strategic Value of Positional Isomerism in Phenylpiperazine Scaffolds
To researchers in CNS drug discovery, the N-arylpiperazine scaffold is a privileged structure, forming the core of numerous approved therapeutics targeting a range of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems. The precise modulation of receptor affinity and selectivity is paramount, and it is often dictated by the substitution pattern on the terminal phenyl ring.
This guide focuses on the 1-(trifluoromethoxy)phenyl)piperazine series, specifically comparing the potential pharmacological and physicochemical profiles of the ortho-, meta-, and para-substituted isomers. The trifluoromethoxy (-OCF3) group is of particular interest in modern medicinal chemistry. It is a metabolically stable lipophilic hydrogen bond acceptor that can significantly alter a molecule's conformation, membrane permeability, and target engagement compared to more traditional substituents like methoxy (-OCH3) or the related trifluoromethyl (-CF3) group.
While direct, head-to-head experimental data for the three trifluoromethoxy isomers is not extensively available in published literature, this guide will provide a predictive comparison based on established structure-activity relationship (SAR) principles and experimental data from the closely related and well-documented trifluoromethyl (-CF3) analogues. Our objective is to provide a robust theoretical framework and practical experimental guidance for researchers exploring this chemical space.
Structural & Physicochemical Comparison: The Impact of -OCF3 Position
The placement of the trifluoromethoxy group on the phenyl ring fundamentally alters the molecule's electronic distribution, steric profile, and key physicochemical properties that govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Causality Behind Property Differences:
-
Lipophilicity (LogP): The -OCF3 group is highly lipophilic. While all three isomers are expected to be more lipophilic than an unsubstituted phenylpiperazine, the ortho isomer may exhibit slightly lower LogP than predicted due to intramolecular interactions or steric hindrance affecting its solvation properties.
-
Basicity (pKa): The pKa of the distal piperazine nitrogen is critical for target interaction and solubility. The electron-withdrawing nature of the -OCF3 group decreases the basicity of the anilinic nitrogen (N1), which in turn influences the pKa of the pharmacologically relevant distal nitrogen (N4). This effect is position-dependent, typically being strongest at the para position and weakest at the meta position due to resonance and inductive effects.
-
Solubility: Higher lipophilicity generally leads to lower aqueous solubility. The crystalline nature of the solid form, influenced by isomeric packing, will also be a major determinant of thermodynamic solubility.
Table 1: Predicted Physicochemical Properties of 1-(Trifluoromethoxy)phenyl)piperazine Isomers
Note: The following values are computationally predicted and sourced from PubChem. Experimental validation is required.
| Property | 1-(2-(OCF3)phenyl)piperazine (ortho) | 1-(3-(OCF3)phenyl)piperazine (meta) | 1-(4-(OCF3)phenyl)piperazine (para) |
| Molecular Formula | C₁₁H₁₃F₃N₂O | C₁₁H₁₃F₃N₂O | C₁₁H₁₃F₃N₂O |
| Molecular Weight | 246.23 | 246.23 | 246.23 |
| Predicted XLogP3 | 3.1 | 3.2 | 3.2 |
| Predicted pKa (Strongest Basic) | 7.5 | 7.6 | 7.4 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Topological Polar Surface Area | 28.2 Ų | 28.2 Ų | 28.2 Ų |
Pharmacological Profile: A Predictive Analysis Based on -CF3 Analogues
Phenylpiperazines are notorious for their polypharmacology. The positional isomerism of the trifluoromethoxy group is expected to be a critical determinant of affinity and selectivity across various CNS receptors, most notably serotonin (5-HT) subtypes. To build a predictive model, we can analyze the extensive experimental data available for the trifluoromethyl (-CF3) analogues.
The -CF3 vs. -OCF3 Distinction: While both are electron-withdrawing and lipophilic, the -OCF3 group is considered a weaker electron-withdrawing group than -CF3. Furthermore, the oxygen atom in -OCF3 introduces a potential hydrogen bond accepting site and a different steric and conformational profile, which can lead to distinct receptor interactions.
Table 2: Experimental Receptor Binding Affinities (Ki, nM) of Trifluoromethyl (-CF3) Analogues
This data serves as a proxy to predict the behavior of the -OCF3 isomers. Lower Ki indicates higher affinity.
| Target | 1-(2-CF3-phenyl)piperazine (ortho) | 1-(3-CF3-phenyl)piperazine (meta) | 1-(4-CF3-phenyl)piperazine (para) | Source |
| 5-HT₁A | ~1800 | 288-1950 | Data not available | [1] |
| 5-HT₁B | ~300 | 30-132 | Data not available | [1] |
| 5-HT₂A | ~250 | 160-269 | Data not available | [1] |
| 5-HT₂C | ~100 | 62 | ~100 | [1][2] |
| SERT | Data not available | 121 (EC₅₀) | Data not available | [1] |
Expert Analysis & SAR Prediction for -OCF3 Isomers:
-
Ortho-Isomer (1-(2-(OCF3)phenyl)piperazine): The large, sterically demanding -OCF3 group at the ortho position is likely to cause significant torsional strain, forcing the phenyl ring out of plane with the piperazine moiety. This conformational restriction can drastically reduce affinity for many receptors compared to the meta and para isomers, as optimal binding often requires a specific dihedral angle. This steric hindrance is a common observation in SAR studies of substituted phenylpiperazines.[3]
-
Meta-Isomer (1-(3-(OCF3)phenyl)piperazine): Based on the high activity of the meta-trifluoromethyl analogue (TFMPP), the 3-position appears to be highly favorable for interaction with multiple serotonin receptors.[1][4] The trifluoromethoxy group at this position is expected to confer high affinity, particularly for 5-HT₁B and 5-HT₂C receptors. The change from -CF3 to -OCF3 may subtly alter the selectivity profile, potentially increasing affinity for receptors where a hydrogen bond acceptor is favorable.
-
Para-Isomer (1-(4-(OCF3)phenyl)piperazine): The para position allows for the full expression of the substituent's electronic effects on the piperazine ring system. While less data is available for the 4-CF3 analogue, the 4-OCF3 isomer is predicted to have a distinct profile. Its potent electron-withdrawing effect via resonance could modulate the electronics of the piperazine nitrogen, potentially favoring interactions with different receptor subtypes compared to the meta isomer. Activity at the 5-HT₂C receptor is expected to be retained.[2]
The logical relationship between structure and predicted activity is visualized below.
Experimental Protocols: A Self-Validating Workflow for Comparative Profiling
To empirically determine the pharmacological profiles of these isomers, a systematic screening cascade is necessary. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a given receptor.
Workflow for Comparative GPCR Binding Affinity Screening
The following diagram outlines a robust workflow for comparing the binding affinities of the three isomers at a panel of relevant CNS receptors.
Detailed Protocol: 5-HT₂C Receptor Competitive Radioligand Binding Assay
This protocol provides a self-validating system for determining the binding affinity (Ki) of the test compounds at the human serotonin 2C receptor.
1. Materials & Reagents:
-
Test Compounds: 1 mg each of the ortho, meta, and para 1-(trifluoromethoxy)phenyl)piperazine isomers.
-
Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂C receptor.
-
Radioligand: [³H]-Mesulergine (specific activity ~70-90 Ci/mmol).
-
Non-specific Determinand: Mianserin (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% Ascorbic Acid, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 96-well plates, multichannel pipettors, rapid vacuum filtration harvester (e.g., Brandel or PerkinElmer), glass fiber filters (GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter.
2. Experimental Procedure:
-
Step 2.1: Compound Preparation:
-
Prepare 10 mM stock solutions of each isomer in 100% DMSO.
-
Perform a serial dilution series in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration in the assay must be kept constant and low (<0.5%).
-
Rationale: A wide concentration range is essential to accurately define the top and bottom plateaus of the inhibition curve for robust IC₅₀ determination.
-
-
Step 2.2: Assay Plate Setup:
-
The total assay volume is 200 µL per well.
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL [³H]-Mesulergine (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of diluted membrane preparation (e.g., 10-20 µg protein/well).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of 10 µM Mianserin, 50 µL [³H]-Mesulergine, and 100 µL of membrane preparation.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL [³H]-Mesulergine, and 100 µL of membrane preparation.
-
Trustworthiness Check: Each condition (including controls) must be run in triplicate to ensure reproducibility and allow for statistical analysis.
-
-
Step 2.3: Incubation:
-
Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.
-
Rationale: The incubation time and temperature must be optimized to ensure the binding reaction has reached equilibrium, which is a critical assumption for Ki calculation.
-
-
Step 2.4: Filtration and Washing:
-
Rapidly aspirate the contents of each well through the glass fiber filter mat using the cell harvester.
-
Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer.
-
Rationale: Rapid filtration and cold washes are crucial to minimize dissociation of the radioligand-receptor complex, thereby accurately trapping the bound state.
-
-
Step 2.5: Counting and Data Analysis:
-
Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Conclusion and Future Directions
This guide establishes a clear hypothesis for the structure-activity relationships of ortho-, meta-, and para-1-(trifluoromethoxy)phenyl)piperazine. Based on steric and electronic principles, and supported by data from -CF3 analogues, we predict a significant differentiation in pharmacological profiles:
-
The ortho-isomer is likely to have attenuated affinity at most CNS targets due to steric hindrance.
-
The meta-isomer is predicted to be a high-affinity ligand at several serotonin receptors, similar to its TFMPP analogue.
-
The para-isomer may possess a unique selectivity profile due to the influence of resonance effects on the piperazine system.
These predictions, however, require empirical validation. The provided experimental workflow and detailed binding assay protocol offer a clear and robust path for researchers to generate the necessary data. Such studies will not only elucidate the specific properties of these three valuable molecules but also contribute to a deeper understanding of how the strategic placement of the trifluoromethoxy group can be used to fine-tune the pharmacological properties of CNS drug candidates.
References
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PubChem. 1-(3-(trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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Wu, Y., et al. (2020). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. Molecules. [Link]
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G. E. Martin, et al. (1990). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry. [Link]
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Micheli F, et al. (2006). Diaryl substituted pyrrolidinones and pyrrolones as 5-HT2C inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wikipedia. Trifluoromethylphenylpiperazine. [Link]
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A Senior Application Scientist's Guide to Trifluoromethoxy vs. Trifluoromethyl Piperazine Derivatives in Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone of modern drug design, employed to enhance metabolic stability, modulate lipophilicity, and improve target engagement. Among the most utilized scaffolds, the piperazine ring is a ubiquitous structural alert in centrally active agents. When appended to an aromatic system, the choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) group can profoundly influence a compound's drug-like properties. This guide provides a comparative analysis of these two critical substituents on an N-phenylpiperazine core, synthesizing literature data and field-proven insights to inform rational drug design. We will dissect their comparative physicochemical properties, metabolic fates, and potential pharmacological impacts, supported by detailed experimental protocols for in-house validation.
Introduction: The Fluorine Conundrum on a Privileged Scaffold
The piperazine heterocycle is one of the most prevalent structural motifs in FDA-approved drugs, prized for its ability to confer aqueous solubility and serve as a versatile scaffold for engaging biological targets.[1] When linked to an aromatic ring, its properties are heavily dictated by the substituents on that ring. The trifluoromethyl (-CF3) group has long been a workhorse for medicinal chemists, valued for its strong electron-withdrawing nature and its ability to block metabolic oxidation.[2] More recently, the trifluoromethoxy (-OCF3) group has emerged as a compelling, albeit less explored, alternative.[2] While often considered a simple bioisostere, the subtle insertion of an oxygen atom creates a cascade of nuanced effects on a molecule's steric, electronic, and pharmacokinetic profile. This guide aims to illuminate these differences, providing researchers with the foundational knowledge to strategically select the optimal fluoroalkyl substituent for their piperazine-based drug candidates.
Synthesis: Accessing the Core Scaffolds
The primary route to N-aryl piperazine derivatives involves the coupling of piperazine with a functionalized aryl ring, typically an aryl halide. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly efficient for this transformation and are applicable to the synthesis of both trifluoromethyl and trifluoromethoxy analogues.
The choice of catalyst, ligand, and base is critical for achieving high yields, particularly with electron-deficient aryl halides. The workflow below illustrates a general, robust protocol adaptable for either class of derivative.
Comparative Physicochemical Profiles
The choice between -CF3 and -OCF3 directly impacts the fundamental properties that govern a drug's behavior: basicity and lipophilicity. These parameters are critical for solubility, permeability, target binding, and off-target effects. For this comparison, we will focus on the meta-substituted isomers, 1-(3-(trifluoromethyl)phenyl)piperazine and 1-(3-(trifluoromethoxy)phenyl)piperazine, as representative examples.
| Property | 1-(3-(CF3)phenyl)piperazine | 1-(3-(OCF3)phenyl)piperazine | Rationale for the Difference |
| pKa (Piperazine N-H) | 8.88 (Predicted)[3] | ~8.7-8.9 (Estimated) | Both -CF3 and -OCF3 are strong electron-withdrawing groups, reducing the electron density on the aniline nitrogen and thus lowering the basicity of the distal piperazine nitrogen compared to unsubstituted phenylpiperazine. The effect is expected to be very similar in magnitude. |
| Lipophilicity (logP) | 2.12 (Calculated)[4] | ~2.28 (Estimated) | The -OCF3 group is intrinsically more lipophilic than -CF3, as reflected by their respective Hansch π parameters (+1.04 for -OCF3 vs. +0.88 for -CF3). The estimated logP is based on this difference.[3] |
| Lipophilicity (logD at pH 7.4) | < 2.12 (Estimated) | < 2.28 (Estimated) | At physiological pH (7.4), the piperazine ring (pKa ~8.88) will be significantly protonated. This ionization dramatically increases aqueous solubility, resulting in a logD7.4 value that is substantially lower than the logP for both compounds. |
Expert Insights: The pKa of the basic piperazine nitrogen is a critical parameter. A pKa around 8.88 means that at physiological pH 7.4, a substantial portion of the molecule exists in its protonated, cationic form. This is often desirable for achieving aqueous solubility for formulation and for forming key ionic interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. The strong electron-withdrawing nature of both -CF3 and -OCF3 lowers the pKa relative to a simple phenylpiperazine, but it remains in a useful range for most applications.
While the -OCF3 derivative is more lipophilic, the difference is modest. The key takeaway is that switching from -CF3 to -OCF3 is not a major perturbation of lipophilicity but rather a fine-tuning. This switch can be used to subtly increase membrane permeability or enhance binding in a hydrophobic pocket without drastically altering the compound's overall solubility profile.[3]
Comparative In Vitro ADME Profiles: A Focus on Metabolic Stability
A primary reason for incorporating fluoroalkyl groups is to block metabolic attack and enhance a drug's half-life. The C-F bond is exceptionally strong, making both -CF3 and -OCF3 groups highly resistant to direct metabolism.[2] However, their influence on the metabolism of the rest of the molecule can differ.
Metabolic Profile of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP): Studies on TFMPP in rats have shown that it is extensively metabolized.[5] The primary metabolic pathways include:
-
Aromatic Hydroxylation: Oxidation of the phenyl ring at positions ortho or para to the trifluoromethyl group.
-
Piperazine Ring Degradation: Cleavage of the piperazine ring, leading to metabolites like N-(3-trifluoromethylphenyl)ethylenediamine.[5]
Inferred Metabolic Profile of the -OCF3 Analogue: While direct metabolic data for the -OCF3 analogue is not readily available in the literature, we can infer its likely behavior based on established principles:
-
Metabolic Blocking: The -OCF3 group itself is exceptionally stable.[1] When placed on the aromatic ring, it can act as a "metabolic shield," preventing the hydroxylation that is observed in the -CF3 analogue at that position.
-
Piperazine Metabolism: The metabolism of the piperazine ring itself is unlikely to be significantly altered by the switch from -CF3 to -OCF3, as this is more dependent on the enzymes that recognize the piperazine scaffold.
Therefore, a medicinal chemist might hypothesize that the -OCF3 analogue could exhibit improved metabolic stability, primarily by preventing aromatic hydroxylation, which is a common metabolic fate for many arylpiperazines.[6]
Featured Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of new chemical entities, the in vitro liver microsomal stability assay is the industry-standard primary screen. It measures the rate of disappearance of a parent drug when incubated with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a test compound stock solution (e.g., 1 mM in DMSO).
-
Prepare an NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation Setup (96-well plate):
-
In each well, add phosphate buffer.
-
Add pooled human liver microsomes (final concentration typically 0.5 mg/mL).
-
Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The "time zero" (T0) sample is taken immediately and quenched.
-
-
Time Course Sampling:
-
Incubate the plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove an aliquot from the appropriate wells and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard like buspirone or labetalol) to stop the reaction.[7]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Impact on Pharmacological Activity: A Prospective Case Study at Serotonin Receptors
A direct, published comparison of the pharmacological activity of a -CF3 vs. -OCF3 phenylpiperazine analogue at the same target is not available. However, we can construct a valuable prospective analysis using the well-characterized 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) as a starting point.
The CF3 Analogue (TFMPP): A Non-Selective Serotonin Receptor Agonist TFMPP is known to interact with multiple serotonin (5-HT) receptors, a common feature of many arylpiperazine drugs.[8] Its binding affinity (Ki) has been reported at several key subtypes:
This profile as a potent 5-HT2C agonist with activity at other 5-HT receptors is responsible for its complex neuropharmacological effects.[9]
The OCF3 Analogue: A Medicinal Chemist's Thought Process If a drug discovery team were working with TFMPP as a lead compound, what would be the rationale for synthesizing the -OCF3 analogue?
-
Modulating Selectivity: The conformational properties of the -OCF3 group differ from -CF3. The C-O-C bond introduces a different angle and rotational profile compared to the C-C bond of the phenyl ring to the -CF3 group. This altered three-dimensional shape could lead to a different fit within the binding pockets of the various 5-HT receptors, potentially improving selectivity for one subtype over others.
-
Exploring New Interactions: While the oxygen in the -OCF3 group is a poor hydrogen bond acceptor due to the electron-withdrawing effect of the fluorines, it still introduces a polar moment that is absent in the -CF3 group.[3] This could lead to favorable dipole-dipole or other electrostatic interactions with the receptor that are not possible with the purely lipophilic -CF3 group.
-
Improving Pharmacokinetics: As discussed, the primary driver would likely be to improve metabolic stability by blocking aromatic hydroxylation. A secondary consideration would be the subtle increase in lipophilicity, which could enhance blood-brain barrier penetration for a CNS-targeted agent.
Conclusion and Recommendations
The choice between a trifluoromethyl (-CF3) and a trifluoromethoxy (-OCF3) substituent on a piperazine derivative is a nuanced decision that should be driven by the specific goals of a drug discovery program. Neither group is universally superior; rather, they offer a toolkit for fine-tuning properties.
Key Takeaways:
-
Basicity: Both groups are strongly electron-withdrawing and will produce N-aryl piperazines with similar, pharmacologically relevant pKa values (~8.7-8.9).
-
Lipophilicity: The -OCF3 group is consistently more lipophilic than the -CF3 group. This can be exploited to subtly increase permeability or hydrophobic interactions, but the effect is modest.
-
Metabolic Stability: The primary advantage of the -OCF3 group may lie in its ability to act as a superior metabolic shield, blocking aromatic C-H oxidation at its point of attachment. The -CF3 group also enhances stability but does not prevent metabolism at adjacent sites on the ring.
-
Synthesis: Both classes of compounds are readily accessible via modern cross-coupling methodologies, making their comparative evaluation synthetically feasible.
Recommendation: When optimizing a piperazine-based lead compound, particularly one suffering from rapid clearance due to aromatic oxidation, the bioisosteric replacement of -CF3 with -OCF3 is a highly rational strategy. The predictable, modest increase in lipophilicity combined with a potentially significant gain in metabolic stability makes the -OCF3 group a valuable, if underutilized, tool in the medicinal chemist's arsenal. It is strongly recommended that both analogues be synthesized and evaluated in parallel using standardized assays, such as the microsomal stability protocol detailed herein, to make data-driven decisions in lead optimization.
References
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DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 287, 126-135. Available from: [Link]
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Di Micco, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6268. Available from: [Link]
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Jia, R., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(10), 3845-3855. Available from: [Link]
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Jagodzińska, M., et al. (2009). Assessing the bioisosterism of the trifluoromethyl group with a protease probe. ChemMedChem, 4(1), 49-51. Available from: [Link]
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Khalili, F., Henni, A., & East, A. L. L. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(5), 1716-1721. Available from: [Link]
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Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 161-175). Springer. Available from: [Link]
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Plewczyński, D., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0120296. Available from: [Link]
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Khalili, F., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]
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Plewczyński, D., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0120296. Available from: [Link]
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Corvino, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 14(10), 1032. Available from: [Link]
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Jagodzińska, M., et al. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 4(1), 49-51. Available from: [Link]
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Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. Available from: [Link]
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Wikipedia. Vortioxetine. Available from: [Link]
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Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. Available from: [Link]
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Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]
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PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. Available from: [Link]
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Plewczyński, D., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. ResearchGate. Available from: [Link]
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Cheméo. Chemical Properties of Piperazine, 1-[3-(trifluoromethyl)phenyl]- (CAS 15532-75-9). Available from: [Link]
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Grokipedia. Trifluoromethylphenylpiperazine. Available from: [Link]
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Staack, R. F., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry, 38(9), 971-981. Available from: [Link]
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The Impact of Trifluoromethoxy Substitution on the Biological Activity of N-Arylpiperazines: A Comparative Guide
Introduction: The N-Arylpiperazine Scaffold as a "Privileged" Structure in Neuropharmacology
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] This designation stems from its remarkable versatility and ability to interact with a multitude of biological targets with high affinity and selectivity.[1] Structurally, N-arylpiperazines consist of a piperazine ring linked to an aromatic system. This simple framework allows for extensive chemical modification at both the aryl ring and the second nitrogen of the piperazine ring, enabling the fine-tuning of pharmacological properties.[2]
These compounds have been successfully developed into drugs targeting a wide array of conditions, particularly those affecting the central nervous system (CNS), such as schizophrenia, depression, and anxiety.[2] Their primary mechanism of action often involves modulation of aminergic G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D₂) receptors.[2][3]
This guide provides a comparative analysis of the biological activity of 1-(4-(trifluoromethoxy)phenyl)piperazine versus other N-arylpiperazines bearing different substituents at the para-position of the phenyl ring. By examining experimental data, we will elucidate the profound influence of the trifluoromethoxy (-OCF₃) group on receptor affinity and selectivity, offering valuable insights for researchers and drug development professionals in the field of neuropharmacology.
The Trifluoromethoxy Group: A Bioisostere with Unique Physicochemical Properties
The strategic incorporation of fluorine-containing functional groups is a key strategy in contemporary drug design to enhance the biological and physicochemical properties of a molecule.[4] The trifluoromethoxy group (-OCF₃), a bioisostere of the methoxy group, imparts a unique combination of properties that can significantly influence a compound's pharmacological profile.[5]
Key characteristics of the trifluoromethoxy group include:
-
High Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[5] This is a critical attribute for CNS-acting drugs.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group resistant to metabolic degradation.[5] This can lead to an improved pharmacokinetic profile, including a longer half-life.
-
Electron-Withdrawing Nature: The strong electron-withdrawing properties of the -OCF₃ group can modulate the electronic environment of the aromatic ring, influencing its interaction with receptor binding sites.[6]
-
Steric Bulk: The trifluoromethoxy group is sterically larger than a methoxy group, which can affect the molecule's conformation and its fit within a receptor's binding pocket.
By comparing 1-(4-(trifluoromethoxy)phenyl)piperazine with its analogs, we can directly assess the impact of these properties on biological activity.
Comparative Biological Activity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the in vitro binding affinities (Ki, in nanomolar) of 1-(4-(trifluoromethoxy)phenyl)piperazine and its structural analogs at key serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of 4-Substituted N-Arylpiperazines
| Compound | 4-Substituent | 5-HT₁A Receptor | 5-HT₂A Receptor | 5-HT₂C Receptor | Dopamine D₂ Receptor |
| 1-(4-(Trifluoromethoxy)phenyl)piperazine | -OCF₃ | Data not available | Data not available | Data not available | Data not available |
| 1-(4-(Trifluoromethyl)phenyl)piperazine | -CF₃ | 288 | 269 | 62 | Data not available |
| 1-(4-Methoxyphenyl)piperazine | -OCH₃ | 1.2 - 21.3[2] | Data not available | Data not available | >10,000[2] |
| 1-(4-Chlorophenyl)piperazine | -Cl | Data not available | Data not available | Data not available | High Affinity[2] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The absence of data for 1-(4-(trifluoromethoxy)phenyl)piperazine highlights a gap in the current scientific literature and underscores the need for further research on this specific compound.
Analysis of Structure-Activity Relationships (SAR):
From the available data, several key structure-activity relationships can be inferred:
-
Influence of the 4-Substituent on Serotonin Receptor Affinity: The nature of the substituent at the para-position of the phenyl ring significantly impacts binding to serotonin receptors. The trifluoromethyl (-CF₃) group in 1-(4-(trifluoromethyl)phenyl)piperazine confers moderate affinity for 5-HT₁A and 5-HT₂A receptors, with a notably higher affinity for the 5-HT₂C subtype (Ki = 62 nM). In contrast, the methoxy (-OCH₃) group in 1-(4-methoxyphenyl)piperazine leads to very high affinity for the 5-HT₁A receptor (Ki in the low nanomolar range).[2] This suggests that while both electron-withdrawing (-CF₃) and electron-donating (-OCH₃) groups are tolerated, the latter appears to be more favorable for high-affinity 5-HT₁A binding.
-
Impact on Dopamine D₂ Receptor Affinity: The available data indicates that the para-substituent also plays a crucial role in dopamine D₂ receptor affinity. While 1-(4-methoxyphenyl)piperazine shows very low affinity for the D₂ receptor, the presence of a para-chloro substituent in 1-(4-chlorophenyl)piperazine is associated with high affinity for this receptor.[2] This highlights a potential trade-off between serotonin and dopamine receptor activity based on the electronic properties of the substituent.
Given the strong electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group, it is plausible to hypothesize that 1-(4-(trifluoromethoxy)phenyl)piperazine may exhibit a unique profile, potentially with significant affinity for both serotonin and dopamine receptors. However, without direct experimental data, this remains speculative.
Signaling Pathway Analysis
The interaction of N-arylpiperazines with 5-HT₁A and Dopamine D₂ receptors initiates distinct intracellular signaling cascades. The following diagram illustrates these pathways.
Caption: Signaling pathways of N-arylpiperazines at 5-HT₁A and D₂ receptors.
Experimental Protocols: A Guide to Reproducible Research
To ensure the scientific integrity and reproducibility of the findings presented, this section details a standard experimental protocol for a competitive radioligand binding assay, a fundamental technique for determining the binding affinity of a compound to a specific receptor.
Competitive Radioligand Binding Assay for 5-HT₁A Receptor
This protocol describes the determination of the inhibitory constant (Ki) of a test compound at the human 5-HT₁A receptor.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT₁A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Non-specific Binding Control: 8-OH-DPAT (non-radiolabeled).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Test Compound: 1-(4-(trifluoromethoxy)phenyl)piperazine or other N-arylpiperazines, dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation to the desired final concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for a final assay volume of 250 µL:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT, and 150 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM 8-OH-DPAT, 50 µL of [³H]8-OH-DPAT, and 150 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [³H]8-OH-DPAT, and 150 µL of the membrane preparation. The final concentration of [³H]8-OH-DPAT should be approximately its Kd value.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The N-arylpiperazine scaffold remains a highly fruitful area of research in the pursuit of novel CNS therapeutics. This guide has highlighted the significant impact that substituents on the aryl ring can have on the biological activity of these compounds, particularly their affinity for serotonin and dopamine receptors. While a comprehensive dataset for 1-(4-(trifluoromethoxy)phenyl)piperazine is not yet available, the analysis of its structural analogs provides a strong rationale for its further investigation. The unique physicochemical properties of the trifluoromethoxy group suggest that this compound may possess a distinct and potentially advantageous pharmacological profile.
Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of 1-(4-(trifluoromethoxy)phenyl)piperazine. Direct comparative studies with other 4-substituted N-arylpiperazines using standardized assay conditions are crucial to accurately delineate its structure-activity relationships. Such studies will not only fill a critical gap in our understanding of this specific compound but will also provide valuable insights for the rational design of next-generation N-arylpiperazine-based therapeutics with improved efficacy and selectivity.
References
- D'Souza, S., & Chavda, V. (2022). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-211.
- Malík, I., et al. (2011). Relationship between chemical structure, binding affinity and selectivity towards α 1-adrenoceptors in the group of substituted N-phenylpiperazines. Journal of Pharmacy and Pharmacology, 63(10), 1319-1333.
- Nikolic, K., et al. (2005). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Archiv der Pharmazie, 338(4), 188-195.
- Jäntschi, L., & Bolboacă, S. D. (2018). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 23(1), 65.
- Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 62, 42-54.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of Trifluoromethoxyphenyl Piperazine Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of trifluoromethoxyphenyl piperazine analogs, a class of compounds with significant therapeutic potential, primarily targeting central nervous system (CNS) disorders. By objectively comparing the performance of various analogs and providing supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Trifluoromethoxyphenyl Piperazine Scaffold - A Privileged Motif in CNS Drug Discovery
The trifluoromethoxyphenyl piperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with a variety of biogenic amine G-protein coupled receptors (GPCRs).[1][2] The unique electronic properties of the trifluoromethoxy group, including its high lipophilicity and metabolic stability, coupled with the versatile nature of the piperazine ring, make this scaffold a cornerstone in the design of novel therapeutic agents.[1] These compounds have been extensively investigated for their potential as antipsychotics, antidepressants, and anxiolytics, primarily through their modulation of dopamine and serotonin receptors.[3][4] This guide will dissect the intricate relationships between the chemical structure of these analogs and their biological activity, offering insights into rational drug design.
The Core Pharmacophore: Deconstructing the Key Structural Elements
The trifluoromethoxyphenyl piperazine scaffold can be divided into three key regions, each offering opportunities for modification to fine-tune pharmacological activity:
-
The Trifluoromethoxyphenyl Ring: This lipophilic group plays a crucial role in receptor recognition and often contributes to the overall metabolic stability of the molecule.
-
The Piperazine Core: A six-membered heterocycle with two nitrogen atoms, the piperazine ring provides a rigid spacer and allows for disubstitution, influencing both potency and selectivity.[2]
-
The Linker and Terminal Group: This portion of the molecule is highly variable and significantly impacts the compound's interaction with the target receptor, often determining its functional activity (agonist, antagonist, or partial agonist).
Comparative Analysis of Biological Activity: A Tale of Two Receptors
The primary targets for trifluoromethoxyphenyl piperazine analogs are the serotonin (5-HT) and dopamine (D) receptors, both of which are implicated in the pathophysiology of various neuropsychiatric disorders.[5][6] The following sections will explore the SAR of these analogs at these key receptor families.
Serotonin Receptor Affinity: Tuning for 5-HT1A and 5-HT2A Selectivity
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs, while the 5-HT2A receptor is a primary target for atypical antipsychotics.[3][6] The ability to selectively target these receptors is a critical aspect of drug design.
One notable example is the compound 1-[2-(3-bromoacetamidophenyl)ethyl]-4-(3-trifluoromethylphenyl) piperazine (BrAcTFMPP), which demonstrates high affinity and selectivity for 5-HT1A sites over 5-HT1B and 5-HT2 sites.[7] In comparative studies, BrAcTFMPP displayed a dissociation constant (KD) of 0.5 nM for the high-affinity 5-HT1A binding site, showcasing its potent interaction.[7] This high affinity is attributed to the specific substitution pattern on the phenyl ring and the nature of the linker.
In contrast, modifications to the terminal group can dramatically alter receptor affinity and selectivity. For instance, replacement of a phthalimide moiety with bulky alkyl amides, such as an adamantanecarboxamido group, has been shown to improve 5-HT1A affinity and significantly enhance selectivity over α1-adrenergic receptors.[8]
Dopamine Receptor Affinity: The Quest for D2 versus D3 Selectivity
Dopamine D2 and D3 receptors are highly homologous and are both important targets for antipsychotic medications.[9][10] Achieving selectivity between these two subtypes is a major goal in modern drug discovery to potentially improve the side-effect profile of antipsychotics.
N-phenylpiperazine analogs have shown promise in selectively targeting the D3 receptor.[9] For example, a series of 3-thiophenephenyl and 4-thiazolylphenyl fluoride substituted N-phenylpiperazine analogs have been evaluated, with one compound (compound 6a in the cited study) exhibiting nanomolar affinity for the human D3 receptor and approximately 500-fold selectivity over the D2 receptor.[9] This selectivity is thought to arise from the ability of the ligand to engage in a "bitopic" binding mode, interacting with both the primary and secondary binding pockets of the D3 receptor.[9]
The following table summarizes the binding affinities of representative trifluoromethoxyphenyl piperazine analogs and related compounds at serotonin and dopamine receptors.
| Compound/Analog | Target Receptor | Binding Affinity (Ki or KD) | Selectivity | Reference |
| BrAcTFMPP | 5-HT1A | 0.5 nM (KD) | High vs. 5-HT1B/5-HT2A | [7] |
| Spiperone | 5-HT1A | 24 nM (KD) | Lower vs. BrAcTFMPP | [7] |
| NAN-190 | 5-HT1A | 0.6 nM (Ki) | Nearly equal at α1-adrenergic | [8] |
| Adamantane Analog (2j) | 5-HT1A | 0.4 nM (Ki) | 160-fold over α1-adrenergic | [8] |
| Compound 6a | D3 | Nanomolar affinity | ~500-fold vs. D2 | [9] |
| Indazole Analog 1 | D2 | - | 48.5% inhibition of dopamine response | [4] |
| Indazole Analog 10 | D2 | - | 50.8% inhibition of dopamine response | [4] |
Experimental Protocols: A Guide to In Vitro Characterization
The following protocols are representative of the assays used to characterize the pharmacological activity of trifluoromethoxyphenyl piperazine analogs.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol describes a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor using a competitive binding assay.
Materials:
-
HEK-293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist)
-
Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT)
-
Test compounds at various concentrations
-
Scintillation cocktail and scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the HEK-293 cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [3H]8-OH-DPAT (at a concentration near its KD), and either buffer (for total binding), 5-CT (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition for D2 Receptor Antagonism
This protocol outlines a method to assess the functional activity of a test compound as a D2 receptor antagonist by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 cells stably expressing the human D2 dopamine receptor
-
Assay buffer (e.g., HBSS with 5 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine (a D2 receptor agonist)
-
Test compounds at various concentrations
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Protocol:
-
Cell Plating: Seed the CHO-K1 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations to the cells. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine and forskolin to all wells (except for the basal control). Forskolin stimulates cAMP production, which is then inhibited by the dopamine acting on the D2 receptors.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. The ability of the compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP production indicates antagonist activity. Calculate the IC50 value from the concentration-response curve.
Synthetic Strategy: A Modular Approach to Analog Synthesis
The synthesis of trifluoromethoxyphenyl piperazine analogs typically follows a modular approach, allowing for the facile introduction of diversity at different positions of the scaffold. A general synthetic route is outlined below.
Caption: General synthetic workflow for trifluoromethoxyphenyl piperazine analogs.
This synthetic scheme typically involves the initial formation of the N-(trifluoromethoxyphenyl)piperazine core through the cyclization of a substituted aniline with bis(2-chloroethyl)amine or a similar reagent.[11] The resulting piperazine is then functionalized at the second nitrogen atom through alkylation or acylation with a suitable precursor containing the desired linker and terminal group.[11]
Conclusion: Guiding Future Drug Design
The structure-activity relationship of trifluoromethoxyphenyl piperazine analogs is a rich and complex field that continues to yield novel therapeutic candidates. The key takeaways for future drug design include:
-
Substituent Effects: Small modifications to the trifluoromethoxyphenyl ring can have profound effects on receptor affinity and selectivity.
-
Linker Optimization: The length and nature of the linker between the piperazine core and the terminal group are critical for optimal receptor engagement.
-
Terminal Group Diversity: Exploration of a wide range of terminal groups is essential for discovering ligands with desired functional activities and improved pharmacokinetic properties.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of trifluoromethoxyphenyl piperazine analogs and design next-generation therapeutics with enhanced efficacy and safety profiles.
References
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Aslanian, R., et al. (1987). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry, 48(6), 1643-1648. [Link]
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Lee, J. H., et al. (2021). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 7(10), 2966-2976. [Link]
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Singh, P., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem, 20(4), e202400616. [Link]
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National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl). In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]
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Kumar, A., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Molecular Structure, 1308, 138130. [Link]
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Ilic, M., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 88(3), 275-293. [Link]
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Pop, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantane Derivatives. Molecules, 27(6), 1801. [Link]
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Herndon, J. L., et al. (1993). Possible 5-hydroxytryptamine (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics, 264(3), 1319-1328. [Link]
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Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2349-2358. [Link]
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Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31(34), 4396-4416. [Link]
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ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. [Link]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
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Brown, A. J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11099-11124. [Link]
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Türe, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5430. [Link]
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NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]
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Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346. [Link]
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Filarowska, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200844. [Link]
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ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. [Link]
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Wilson, W. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
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Pai, N. R., & Dubhashi, D. S. (2014). Studies of Antipsychotic drugs as potential schizophrenia agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1053. [Link]
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A Comparative Analysis of the Anthelmintic Activities of PAPP, Levamisole, and Pyrantel: A Guide for Researchers
This guide provides a comprehensive comparison of the anthelmintic properties of the novel serotonergic agonist PAPP (para-anisyl-2-amino-1-propanol) against the well-established cholinergic agonists, levamisole and pyrantel. This document is intended for researchers, scientists, and drug development professionals in the field of parasitology and anthelmintic discovery. We will delve into the distinct mechanisms of action, present comparative efficacy data from both in vitro and in vivo studies, and provide detailed experimental protocols for the evaluation of these compounds.
Introduction: The Need for Novel Anthelmintic Scaffolds
The increasing prevalence of anthelmintic resistance to conventional drugs like levamisole and pyrantel poses a significant threat to both human and animal health.[1] This has spurred the search for novel anthelmintics with different mechanisms of action. PAPP, a para-anisyl-2-amino-1-propanol derivative, represents a promising candidate that targets the serotonergic system of nematodes, a pathway distinct from that of the widely used cholinergic agonists.[2] Understanding the comparative efficacy and mechanisms of these compounds is crucial for the development of new, effective parasite control strategies.
Mechanisms of Action: A Tale of Two Neurotransmitter Systems
The anthelmintic effects of PAPP, levamisole, and pyrantel are all rooted in the disruption of nematode neuromuscular function, leading to paralysis and expulsion from the host. However, they achieve this through targeting different neurotransmitter systems.
Levamisole and Pyrantel: Cholinergic Agonists
Levamisole and pyrantel are well-characterized nicotinic acetylcholine receptor (nAChR) agonists.[3][4] They bind to and activate nAChRs on the muscle cells of nematodes, causing a rapid and sustained muscle contraction.[3][5] This leads to a spastic paralysis, rendering the worms unable to maintain their position within the host's gastrointestinal tract.[6][7]
PAPP: A Serotonergic Agonist
In contrast, PAPP functions as a serotonergic agonist. Specifically, it is an agonist of the 5-HT(1Hc) receptor in the barber pole worm, Haemonchus contortus. Serotonin (5-hydroxytryptamine or 5-HT) is a key neurotransmitter in nematodes, regulating essential physiological processes such as locomotion and feeding.[4][8] By activating serotonergic receptors, PAPP disrupts these processes, ultimately leading to paralysis and worm expulsion. The targeting of the serotonergic system represents a valuable alternative to cholinergic agents, particularly in the face of resistance.[4]
Figure 1: Mechanisms of action for PAPP, levamisole, and pyrantel.
Comparative Efficacy: In Vitro and In Vivo Data
A key study directly compared the anthelmintic activity of PAPP with levamisole and pyrantel against important gastrointestinal nematodes.[2]
In Vitro Larval Migration Assay
The in vitro activity was assessed using a larval migration assay, which measures the ability of third-stage larvae (L3) to migrate through a sieve after drug exposure. The effective concentration required to inhibit 50% of larval migration (EC50) was determined.
| Compound | Haemonchus contortus EC50 (µM) | Trichostrongylus colubriformis EC50 (µM) |
| PAPP | 9.36 | 11.8 |
| Levamisole | 10.2 | Not Reported in this study |
| Pyrantel | 55.39 | Not Reported in this study |
| Data sourced from: In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis.[2] |
These results indicate that PAPP exhibits potent in vitro activity against H. contortus and T. colubriformis larvae, with an efficacy comparable to levamisole and superior to pyrantel against H. contortus.[2]
In Vivo Efficacy in a Gerbil Model
The in vivo efficacy was evaluated in a gerbil infection model. Gerbils were experimentally infected with nematodes and then treated with the respective compounds. Efficacy was determined by the percentage reduction in worm burden compared to an untreated control group.
| Compound | Dose (mg/kg) | Route | Haemonchus contortus Efficacy (%) | Teladorsagia circumcincta Efficacy (%) | Trichostrongylus colubriformis Efficacy (%) |
| PAPP | 100 | Oral | >99 | >98 | 83 |
| PAPP | 100 | Subcutaneous | >99 | >98 | Not Reported in this study |
| Levamisole | 10 | Oral | >99 | >98 | Not Reported in this study |
| Data sourced from: In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis.[2] |
In the gerbil model, PAPP demonstrated excellent efficacy against H. contortus and T. circumcincta at a 100 mg/kg oral dose, comparable to the efficacy of levamisole at a 10 mg/kg dose. While still effective, PAPP showed a somewhat lower efficacy against T. colubriformis in this model.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro and in vivo anthelmintic assays.
In Vitro Larval Motility Assay
This assay is a fundamental tool for the primary screening of potential anthelmintic compounds by assessing their effect on the motility of nematode larvae.[6][9]
Figure 2: Workflow for the in vitro larval motility assay.
Step-by-Step Protocol:
-
Larvae Preparation: Obtain third-stage (L3) larvae of the target nematode species from fecal cultures of infected animals.[6]
-
Washing: Wash the larvae with Phosphate Buffered Saline (PBS) to remove fecal debris and other contaminants.[6]
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (PAPP, levamisole, pyrantel) in a suitable buffer or culture medium in a 96-well microtiter plate.[6]
-
Include a positive control (a known effective anthelmintic like ivermectin or levamisole) and a solvent control (the vehicle used to dissolve the compounds).[6]
-
-
Addition of Larvae: Add approximately 50-100 L3 larvae to each well of the plate.[9]
-
Incubation: Incubate the plate at room temperature (or a temperature suitable for the specific nematode species) for 24 to 72 hours.[6][9]
-
Motility Assessment:
-
Assess larval motility at predetermined time points (e.g., 24, 48, 72 hours).
-
This can be performed by visual inspection under an inverted microscope, counting the number of motile versus non-motile larvae.[6]
-
Alternatively, automated analysis using a microplate reader capable of detecting larval movement can be employed for higher throughput.
-
-
Data Analysis: Calculate the percentage of larval motility inhibition for each compound concentration relative to the solvent control and determine the half-maximal inhibitory concentration (IC50) value.[6]
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a host animal by measuring the reduction in the number of nematode eggs shed in the feces after treatment.[3][10]
Figure 3: Workflow for the in vivo Fecal Egg Count Reduction Test (FECRT).
Step-by-Step Protocol:
-
Animal Selection: Select a group of naturally or experimentally infected animals (e.g., sheep, goats, or rodents) with a sufficient pre-treatment fecal egg count.[3][10] Divide the animals into treatment groups (e.g., PAPP, levamisole, pyrantel) and an untreated control group.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all animals before treatment.[3]
-
Treatment Administration: Administer the respective anthelmintic compounds to the animals in the treatment groups according to the desired dosage and route of administration. The control group receives a placebo or no treatment.[3]
-
Post-Treatment Sampling: Collect individual fecal samples from all animals again at a specified time point after treatment. This is typically 10-14 days for benzimidazoles, and 14 days is a common interval for other drug classes.[10]
-
Fecal Egg Count: Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all pre- and post-treatment samples to determine the number of eggs per gram (EPG) of feces.[11]
-
Efficacy Calculation: Calculate the percentage of fecal egg count reduction for each treatment group using the following formula:[11]
-
% Reduction = [1 - (Mean EPG of treatment group post-treatment / Mean EPG of treatment group pre-treatment)] x 100
-
It is also common to compare the post-treatment EPG of the treated group to the post-treatment EPG of the control group.
-
Conclusion and Future Directions
The available data indicates that PAPP is a potent anthelmintic with a mechanism of action distinct from that of levamisole and pyrantel. Its efficacy against important nematode species, particularly Haemonchus contortus, is comparable to that of levamisole in vivo. The serotonergic system in nematodes is a validated and promising target for the development of new anthelmintics that can circumvent existing resistance to cholinergic agents.
Further research should focus on:
-
Elucidating the full spectrum of PAPP's activity against a wider range of parasitic nematodes.
-
Investigating the potential for synergistic effects when PAPP is used in combination with other anthelmintic classes.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
-
Exploring the molecular basis of potential resistance to serotonergic agonists.
By pursuing these avenues of research, the scientific community can continue to develop novel and sustainable strategies for the control of parasitic helminths.
References
- Komuniecki, R., & Komuniecki, P. (2012).
- McKay, D. M. (2016). Modulation of the immune response by helminths: a role for serotonin?. Parasite immunology, 38(5), 267–278.
- FALZON, C., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus in. American Journal of Veterinary Research, 82(10), 809-816.
- FALZON, C., et al. (2021). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 82(10), 809-816.
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COMBAR. (2021). Faecal egg count reduction test (FECRT) protocol Gastrointestinal nematodes - CATTLE. Retrieved from [Link]
- Burns, A. R., et al. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary parasitology, 146(1-2), 58–65.
- Chan, J. D., et al. (2017). The anthelmintic praziquantel is a human serotoninergic G-protein-coupled receptor ligand.
- Riquelme, J. P., et al. (2022). The nematode serotonin-gated chloride channel MOD-1: A novel target for anthelmintic therapy. The Journal of biological chemistry, 298(10), 102356.
- Riquelme, J. P., et al. (2022). The nematode serotonin-gated chloride channel MOD-1: A novel target for anthelmintic therapy. The Journal of biological chemistry, 298(10), 102356.
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American journal of tropical medicine and hygiene, 71(4), 438–444.
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Queiroz, C. (n.d.). How to do a fecal egg count and test the efficacy of a dewormer for sheep and goat producers. Michigan State University. Retrieved from [Link]
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Vetlife. (2021). Faecal Egg Count Reduction Tests (FECRT). Retrieved from [Link]
- Kotze, A. C., et al. (2004). An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. The American journal of tropical medicine and hygiene, 71(4), 438–444.
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COMBAR. (n.d.). Anthelmintic treatment efficacy. Retrieved from [Link]
- Hawdon, J. M., & L'Affranchi, Z. A. (2021). High-content approaches to anthelmintic drug screening. Trends in parasitology, 37(10), 896–907.
- de Moraes, J., et al. (2024). In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni. Antimicrobial agents and chemotherapy, e0028924.
- Miller, J. E., & Hembry, F. G. (1987). Efficacy of levamisole and netobimin against Haemonchus contortus in lambs in Louisiana. American journal of veterinary research, 48(9), 1346–1348.
- Miller, J. E., et al. (1987). Efficacy of levamisole and netobimin against Haemonchus contortus in lambs in Louisiana. American journal of veterinary research, 48(9), 1346–1348.
- Rojo-Gimeno, C., et al. (2022). Novel compound shows in vivo anthelmintic activity in gerbils and sheep infected by Haemonchus contortus. Scientific reports, 12(1), 12389.
- Sangster, N. C., et al. (1987). The Comparative Efficacy of Four Broad Spectrum Anthelmintics Against Some Experimentally Induced Trichostrongylid Infections in Sheep and Goats. New Zealand veterinary journal, 35(11), 192–195.
- Katiki, L. M., et al. (2021). In vitro and in vivo anthelmintic efficacy of peppermint (Mentha x piperita L.) essential oil against gastrointestinal nematodes of sheep. Frontiers in veterinary science, 8, 729517.
- Le Jambre, L. F. (1979). Effectiveness of broad spectrum anthelmintics against selected strains of Trichostrongylus colubriformis. Research in veterinary science, 27(2), 195–200.
- Chartier, C., et al. (1995). Efficacy of pyrantel tartrate against experimental infections with Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis in goats. Veterinary parasitology, 59(1), 69–73.
- Iqbal, Z., et al. (2019). COMPARATIVE EFFICACY OF ORAL FORMULATIONS OF IVERMECTIN AND LEVAMISOLE UNDER IN VITRO CONDITIONS AGAINST HAEMONCHUS CONTORTUS. Pakistan Veterinary Journal, 39(4).
- Komuniecki, R., et al. (2012). 5-HT and 5-HT receptor agonists selectively paralyze C. elegans 5-HT receptor mutant animals expressing nematode, insect or human 5-HT1-like receptors in the cholinergic motor neurons. PloS one, 7(3), e31962.
- Iqbal, Z., et al. (2020). COMPARATIVE EFFICACY OF ORAL FORMULATIONS OF IVERMECTIN AND LEVAMISOLE UNDER IN VITRO CONDITIONS AGAINST HAEMONCHUS CONTORTUS. Pakistan Veterinary Journal, 40(2), 241-245.
- Forrester, S. G., et al. (2016). A molecular characterization of the agonist binding site of a nematode cys-loop GABA receptor. British journal of pharmacology, 173(1), 146–160.
- Moreno-Gonzalo, J., et al. (2023). Comparative analysis of the anthelmintic efficacy of European heather extracts on Teladorsagia circumcincta and Trichostrongylus colubriformis. Parasites & vectors, 16(1), 184.
- Doyle, S. R., et al. (2022). Allele specific PCR for a major marker of levamisole resistance in Haemonchus contortus. International journal for parasitology. Drugs and drug resistance, 18, 108–115.
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A Comparative Analysis of TFMPP and mCPP Affinity for Serotonin Receptors: A Guide for Researchers
This guide provides an in-depth, objective comparison of the binding affinities of two widely studied phenylpiperazine derivatives, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP), for the serotonin (5-hydroxytryptamine, 5-HT) receptor family. As tools in neuroscience and drug development, understanding their distinct receptor interaction profiles is critical for designing precise experiments and interpreting results accurately.
Serotonin is a pivotal neurotransmitter that regulates a vast array of physiological and psychological functions through its interaction with at least 15 receptor subtypes.[1][2] Consequently, these receptors are major targets for therapeutic agents.[1] This guide moves beyond simple statements of activity to explore the nuances of affinity and selectivity, grounded in experimental data obtained through radioligand binding assays—the gold standard for quantifying ligand-receptor interactions.[1][3]
Comparative Binding Affinity Profiles: A Quantitative Overview
Both TFMPP and mCPP are known for their broad, non-selective interactions with 5-HT1 and 5-HT2 receptor subtypes.[4] However, quantitative analysis reveals critical differences in their affinity for specific receptors, which dictates their utility in research and their distinct physiological effects. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity.
The data summarized below has been synthesized from multiple in vitro radioligand binding studies.
Table 1: Comparative Serotonin Receptor Binding Affinities (Ki/IC50 in nM)
| Receptor Subtype | TFMPP Affinity (nM) | mCPP Affinity (nM) | Key Insights & References |
| 5-HT1A | Moderate Affinity | Moderate Affinity (~100) | Both compounds interact with 5-HT1A receptors. mCPP displaces general serotonin binding with a Ki of 100 nM.[5][6] |
| 5-HT1B | Moderate Affinity | Moderate Affinity | TFMPP was historically used as a 5-HT1B agonist but is now known to have low selectivity.[2] Both are established ligands at this receptor.[6] |
| 5-HT2A | ~32 (pKi = 7.5) | Moderate Affinity | Both are partial agonists at cloned 5-HT2A receptors.[7][8] However, some studies suggest mCPP's in vivo effects can be mediated by 5-HT2A antagonism.[9] |
| 5-HT2B | ~63 (pKi = 7.2) | High Affinity | Both bind, but mCPP is a known antagonist at the human 5-HT2B receptor.[6][8] |
| 5-HT2C | Moderate Affinity | High Affinity | This is a primary differentiator. mCPP is a potent agonist at 5-HT2C receptors, an action linked to its effects on appetite and anxiety.[6][9][10] |
| 5-HT3 | Very Low Affinity (2373) | High Affinity (61.4) | A stark contrast: mCPP binds with relatively high affinity and acts as an antagonist, while TFMPP has a negligible interaction.[4] |
| SERT | Not Reported | Moderate Affinity (230) | mCPP also displays appreciable affinity for the serotonin transporter (SERT), adding another layer to its mechanism of action.[11] |
Analysis and Mechanistic Implications
The quantitative data reveals a complex pharmacological tapestry. While both compounds are broadly serotonergic, their profiles diverge significantly at key receptor subtypes, leading to different functional outcomes.
-
The 5-HT2C and 5-HT3 Divide : The most striking difference lies in their affinities for the 5-HT2C and 5-HT3 receptors. mCPP's high affinity and agonist activity at the 5-HT2C receptor are well-documented and are believed to mediate its anxiogenic and hypolocomotor effects.[9][12] In contrast, TFMPP's interaction is less pronounced. Furthermore, mCPP's significant affinity for the 5-HT3 receptor, where it acts as an antagonist, contrasts sharply with TFMPP's near-total lack of binding.[4] This makes TFMPP a more suitable tool when researchers wish to study 5-HT1 or 5-HT2 receptor-mediated effects without the confounding variable of 5-HT3 receptor interaction.[4]
-
Functional Selectivity : Both molecules have been described as partial agonists at 5-HT2A receptors expressed in fibroblast cell lines.[7] However, in vivo studies suggest a more complex picture, where mCPP's stimulus effects are mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors.[9] This highlights the concept of functional selectivity, where a ligand's effect can vary depending on the cellular context and signaling pathway being measured.
-
Serotonin Transporter Interaction : mCPP's moderate affinity for the serotonin transporter (SERT) indicates that its mechanism of action may also involve the inhibition of serotonin reuptake, which would increase synaptic serotonin levels.[11] This presynaptic action must be considered when interpreting data from studies using mCPP to probe postsynaptic receptor function.
Experimental Protocol: Competitive Radioligand Binding Assay
To provide actionable insights for researchers, we present a detailed, self-validating protocol for a competitive radioligand binding assay, the technique used to generate the affinity data discussed above.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., TFMPP or mCPP) for a specific serotonin receptor subtype.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand (radioligand) of known high affinity and specificity for a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Causality: The choice of receptor source is critical. Using membranes from cells stably expressing a single cloned human receptor subtype (e.g., HEK293 cells) provides high specificity and avoids confounding interactions with other receptors present in native tissue.
-
Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[13]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[13]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging to remove endogenous ligands and cytosolic components.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay) to ensure consistent receptor amounts across wells.[13]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer. These wells represent the maximum possible specific binding.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, non-radioactive competitor (a "displacer") that will saturate all specific receptor sites. Any remaining radioactivity detected is considered non-specific binding to the filter, plate, or membranes. This step is a critical internal control for data validity.
-
Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (e.g., TFMPP or mCPP) spanning a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation:
-
Incubate the plate, often with gentle agitation, for a predetermined time (e.g., 60 minutes) and temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[13]
-
Causality: Incubation time and temperature are optimized for each receptor-radioligand pair through kinetic association and dissociation experiments to ensure the reaction has completed.
-
-
Separation and Quantification:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C). The receptors and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.[13]
-
Causality: This step must be rapid to prevent significant dissociation of the ligand-receptor complex during washing.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding for each well: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Use non-linear regression analysis to fit the curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. This conversion provides a true measure of affinity, independent of the assay conditions.
-
Caption: Principle of competitive radioligand binding.
Conclusion for the Research Professional
While both TFMPP and mCPP are valuable non-selective tools for probing the serotonin system, they are not interchangeable. The choice between them must be driven by the specific research question and a thorough understanding of their distinct affinity profiles.
-
mCPP is characterized by its potent activity at the 5-HT2C receptor and significant affinity for the 5-HT3 receptor and the serotonin transporter (SERT) . It is a suitable tool for investigating phenomena related to these specific targets, such as anxiety, appetite regulation, or conditions where 5-HT3 antagonism is relevant.[9][10][11]
-
TFMPP is distinguished by its negligible affinity for the 5-HT3 receptor , making it a preferable ligand when studying 5-HT1 or 5-HT2 receptor-mediated responses in isolation from 5-HT3 effects.[4]
By leveraging the quantitative data from robust experimental methods like the radioligand binding assay, researchers can make informed decisions, design more precise experiments, and generate more reliable and interpretable data in the complex field of serotonergic pharmacology.
References
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- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20.
- Pristupa, Z. B., Wilson, J. M., & Niznik, H. B. (1993). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. PubMed.
- ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
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- Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Herndon, J. L., et al. (1995). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. PubMed.
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- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TFMPP Ligand Page.
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- Wall, V. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152.
- Wall, V. L., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152.
- Cunningham, K. A., & Appel, J. B. (1987). Possible 5-hydroxytryptamine (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics, 243(2), 643-650.
- Rogers, D. C., et al. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 235(1), 257-267.
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A Comparative Analysis of the Hepatotoxicity of BZP, TFMPP, MeOPP, and MDBP: An In Vitro Perspective
This guide provides a comprehensive comparison of the in vitro hepatotoxicity of four designer piperazine derivatives: 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the cytotoxic profiles and underlying mechanisms of liver injury associated with these compounds.
Introduction: The Rising Concern of Designer Drug Hepatotoxicity
The proliferation of designer drugs, synthesized to mimic the effects of illicit substances, presents a significant challenge to public health and toxicology. Among these, piperazine derivatives have gained popularity as alternatives to amphetamines and ecstasy.[1] While their psychoactive effects are often the primary focus, understanding their potential for organ toxicity, particularly hepatotoxicity, is critical for risk assessment and clinical management. The liver, as the primary site of drug metabolism, is especially vulnerable to injury from these novel psychoactive substances.[2] This guide focuses on an in vitro comparative assessment of BZP, TFMPP, MeOPP, and MDBP to provide a foundational understanding of their potential to cause drug-induced liver injury (DILI).
Comparative Cytotoxicity in Hepatic Models
In vitro studies are crucial for the initial screening and mechanistic evaluation of drug-induced hepatotoxicity.[2] The following data, primarily derived from studies utilizing human-derived HepaRG cells, HepG2 cells, and primary rat hepatocytes, offer a comparative overview of the cytotoxic potential of the four piperazine derivatives.
A key study systematically evaluated the cytotoxicity of these compounds after a 24-hour incubation period using the MTT assay to determine cell viability.[3] The half-maximal effective concentration (EC50), representing the concentration of a drug that causes a 50% reduction in cell viability, is a standard measure of cytotoxicity.
| Compound | HepaRG EC50 (mM) | Primary Rat Hepatocytes EC50 (mM) | H9c2 Cardiomyoblasts EC50 (µM) |
| BZP | 6.60[4] | 2.20[4] | 343.9[5] |
| TFMPP | 0.45[4] | 0.14[4] | 59.6[5] |
| MeOPP | Not Reported | Not Reported | 570.1[5] |
| MDBP | Not Reported | Not Reported | 702.5[5] |
Table 1: Comparative EC50 values of BZP, TFMPP, MeOPP, and MDBP in different cell lines. Note the different units between the hepatocyte and cardiomyoblast studies.
From this data, it is evident that TFMPP is the most cytotoxic of the piperazine derivatives tested in hepatic cell models, exhibiting the lowest EC50 values.[3][4] Notably, primary rat hepatocytes were found to be more sensitive to the toxic effects of BZP and TFMPP compared to the HepaRG cell line.[4]
Mechanisms of Hepatotoxicity: A Common Pathway of Oxidative Stress and Mitochondrial Impairment
The hepatotoxicity of these piperazine derivatives appears to be mediated through a common pathway involving the induction of oxidative stress and subsequent mitochondrial dysfunction, ultimately leading to apoptosis.[3][4]
The Central Role of Oxidative Stress
Exposure to BZP, TFMPP, MeOPP, and MDBP has been shown to lead to an increase in the formation of reactive oxygen species (ROS) within hepatocytes.[3] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA. This increase in ROS disrupts the cellular redox balance, leading to a state of oxidative stress.
A critical component of the cell's antioxidant defense is glutathione (GSH), which exists in both reduced (GSH) and oxidized (GSSG) forms. A decrease in the GSH/GSSG ratio is an indicator of oxidative stress. Studies have demonstrated that all four piperazine derivatives lead to a depletion of intracellular GSH in a concentration-dependent manner.[3]
Mitochondrial Dysfunction: The Point of No Return
Mitochondria are central to cellular energy production and are also a primary target in DILI.[6][7] The excessive ROS production triggered by piperazine derivatives directly impacts mitochondrial function. A key event is the disruption of the mitochondrial membrane potential (Δψm), which is essential for ATP synthesis.[3] The loss of Δψm can trigger the opening of the mitochondrial permeability transition pore (MPTP), a non-specific channel in the inner mitochondrial membrane.[6][8]
The opening of the MPTP leads to a cascade of detrimental events:
-
Collapse of the mitochondrial membrane potential: This uncouples oxidative phosphorylation, leading to a severe depletion of intracellular ATP.[6]
-
Release of pro-apoptotic factors: Cytochrome c and other proteins are released from the mitochondrial intermembrane space into the cytosol, where they activate the caspase cascade.[6]
Induction of Apoptosis
The activation of caspases, a family of proteases, is a hallmark of apoptosis, or programmed cell death. Specifically, the activation of caspase-3, an executioner caspase, has been observed following exposure to all four piperazine derivatives, confirming that apoptosis is a primary mode of cell death induced by these compounds.[3]
Figure 1: Signaling pathway of piperazine-induced hepatotoxicity.
The Role of Cytochrome P450 Metabolism
The cytochrome P450 (CYP450) enzyme system is responsible for the metabolism of a vast array of xenobiotics, including drugs.[9] This metabolic process can either lead to detoxification or, in some cases, the formation of reactive metabolites that are more toxic than the parent compound.
For the piperazine derivatives , in vitro studies using CYP450 inhibitors (metyrapone and quinidine) have shown that CYP450-mediated metabolism primarily contributes to their detoxification .[3] Inhibition of these enzymes led to increased cytotoxicity, suggesting that the parent compounds are more toxic than their metabolites.[3] This is an important consideration, as individual variations in CYP450 activity could influence susceptibility to the hepatotoxic effects of these drugs.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro assays used to assess the hepatotoxicity of BZP, TFMPP, MeOPP, and MDBP.
Cell Culture
Primary Rat Hepatocyte Isolation and Culture: Primary hepatocytes are considered a gold standard for in vitro toxicology studies due to their high metabolic capacity.[10] Isolation is typically achieved through a two-step collagenase perfusion of the rat liver.[10][11]
-
Anesthetize the rat and surgically expose the portal vein.
-
Perfuse the liver with an EDTA-containing buffer to remove blood and loosen cell junctions.[12]
-
Follow with a perfusion of a collagenase-containing buffer to digest the extracellular matrix.[12]
-
Excise the liver and gently dissociate the cells in a culture medium.[10]
-
Filter the cell suspension to remove undigested tissue.[10]
-
Purify the hepatocytes from other cell types via centrifugation, often using a Percoll gradient.[10]
-
Assess cell viability using the trypan blue exclusion method.[10]
-
Seed the viable hepatocytes onto collagen-coated culture plates in an appropriate culture medium.[13]
HepaRG Cell Culture: The HepaRG cell line is a human-derived hepatic progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells, providing a metabolically competent model for toxicity studies.[14]
-
Thaw cryopreserved HepaRG cells and seed them in a suitable culture medium.[3][15]
-
Culture the cells for approximately two weeks to allow for proliferation and the formation of a confluent monolayer.[16]
-
Induce differentiation by supplementing the culture medium with DMSO for an additional two weeks.[16]
-
The differentiated cells are then ready for use in toxicity assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Figure 2: Experimental workflow for the MTT assay.
-
Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
Expose the cells to various concentrations of BZP, TFMPP, MeOPP, or MDBP for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[18] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.[17] The intensity of the color is proportional to the number of viable cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are commonly used to detect and quantify intracellular ROS levels.[19]
Figure 3: Workflow for measuring intracellular ROS.
-
Culture and treat hepatocytes with the piperazine derivatives as in the cytotoxicity assay.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE).[20][21] H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.[20] An increase in fluorescence indicates an increase in intracellular ROS levels.
Quantification of Intracellular ATP Levels
ATP levels are a direct indicator of cellular energy status and mitochondrial function.[1]
-
Culture and treat hepatocytes with the piperazine derivatives.
-
Lyse the cells to release the intracellular contents, including ATP.[1]
-
The ATP concentration in the lysate is quantified using a luciferin/luciferase-based bioluminescence assay.[23] In this reaction, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
The emitted light is measured using a luminometer, and the intensity is directly proportional to the ATP concentration.[1]
Measurement of Glutathione (GSH and GSSG) Levels
The ratio of reduced to oxidized glutathione is a key indicator of cellular redox status.[24]
-
Culture and treat hepatocytes with the piperazine derivatives.
-
Lyse the cells and deproteinate the lysate.
-
For total glutathione (GSH + GSSG) measurement, the sample is mixed with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase in the presence of NADPH.[25] GSH reacts with DTNB to produce a yellow-colored product, and the glutathione reductase recycles GSSG back to GSH, amplifying the signal.[24] The rate of color formation is measured spectrophotometrically at 412 nm.[26]
-
For GSSG measurement, the GSH in the sample is first masked with a reagent like 2-vinylpyridine.[26] Then, the GSSG is measured using the same enzymatic recycling assay as for total glutathione.[25]
-
The amount of GSH can be calculated by subtracting the GSSG from the total glutathione.
Assessment of Mitochondrial Membrane Potential (Δψm)
Changes in Δψm can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.[27]
-
Culture and treat hepatocytes with the piperazine derivatives.
-
Incubate the cells with a fluorescent probe such as JC-1 or TMRM.[28][29]
-
JC-1 is a ratiometric dye that exists as green fluorescent monomers at low Δψm and forms red fluorescent J-aggregates at high Δψm.[28]
-
Measure the red and green fluorescence intensities using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[28]
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.
-
Culture and treat hepatocytes with the piperazine derivatives.
-
Lyse the cells to release the cellular contents.
-
Add a caspase-3 substrate that is conjugated to a chromophore or a fluorophore (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore or fluorophore.
-
Measure the absorbance or fluorescence of the released molecule using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Conclusion
The in vitro evidence strongly suggests that BZP, TFMPP, MeOPP, and MDBP all possess the potential to induce hepatotoxicity. The rank order of cytotoxicity in hepatic models, where data is available, is TFMPP > BZP. The underlying mechanism for all four compounds appears to be a common pathway initiated by the induction of oxidative stress, leading to glutathione depletion, mitochondrial dysfunction characterized by a loss of membrane potential and ATP depletion, and culminating in apoptotic cell death via the activation of caspase-3. While CYP450 metabolism appears to be a detoxification pathway for these compounds, individual variations in metabolic capacity could be a determinant of susceptibility to their toxic effects. These findings underscore the importance of considering the potential for DILI in the context of designer drug use and provide a framework for future in vivo studies and the development of potential therapeutic interventions.
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Pessayre, D., & Fromenty, B. (2021). Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. MDPI. [Link][6]
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Al-khakany, H., Al-Jaber, H., & Al-Amili, A. (2024). Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis. PubMed. [Link][11]
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Sison-Young, R., Lauschke, V. M., Johann, E., O'Brien, K., & Ingelman-Sundberg, M. (2022). Optimisation of the HepaRG cell line model for drug toxicity studies using two different cultivation conditions: advantages and limitations. PubMed. [Link][14]
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Li, W., & Chen, L. (2012). Isolation and Primary Culture of Rat Hepatic Cells. PubMed Central. [Link][10]
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Dias da Silva, D., Silva, M. J., Moreira, P., Martins, M. J., Valente, M. J., & Carvalho, F. (2016). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. PubMed. [Link][4]
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JoVE. (2021). Isolation of Primary Rat Hepatocytes with Multiparameter Perfusion Control. JoVE. [Link][13]
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Pessayre, D., Mansouri, A., Berson, A., & Fromenty, B. (2010). Mitochondrial involvement in drug-induced liver injury. PubMed. [Link][7]
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Laurent, V., Guérin, N., & Corlu, A. (2013). Highly Efficient SiRNA and Gene Transfer into Hepatocyte-Like HepaRG Cells and Primary Human Hepatocytes: New Means for Drug Metabolism and Toxicity Studies. ResearchGate. [Link][16]
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Antia, U., Tingle, M., & Russell, J. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link][9]
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Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. [Link][32]
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Castell, J. V., Donato, M. T., & Gómez-Lechón, M. J. (2005). In vitro evaluation of potential hepatotoxicity induced by drugs. PubMed. [Link][2]
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Jaeschke, H., & Ramachandran, A. (2018). Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis. MDPI. [Link][33]
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JoVE. (2023). Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines. JoVE. [Link][19]
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Kon, K., Kim, J. S., Uchiyama, A., Jaeschke, H., & Lemasters, J. J. (2004). Involvement of mitochondrial permeability transition in acetaminophen-induced liver injury in mice. PubMed. [Link][8]
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Silva, R. S., Barbosa, D. J., Arbo, M. D., & Carmo, H. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. ResearchGate. [Link][5]
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Pessayre, D., & Fromenty, B. (2010). Mitochondrial involvement in drug-induced liver injury. Semantic Scholar. [Link][34]
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Coldham, N. G. (n.d.). Appendix Detailed protocols for 1. Perfusion fluid 2. ATP quantification 3. Human primary liver cell isolations 4. In vitro asse. University of Birmingham. [Link][23]
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A Researcher's Guide to the Characterization of p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) as a Serotonergic Agonist
This guide provides a comprehensive overview of the characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) as a putative serotonergic agonist. It is intended for researchers, scientists, and drug development professionals. This document offers a comparative analysis of PAPP against well-established 5-HT1A receptor agonists, buspirone and 8-OH-DPAT, and provides detailed experimental protocols for its characterization.
Introduction: The Enigma of PAPP
p-Amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) is a molecule that has appeared in scientific literature primarily in the context of parasitology. It has been identified as a potent agonist of a nematode-specific serotonin receptor, demonstrating significant anthelmintic activity against various parasitic worms.[1][2] This initial characterization points towards its interaction with serotonergic systems, albeit non-mammalian ones.
However, its profile in mammalian systems, particularly its activity at human serotonin receptors, remains largely undefined. One study identified PAPP as a putative 5-HT1A agonist but paradoxically found it to act as a 5-HT antagonist in frog sensory neurons.[3] Another investigation reported an IC50 value of 9 µM for PAPP in displacing [3H]8-OH-DPAT from human platelet membranes; however, the researchers concluded that this binding site is likely the serotonin transporter rather than the 5-HT1A receptor.[4]
This scarcity of data presents both a challenge and an opportunity. For drug discovery and development professionals, PAPP represents a novel chemical scaffold with potential serotonergic activity that warrants further investigation. This guide aims to provide a clear pathway for the comprehensive characterization of PAPP by comparing it to the well-understood profiles of the partial agonist buspirone and the full agonist 8-OH-DPAT.
Comparative Analysis: PAPP vs. Standard 5-HT1A Agonists
A critical first step in characterizing a novel compound is to benchmark its activity against known ligands. Buspirone, a clinically used anxiolytic, is a partial agonist at 5-HT1A receptors. 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical full agonist widely used in preclinical research.[5][6] A direct comparison of PAPP's binding affinity (Ki) and functional potency (EC50) with these compounds is essential.
Table 1: Comparative in vitro Pharmacodynamic Parameters at the 5-HT1A Receptor
| Compound | Binding Affinity (Ki) | Functional Potency (EC50) | Agonist Type |
| PAPP | Data not available for mammalian 5-HT1A receptors | Data not available for mammalian 5-HT1A receptors | Unknown in mammalian systems |
| Buspirone | ~10-30 nM[7] | 15 - 186 nM[3] | Partial Agonist |
| 8-OH-DPAT | ~1-10 nM[2][8] | 6.4 ± 3.4 nM[9] | Full Agonist |
Note: The reported values for Buspirone and 8-OH-DPAT can vary between studies depending on the assay conditions and tissue/cell types used.
The significant gap in the data for PAPP underscores the importance of the experimental protocols detailed later in this guide.
Understanding the 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[1] Activation of the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Additionally, the βγ subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[7]
dot digraph "5-HT1A_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} केंद Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Protocols for Characterization
To elucidate the serotonergic profile of PAPP, a series of in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to understanding PAPP's mechanism of action.
In Vitro Characterization
1. Radioligand Binding Assay: Determining Affinity for the 5-HT1A Receptor
This assay quantifies the affinity of PAPP for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.[11]
-
Objective: To determine the inhibition constant (Ki) of PAPP at the human 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a high-affinity agonist radioligand).
-
Non-specific binding control: 10 µM of unlabeled 8-OH-DPAT or 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
PAPP and comparator compounds (Buspirone, 8-OH-DPAT) at various concentrations.
-
Glass fiber filters and a scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of PAPP and comparator compounds.
-
In a 96-well plate, add membrane preparation, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
For non-specific binding wells, add the radioligand and an excess of unlabeled ligand.
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place filters in scintillation vials with scintillation fluid and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot digraph "Binding_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} केंद Caption: Radioligand Binding Assay Workflow.
2. Functional Assays: Assessing Agonist Activity
Functional assays are crucial to determine whether PAPP acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor.
a) cAMP Assay
This assay measures the ability of PAPP to inhibit adenylyl cyclase activity, a hallmark of 5-HT1A receptor activation.[10][12]
-
Objective: To determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy (Emax) of PAPP.
-
Materials:
-
CHO or HEK293 cells expressing the human 5-HT1A receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
PAPP and comparator compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of PAPP or comparator compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
Compare the Emax of PAPP to that of 8-OH-DPAT (full agonist) to classify it as a full or partial agonist.
-
b) [35S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins upon receptor stimulation, providing a more proximal readout of receptor activation than cAMP assays.[8]
-
Objective: To measure PAPP-stimulated G-protein activation.
-
Materials:
-
Membrane preparations from cells or tissues expressing the 5-HT1A receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure G-proteins are in their inactive state).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.
-
-
Methodology:
-
Pre-incubate membrane preparations with GDP.
-
Add varying concentrations of PAPP or comparator compounds.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters and measure the bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax from the dose-response curve.
-
In Vivo Characterization
Should in vitro studies reveal significant agonist activity, in vivo studies are the next logical step to understand the physiological effects of PAPP.
Behavioral Models for Anxiolytic and Antidepressant-like Effects
Given the role of 5-HT1A agonists in treating anxiety and depression, the following rodent models are relevant for characterizing PAPP's behavioral pharmacology.[13]
-
Elevated Plus Maze (EPM): This is a widely used test for anxiolytic-like activity. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
-
Forced Swim Test (FST): This model is used to assess antidepressant-like activity. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
8-OH-DPAT-induced Hypothermia: 5-HT1A receptor activation induces a hypothermic response in rodents. The ability of PAPP to induce hypothermia can be used as a measure of its in vivo agonist activity.
Conclusion and Future Directions
The current body of literature provides a compelling, yet incomplete, picture of p-amino-phenethyl-m-trifluoromethylphenyl piperazine. While its efficacy as a serotonergic agonist in nematodes is established, its profile in mammalian systems is a critical unknown. The experimental framework provided in this guide offers a systematic approach to fill this knowledge gap.
By determining its binding affinity and functional efficacy at the 5-HT1A receptor and comparing these parameters to established compounds like buspirone and 8-OH-DPAT, researchers can definitively classify PAPP's activity. Subsequent in vivo studies will be crucial to understand its potential therapeutic applications. The characterization of PAPP could lead to the discovery of a novel therapeutic agent or a valuable research tool for probing the complexities of the serotonergic system.
References
-
Albert, P. R., & Vahid-Ansari, F. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link]
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Conover, C. A. (2012). Pregnancy-associated plasma protein-A (PAPP-A): a key component of an interactive cellular mechanism promoting pulmonary fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 303(1), L1-L9. [Link]
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Daws, L. C., Koek, W., & Mitchell, P. J. (2014). Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline. Neuropharmacology, 86, 308-315. [Link]
-
Gleason, S. D., & Shannon, H. E. (1997). On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635. Journal of Pharmacology and Experimental Therapeutics, 282(3), 1437-1444. [Link]
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White, W. H., Gutierrez, J. A., Naylor, S. A., Cook, C. A., Gonzalez, I. C., Wisehart, M. A., ... & Thompson, W. A. (2007). In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity against Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis. Veterinary parasitology, 146(1-2), 58-65. [Link]
-
Slater, N. T., & Carpenter, D. O. (1984). Three putative 5-HT1A agonists act as 5-HT antagonists in frog sensory neurons. European journal of pharmacology, 104(1-2), 173-174. [Link]
-
Eurofins. (n.d.). 5-HT6 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]
-
McKernan, R. M., & Cook, S. M. (1989). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Molecular pharmacology, 35(5), 605-611. [Link]
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Martin, P., & Bateson, A. N. (2001). Antidepressant-like action of 8-OH-DPAT, a 5-HT1A agonist, in the learned helplessness paradigm: evidence for a postsynaptic mechanism. Behavioural brain research, 121(1-2), 159-168. [Link]
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A Mechanistic Investigation of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) Stimulus Properties: A Comparative Guide
This guide provides a comprehensive technical overview of the mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to characterize TFMPP's unique psychoactive profile, compares its effects with other serotonergic agents, and provides the foundational data necessary for informed research and development.
Introduction: The Enigmatic Profile of TFMPP
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-classical psychoactive substance that has garnered significant interest within the scientific community due to its complex serotonergic activity.[1] Unlike classic stimulants or hallucinogens, TFMPP exhibits a mixed pharmacological profile, acting as a non-selective serotonin (5-HT) receptor agonist and a serotonin releasing agent.[2] This multifaceted mechanism of action translates into a unique set of subjective and behavioral effects that have been the subject of extensive preclinical investigation. In humans, TFMPP can produce a range of effects including dysphoria, anxiety, and stimulant-like sensations, with some reports of mild psychedelic experiences.[2]
Understanding the stimulus properties of a compound like TFMPP is paramount for predicting its abuse potential, therapeutic applications, and for the development of novel compounds with more selective actions. Drug discrimination paradigms, in conjunction with in vitro receptor binding assays, provide a powerful toolkit for dissecting the neuropharmacological underpinnings of a drug's subjective effects. This guide will walk you through the key experimental approaches used to elucidate the mechanistic basis of the TFMPP stimulus, presenting comparative data to contextualize its unique properties within the broader landscape of serotonergic drugs.
Section 1: Deciphering the TFMPP Stimulus with Drug Discrimination Studies
Drug discrimination is a highly specific behavioral assay that allows us to understand how an animal subjectively experiences a drug. In essence, the drug itself becomes a discriminative stimulus, guiding the animal's behavior to receive a reward. By testing other compounds in animals trained to recognize TFMPP, we can determine if they produce a similar subjective state, a phenomenon known as stimulus generalization.
Experimental Workflow: Two-Lever Drug Discrimination
The two-lever drug discrimination task is the gold standard for assessing the stimulus properties of psychoactive compounds. The workflow can be broken down into three key phases:
Key Findings from TFMPP Drug Discrimination Studies
Animals can be successfully trained to discriminate TFMPP from saline, demonstrating that it produces a reliable and perceptible interoceptive cue.[3] The dose of TFMPP used for training is a critical parameter, as it can influence the sensitivity and specificity of the discrimination.[4]
Stimulus Generalization:
The TFMPP stimulus has been compared to a variety of other serotonergic agents, providing crucial insights into its receptor-mediated effects.
-
Full Generalization: The TFMPP stimulus fully generalizes to other non-selective serotonin agonists like m-chlorophenylpiperazine (mCPP) and RU 24969, suggesting a shared mechanism of action.[2][3][5]
-
Partial Generalization: In some studies, partial generalization has been observed with the 5-HT2A/2C agonist DOI and the serotonin-releasing agent MDMA.[5][6] This suggests some overlap in their subjective effects, but also key differences.
-
No Generalization: The TFMPP stimulus does not generalize to the 5-HT2A agonist DOM, indicating a distinct subjective profile from classic hallucinogens.[3]
Antagonism Studies:
Antagonism studies are critical for identifying the specific receptor subtypes that mediate the discriminative stimulus effects of TFMPP.
-
The non-selective β-adrenergic/5-HT1 antagonist (-)-alprenolol has been shown to antagonize the TFMPP cue.[2]
-
Selective 5-HT2 antagonists like ketanserin and pirenperone do not block the effects of TFMPP, suggesting that 5-HT2 receptors are not the primary mediators of its discriminative stimulus.[7]
These findings collectively point towards a predominant role for 5-HT1B and/or 5-HT2C receptors in mediating the subjective effects of TFMPP.
Comparative Data: ED50 Values in Drug Discrimination
The ED50 value represents the dose of a drug that produces 50% of its maximal effect. In drug discrimination studies, this is the dose at which the animal makes 50% of its responses on the drug-appropriate lever.
| Compound | Training Drug | ED50 (mg/kg) | Potency Relative to TFMPP | Primary Mechanism of Action |
| TFMPP | TFMPP | ~0.3 - 1.0 | 1x | 5-HT1B/2C Agonist, 5-HT Releaser |
| mCPP | TFMPP | ~0.6 | 0.5x | 5-HT1B/2C Agonist |
| RU 24969 | TFMPP | ~0.5 | 0.6x | 5-HT1B/1A Agonist |
| DOI | TFMPP | >1.0 | <0.3x | 5-HT2A/2C Agonist |
| MDMA | TFMPP | >1.5 | <0.2x | 5-HT, DA, NE Releaser |
Note: ED50 values can vary depending on the specific training dose and experimental conditions.
Section 2: Unraveling Receptor Interactions with In Vitro Binding Assays
To complement the behavioral data from drug discrimination studies, in vitro receptor binding assays are employed to determine the affinity of TFMPP for various receptor subtypes. The most common method is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound (e.g., TFMPP) for a specific serotonin receptor subtype.
-
Receptor Preparation:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells stably transfected with the human 5-HT1B receptor) are prepared through homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the receptor preparation, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B receptors), and varying concentrations of the unlabeled test compound (TFMPP).
-
Control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand) are included.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
TFMPP Receptor Binding Profile
The binding affinity of TFMPP has been characterized at several key serotonin receptors.
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 288 - 1,950 | Full Agonist |
| 5-HT1B | 30 - 132 | Full Agonist |
| 5-HT1D | 282 | Full Agonist |
| 5-HT2A | 160 - 269 | Weak Partial Agonist/Antagonist |
| 5-HT2C | 62 | Full Agonist |
| SERT | 121 (EC50) | Serotonin Releaser |
Data compiled from various sources. Ki values can vary based on experimental conditions and tissue preparation.
These data reveal that TFMPP has the highest affinity for the 5-HT2C and 5-HT1B receptors, which aligns with the findings from drug discrimination studies suggesting these receptors are key mediators of its subjective effects. Its activity as a serotonin releaser via the serotonin transporter (SERT) further contributes to its complex pharmacological profile.
Section 3: Mechanistic Insights from Signaling Pathway Analysis
The binding of TFMPP to its target receptors initiates a cascade of intracellular signaling events that ultimately lead to its physiological and behavioral effects. Understanding these pathways is crucial for a complete mechanistic picture.
The 5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Activation of the 5-HT1B receptor by TFMPP leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and ultimately results in the modulation of neurotransmitter release, typically an inhibition of release.
The 5-HT2C Receptor Signaling Pathway
In contrast to the 5-HT1B receptor, the 5-HT2C receptor is coupled to the Gq/11 G-protein.
Activation of the 5-HT2C receptor by TFMPP stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events lead to a variety of downstream cellular responses, including neuronal excitation.
The dual action of TFMPP on these two distinct signaling pathways likely contributes to its complex and sometimes contradictory behavioral effects, such as producing both stimulant-like and dysphoric states.
Conclusion: A Complex Interplay of Serotonergic Mechanisms
The stimulus properties of TFMPP arise from a complex interplay of its actions at multiple serotonin receptors and the serotonin transporter. Drug discrimination studies have been instrumental in demonstrating that the subjective effects of TFMPP are primarily mediated by 5-HT1B and 5-HT2C receptors. This is corroborated by in vitro binding assays, which show that TFMPP has the highest affinity for these two receptor subtypes. The distinct downstream signaling cascades activated by these receptors provide a molecular basis for the unique and multifaceted behavioral profile of TFMPP.
This guide has provided a framework for understanding the mechanistic investigation of TFMPP's stimulus properties, from behavioral pharmacology to molecular interactions. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field, facilitating further exploration into the intricate world of serotonergic neurotransmission and the development of novel therapeutics with refined pharmacological profiles.
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A Senior Application Scientist's Guide to In Vitro Models for Assessing Piperazine Hepatotoxicity
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model is a critical decision that profoundly impacts the translatability of preclinical findings. This guide provides an in-depth comparison of commonly used in vitro models for assessing the hepatotoxicity of piperazine and its derivatives. We will delve into the mechanistic underpinnings of piperazine-induced liver injury and critically evaluate the utility of various models, from traditional 2D cell cultures to advanced 3D liver spheroids and organ-on-a-chip platforms.
The Clinical Significance of Piperazine Hepatotoxicity
Piperazine and its derivatives are a class of compounds with a wide range of therapeutic applications. However, their potential for drug-induced liver injury (DILI) is a significant concern. Understanding the hepatotoxic potential of these compounds early in the drug development pipeline is paramount to mitigate the risk of late-stage failures and ensure patient safety.
The mechanisms underlying piperazine hepatotoxicity are multifaceted. Studies have shown that some piperazine derivatives can induce an increase in reactive oxygen species (ROS) formation, leading to oxidative stress. This is often followed by a depletion of intracellular glutathione (GSH) and ATP, a loss of mitochondrial membrane potential (Δψm), and the activation of caspase-3, a key executioner of apoptosis.[1] Furthermore, a distinct mechanism of action for some piperazine designer drugs involves the up-regulation of key enzymes in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis.[2] One case report also suggests a possible hypersensitivity mechanism, indicating the potential for immune-mediated hepatotoxicity.
A Comparative Analysis of In Vitro Liver Models
The ideal in vitro model for assessing piperazine hepatotoxicity should recapitulate the key metabolic and cellular events that occur in the human liver. Here, we compare the performance of several models, highlighting their strengths and limitations.
2D Monolayer Cultures: The Workhorse of Early Screening
Conventional 2D monolayer cultures, utilizing either immortalized hepatoma cell lines or primary human hepatocytes (PHHs), have long been the initial step in toxicity screening due to their simplicity and high-throughput compatibility.
-
HepG2 cells are a human hepatoblastoma cell line that is widely used due to its robustness and ease of culture. However, a significant drawback is its low expression of key drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which can limit its ability to detect toxicity mediated by reactive metabolites.
-
HepaRG cells are a human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. They exhibit a broader range of metabolic activity compared to HepG2 cells, making them a more metabolically competent model for hepatotoxicity studies.[1]
PHHs are considered the "gold standard" for in vitro hepatotoxicity testing due to their physiological relevance, as they possess the full complement of hepatic enzymes and transporters.[1] However, their use is often limited by their high cost, limited availability, and the rapid decline of their differentiated phenotype and metabolic activity when cultured in 2D monolayers.
A comparative study on the hepatotoxicity of several piperazine designer drugs in HepG2, HepaRG, and primary rat hepatocytes revealed significant differences in sensitivity. Primary rat hepatocytes were the most sensitive model, followed by HepaRG cells, with HepG2 cells being the least sensitive.[1][3] This highlights the critical role of metabolic competence in uncovering the hepatotoxic potential of piperazine derivatives. The study demonstrated that CYP450-mediated metabolism contributes to the detoxification of these drugs.[1]
The following table summarizes the 50% effective concentration (EC50) values for several piperazine derivatives in different 2D cell models, as determined by the MTT assay after a 24-hour incubation. A lower EC50 value indicates higher cytotoxicity.
| Piperazine Derivative | HepG2 EC50 (mM) | HepaRG EC50 (mM) | Primary Rat Hepatocytes EC50 (mM) |
| N-benzylpiperazine (BZP) | >5 | 3.03 ± 0.19 | 1.83 ± 0.07 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 1.86 ± 0.06 | 0.99 ± 0.05 | 0.58 ± 0.04 |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | >5 | 3.53 ± 0.17 | 2.14 ± 0.11 |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | >5 | 4.12 ± 0.23 | 2.56 ± 0.13 |
Data sourced from Dias-da-Silva et al. (2015).[1]
3D Liver Spheroids and Organoids: A Leap Towards Physiological Relevance
Three-dimensional (3D) culture models, such as spheroids and organoids, have emerged as a powerful tool to bridge the gap between 2D cultures and in vivo liver physiology. These models promote cell-cell and cell-matrix interactions, leading to a more differentiated and functionally stable hepatocyte phenotype compared to 2D monolayers.
-
Liver Spheroids can be generated from primary hepatocytes, hepatoma cell lines, or induced pluripotent stem cells (iPSCs). They exhibit enhanced liver-specific functions, including albumin and urea synthesis, and maintain metabolic enzyme activity for extended periods, making them suitable for long-term and repeat-dose toxicity studies.[4][5][6][7]
-
Liver Organoids , derived from stem cells, offer the potential for patient-specific toxicity testing and the modeling of genetic liver diseases. They can contain multiple liver cell types, further recapitulating the complexity of the liver microenvironment.[8]
While no specific studies on piperazine hepatotoxicity in 3D liver models were identified, their enhanced metabolic competence and longevity suggest they would be highly valuable for assessing piperazine derivatives. Given that piperazine toxicity is linked to metabolic activation and mitochondrial dysfunction, the sustained functionality of 3D models would likely provide a more sensitive and accurate prediction of their hepatotoxic potential in humans. For instance, the ability to perform long-term repeat-dose studies in 3D spheroids would be particularly relevant for compounds intended for chronic use.[9][10]
Liver-on-a-Chip: The Future of In Vitro Toxicity Testing
Liver-on-a-chip platforms are microfluidic devices that aim to replicate the structural and functional complexity of the liver acinus.[11][12] They often incorporate multiple liver cell types and allow for the perfusion of culture medium, mimicking blood flow and creating more physiologically relevant gradients of oxygen and nutrients.
The key advantages of liver-on-a-chip models include:
-
Enhanced Physiological Relevance: The dynamic culture environment and co-culture of different cell types better mimic the in vivo liver microenvironment.[11]
-
Real-time Monitoring: Some platforms integrate sensors for the real-time monitoring of cellular metabolism and function, providing dynamic insights into toxicological responses.[13]
-
High-Throughput Potential: The miniaturized format of these devices is amenable to high-throughput screening.[12]
For assessing piperazine hepatotoxicity, liver-on-a-chip models hold significant promise. The ability to maintain a metabolically active and polarized hepatocyte culture for extended periods would be invaluable for studying the chronic effects of piperazine exposure. Furthermore, the integration of non-parenchymal cells, such as Kupffer cells, could help to elucidate any potential immune-mediated hepatotoxicity, as has been suggested for piperazine. The enhanced sensitivity of these models to mitochondrial dysfunction would also be highly relevant to the known mechanisms of piperazine toxicity.[14]
Experimental Protocols for Mechanistic Insights
To delve deeper into the mechanisms of piperazine-induced hepatotoxicity, a battery of assays can be employed. Below are detailed protocols for key mechanistic studies.
Assessment of Mitochondrial Membrane Potential (Δψm)
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.
Protocol:
-
Cell Seeding: Seed hepatocytes in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative for the desired duration. Include a vehicle control and a positive control (e.g., a known mitochondrial uncoupler like FCCP).
-
Staining: Remove the treatment medium and incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria (e.g., JC-1, TMRM, or TMRE) according to the manufacturer's instructions.
-
Image Acquisition: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low Δψm, it remains in a monomeric form and fluoresces green.
-
Data Analysis: Quantify the red and green fluorescence intensity per cell. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
Measurement of Intracellular ATP Levels
ATP depletion is a critical consequence of mitochondrial damage and a key indicator of cellular energy crisis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the mitochondrial membrane potential assay protocol.
-
Lysis and Reagent Addition: After compound treatment, lyse the cells and add a luciferin/luciferase-based ATP detection reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence signal to the cell number or protein concentration and express the results as a percentage of the vehicle control.
Quantification of Intracellular Glutathione (GSH)
GSH is a major intracellular antioxidant, and its depletion is a marker of oxidative stress.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the mitochondrial membrane potential assay protocol.
-
Staining: After treatment, incubate the cells with a fluorescent probe that reacts with GSH, such as monochlorobimane (mBCI), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration and express the results as a percentage of the vehicle control.
Caspase-3 Activity Assay
Activation of caspase-3 is a key event in the execution phase of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the mitochondrial membrane potential assay protocol.
-
Cell Lysis: After treatment, lyse the cells to release the intracellular contents.
-
Substrate Addition: Add a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter molecule (e.g., Ac-DEVD-pNA or a fluorescently labeled DEVD peptide).
-
Signal Measurement: Measure the absorbance or fluorescence signal using a plate reader. The signal intensity is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the signal to the protein concentration of the cell lysate and express the results as fold-change relative to the vehicle control.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing piperazine hepatotoxicity using in vitro models.
Caption: A generalized workflow for the in vitro assessment of piperazine hepatotoxicity.
Signaling Pathways Implicated in Piperazine Hepatotoxicity
The following diagram illustrates the key signaling pathways involved in piperazine-induced hepatotoxicity.
Caption: Key signaling pathways in piperazine-induced hepatotoxicity.
Conclusion and Future Directions
The selection of an appropriate in vitro model is paramount for the accurate assessment of piperazine hepatotoxicity. While 2D monolayer cultures of metabolically competent cells like HepaRG and PHHs provide valuable initial screening data, they may not fully capture the complexities of DILI. The adoption of 3D liver spheroids and liver-on-a-chip technologies offers a more physiologically relevant approach, enabling long-term studies and a more nuanced understanding of the mechanisms of toxicity.
By leveraging the strengths of each model system and employing a suite of mechanistic assays, researchers can gain a more complete picture of the hepatotoxic potential of piperazine derivatives, ultimately leading to the development of safer and more effective medicines.
References
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Dias-da-Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987–996. [Link]
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Godoy, P., Hewitt, N. J., Albrecht, U., Andersen, M. E., Ansari, N., Bhattacharya, S., ... & Hengstler, J. G. (2013). Recent advances in 2D and 3D in vitro systems for hepatotoxicity testing. Archives of toxicology, 87(8), 1315–1530. [Link]
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Jang, K. J., Otieno, M. A., Ronxhi, J., Lim, H. K., Ewart, L., Kodella, K., ... & Levner, D. (2019). Reproducing human and cross-species drug toxicities using a Liver-Chip. Science translational medicine, 11(517), eaax5516. [Link]
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Proctor, W. R., Foster, A. J., Vogt, J., Summers, C., Tora, M., De La Vega, F., ... & Khetani, S. R. (2017). Utility of spherical human liver microtissues for prediction of clinical drug-induced liver injury. Archives of toxicology, 91(8), 2849–2863. [Link]
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Arbo, M. D., Schug, M., Reif, R., Cadenas, C., Diel, P., & Hengstler, J. G. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 90(11), 2827–2841. [Link]
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Dias-da-Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987–996. [Link]
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Ramaiahgari, S. C., Waidyanatha, S., Dixon, D., & Saddler, T. O. (2019). Liver three-dimensional cellular models for high-throughput chemical testing. ALTEX-Alternatives to animal experimentation, 36(3), 339. [Link]
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Bell, C. C., Hendriks, D. F., Moro, S. M., Ellis, E., Walsh, J., Renblom, A., ... & Lauschke, V. M. (2016). Characterization of primary human hepatocyte spheroids as a model for drug-induced liver injury, urban air pollution and viral hepatitis. Scientific reports, 6(1), 1-13. [Link]
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Jang, K. J., Jang, H. J., Kim, J. H., Kim, S. K., & Lee, S. H. (2018). Liver-chip identifies mitochondrial dysfunction, oxidative stress, and innate immune response as potential pathways of toxicity for the GPR40 agonist TAK-875. Toxicology Letters, 295, S129-S130. [Link]
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Arbo, M. D., Silva, R., Barbosa, D. J., Dias da Silva, D., Rossato, L. G., Bastos, M. L., & Carmo, H. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. Toxicology Letters, 238(2), S252-S253. [Link]
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Jellali, R., & Leclerc, E. (2020). Liver organ-on-chip models for toxicity studies and risk assessment. Lab on a Chip, 20(23), 4309-4325. [Link]
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Dias-da-Silva, D., Arbo, M. D., Valente, M. J., Bastos, M. L., & Carmo, H. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(5), 987–996. [Link]
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Shah, I., Antonijevic, T., Chambers, B., Harrill, J., & Thomas, R. (2021). Estimating Hepatotoxic Doses Using High-content Imaging in Primary Hepatocytes. Toxicological Sciences, 183(2), 285-301. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but cornerstones of a responsible and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride, moving beyond simple steps to explain the critical reasoning behind each recommendation. Our goal is to empower your team with the knowledge to manage this chemical waste stream confidently and in full compliance with regulatory standards.
Hazard Assessment & Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted piperazine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, we can infer its potential hazards by examining its structural components and data from closely related analogues.
-
Piperazine Moiety: Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause severe skin burns and eye damage.[1][2] They are often classified as corrosive.[2][3]
-
Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group is a halogenated functional group. Halogenated organic compounds can pose environmental risks and may require specific disposal routes, such as incineration at high temperatures, to prevent the formation of persistent environmental pollutants.
-
Hydrochloride Salt: The hydrochloride form indicates it is a salt, generally resulting in a white to off-white crystalline solid with higher water solubility than its freebase form.
Based on analogues like 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride and various fluorophenyl-piperazines, the primary hazards are likely to include:
Therefore, it is imperative to treat this compound as a hazardous substance, even in the absence of a specific GHS classification on a supplier's label. This conservative approach ensures the highest level of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves that are chemically resistant. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[5]
-
Body Protection: A fully buttoned laboratory coat must be worn. For handling large quantities or cleaning up spills, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required, in compliance with OSHA standards.[8][9]
Waste Characterization and Segregation: The Foundation of Proper Disposal
The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste.[10][11] It is the generator's responsibility to determine if a waste is hazardous.
Is it Hazardous Waste? Based on its profile, waste containing this compound should be managed as hazardous. It likely meets the toxicity characteristic due to its potential health effects.
Segregation Protocol: Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
-
Halogenated vs. Non-Halogenated: This is a key distinction. Because this compound contains fluorine, it must be disposed of in a halogenated organic waste stream. Mixing it with non-halogenated waste can contaminate the entire container, leading to more complex and expensive disposal procedures.
-
Solid vs. Liquid: Dispose of the pure solid compound separately from solutions containing it.
-
Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and strong acids (other than its salt form).[2]
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[12] This is prohibited by the EPA and can harm aquatic life and interfere with wastewater treatment processes.[2][10]
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Expired Solid Chemical
-
Container Selection: Use the original manufacturer's container if it is intact and can be securely sealed. If not, use a new, clean, chemically compatible container (e.g., HDPE - high-density polyethylene) with a screw-top lid.[12]
-
Labeling: The container must be labeled clearly with the words "HAZARDOUS WASTE ".[13] The label must also include:
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first amount of waste is placed in the container).
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[12][13] The SAA must be at or near the point of generation and under the control of laboratory personnel. It should be in a secondary containment bin to catch any potential leaks.
-
Pickup: Contact your institution's Environmental Health & Safety (EH&S) department for pickup. Do not exceed the storage time or volume limits for your facility's generator status (e.g., 55 gallons for an SAA).[14]
Protocol 2: Disposal of Contaminated Labware
This includes items like pipette tips, weigh boats, and contaminated gloves.
-
Gross Decontamination: Remove as much residual chemical as possible.
-
Collection: Place all contaminated solid waste into a designated, leak-proof container (e.g., a sturdy plastic bag or a lined cardboard box).
-
Labeling: Label the container or bag clearly as "HAZARDOUS WASTE - SOLID LAB DEBRIS CONTAMINATED WITH this compound ".
-
Storage & Pickup: Keep the container sealed and store it in your SAA for EH&S pickup.
Protocol 3: Disposal of Aqueous & Organic Solutions
-
Container Selection: Use a designated, chemically compatible waste container (e.g., a glass or HDPE solvent bottle) for "Halogenated Organic Waste" . Ensure the container is equipped with a secure, vapor-tight cap.[11]
-
Collection: Carefully pour the waste solutions into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Labeling: The container must be clearly labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUID ". List all chemical constituents, including solvents and an estimated concentration of the title compound. Maintain a running log on the container.
-
Storage & Pickup: Keep the container tightly sealed when not in use and store it within secondary containment in your SAA. Arrange for pickup through your EH&S department.
| Waste Stream | Recommended Container | Required Labeling | Core Disposal Plan |
| Pure Solid Compound | Original container or new, sealed HDPE jar | HAZARDOUS WASTE, Full Chemical Name, Hazard Class | EH&S Pickup from SAA |
| Contaminated Labware | Lined, sealed box or heavy-duty plastic bag | HAZARDOUS WASTE, Contaminated Debris, Chemical Name | EH&S Pickup from SAA |
| Aqueous/Organic Solutions | Sealed, compatible solvent bottle | HAZARDOUS WASTE, Halogenated Liquid, All Components | EH&S Pickup from SAA |
Spill and Emergency Procedures
Immediate and correct action during a spill is vital to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is large or you are unsure how to proceed, contact your institution's EH&S emergency line immediately.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 2, including respiratory protection.
-
Containment & Cleanup:
-
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand.[4] Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For Liquids: Cover the spill with a chemical absorbent pad or inert material. Work from the outside of the spill inward.
-
-
Final Decontamination: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., soapy water followed by a water rinse), collecting all cleaning materials as hazardous waste.
-
Disposal: All cleanup materials must be placed in a sealed, properly labeled hazardous waste container for disposal.[4][15]
Disposal Decision Workflow
The following diagram illustrates the critical decision points for managing waste generated from this compound.
Caption: Workflow for proper segregation and disposal.
By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, protecting both your personnel and the environment.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
- Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride).
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Piperazine.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Sigma-Aldrich. (2024). Safety Data Sheet: 1-Phenylpiperazine.
- Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Fluorophenyl)piperazine.
- New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperazine.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine.
- BIOSYNCE. (2025). What are the regulatory requirements for piperazine production?.
- Combi-Blocks. (2023). Safety Data Sheet: AM-1945.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Fisher Scientific. (2009). Safety Data Sheet: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.
- SynQuest Labs. (2016). Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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- LGC Standards. (n.d.). Safety Data Sheet.
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Navigating the Handling of 1-(4-(Trifluoromethoxy)phenyl)piperazine Hydrochloride: A Guide to Personal Protective Equipment and Safe Practices
Hazard Analysis: An Evidence-Based Approach
Due to the lack of a dedicated SDS for 1-(4-(Trifluoromethoxy)phenyl)piperazine hydrochloride, a critical assessment of related compounds is necessary to anticipate its potential hazards. Structurally similar compounds, such as 1-phenylpiperazine and various halogenated phenylpiperazines, consistently exhibit a clear hazard profile. For instance, 1-phenylpiperazine is classified as toxic if swallowed, potentially fatal upon skin contact, and capable of causing severe skin burns and eye damage. Similarly, other analogs are known to cause skin, eye, and respiratory irritation.[1][2]
The trifluoromethoxy (-OCF3) group, while generally considered more metabolically stable than a trifluoromethyl (-CF3) group, still contributes to the compound's lipophilicity and potential for biological activity and toxicity. The hydrochloride salt form suggests the compound is a solid at room temperature and may be hygroscopic. As a solid, the primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion. Given this evidence, it is prudent to handle this compound as a hazardous substance with the potential to cause significant irritation and burns.
Table 1: Anticipated Hazards and Rationale
| Potential Hazard | Rationale based on Analogous Compounds | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Many phenylpiperazine derivatives are known to be corrosive or irritating to the skin.[3] | Direct contact with the solid or solutions. |
| Serious Eye Damage/Irritation | Direct contact with piperazine compounds can cause severe eye damage.[3] | Airborne dust particles or splashes. |
| Respiratory Tract Irritation | Inhalation of dust from substituted piperazines may lead to respiratory irritation.[1][2] | Inhalation of airborne powder. |
| Acute Toxicity (Oral, Dermal) | Some analogs are classified as toxic or harmful if swallowed or absorbed through the skin. | Ingestion, skin contact. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment based on the scale and nature of the procedure.
Core PPE Requirements:
-
Eye and Face Protection: Given the high risk of severe eye damage, standard safety glasses are insufficient. Chemical splash goggles are mandatory.[4][5] For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in conjunction with goggles.[5][6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for handling many chemical solids. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high potential for contamination, a chemical-resistant apron or disposable coveralls should be utilized.[6][7]
-
-
Respiratory Protection: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available, or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is necessary.[6]
Table 2: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles & Face Shield | Nitrile Gloves (Double-gloved recommended) | Laboratory Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Chemical Fume Hood |
| Small-Scale Reactions | Chemical Splash Goggles | Nitrile Gloves | Laboratory Coat | Chemical Fume Hood |
| Large-Scale Operations | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Butyl Rubber) | Chemical-Resistant Apron or Coveralls | Chemical Fume Hood or Respirator |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety at every stage of handling this compound.
Pre-Handling and Preparation
-
Designated Work Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or dust.[4][8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][9] Have a spill kit equipped with an inert absorbent material (e.g., vermiculite or sand), and appropriate neutralizing agents for acidic or basic compounds readily available.[4]
-
Review Procedures: Before starting any new procedure, thoroughly review all steps and ensure all necessary safety measures are in place.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a glove box to prevent the release of dust.
-
Use a spatula for transfers and handle the container with care to avoid generating airborne particles.
-
-
Solution Preparation:
-
When dissolving the solid, slowly add the compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Decontaminate any reusable equipment that has come into contact with the chemical.
-
Doffing PPE and Personal Hygiene
-
Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat or apron.
-
Remove face shield and goggles.
-
Remove inner gloves.
-
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood):
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent material) in a dedicated, clearly labeled hazardous waste container.[14]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container. Do not pour any of this material down the drain.[14]
-
Container Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[14][15]
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Environmental Health and Safety, Florida State University. Chemical Emergencies, Exposures, and Spills. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




